4-methoxy-2,2',4'-trimethyldiphenylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-5-7-15(12(2)9-11)17-16-8-6-14(18-4)10-13(16)3/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDPYVGYFLVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074047 | |
| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41374-20-3 | |
| Record name | N-(2,4-Dimethylphenyl)-4-methoxy-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41374-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041374203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physico-Chemical Characteristics of 4-methoxy-2,2',4'-trimethyldiphenylamine
Abstract: This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 4-methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's chemical identity, core physical properties, and spectroscopic characteristics. Where experimental data is not publicly available, this guide presents established analytical methodologies and predicted characteristics based on its chemical structure and analogous compounds. The objective is to furnish a reliable scientific resource that explains the causality behind experimental choices and provides a foundation for future research and application.
Introduction
This compound is a substituted diphenylamine (SDPA), a class of aromatic amines recognized for their diverse applications. Substituted diphenylamines are utilized extensively as antioxidants in industrial lubricants, polymers, and rubber products.[1] Furthermore, the diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for various therapeutic agents.[2][3] This specific molecule, with its distinct pattern of methoxy and methyl substitutions, is primarily documented as a chemical intermediate, particularly in the synthesis of dyes and pigments.[4]
Understanding the fundamental physico-chemical characteristics of this compound is paramount for its effective synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed examination of these properties, grounding the data in established scientific principles and methodologies.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups on the diphenylamine core dictates the molecule's steric and electronic properties, which in turn govern its reactivity and physical behavior.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 41374-20-3 | [5] |
| Molecular Formula | C₁₆H₁₉NO | [4][5] |
| Molecular Weight | 241.33 g/mol | [5] |
| IUPAC Name | N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | [5] |
| Synonyms | 2-methyl-4-methoxy-2',4'-dimethyl-diphenylamine; 4-Methoxy-2,2',4'-trimethyl-diphenylamin | [5] |
| Exact Mass | 241.14700 u |[5] |
The structure consists of two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The second ring bears two methyl groups at the 2' and 4' positions. The presence of ortho-methyl groups on both rings introduces significant steric hindrance around the amine bridge, which can influence the molecule's conformation and reactivity.
Caption: Structure of this compound.
Core Physico-Chemical Properties
The physical state and solubility characteristics of a compound are critical for its application, formulation, and biological interactions. The available data are summarized below.
Table 2: Summary of Physico-Chemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Density | 1.057 | g/cm³ | [5] |
| Boiling Point | 369.7 | °C (at 760 mmHg) | [5] |
| Flash Point | 154.6 | °C | [5] |
| Refractive Index | 1.587 | - | [5] |
| LogP (Octanol-Water Partition Coefficient) | 4.437 | - | [5] |
| Polar Surface Area (PSA) | 21.26 | Ų | [5] |
| Melting Point | Not Available | °C | |
Physical State and Appearance
While specific data for this compound is not published, related substituted diphenylamines are typically crystalline solids at standard temperature and pressure.[6][7] The relatively high molecular weight and boiling point further suggest it is likely a solid.
Melting and Boiling Point
The boiling point is reported to be 369.7 °C at atmospheric pressure.[5] A definitive experimental melting point has not been found in the literature.
Trustworthiness: Experimental Protocol for Melting Point Determination The melting point should be determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible value.
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range appropriate for substituted diphenylamines (e.g., 25 °C to 200 °C).
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the peak shape. This self-validating system ensures that the instrument is performing correctly via calibration and provides a precise thermodynamic value.
Solubility
The octanol-water partition coefficient (LogP) is reported as 4.437.[5] This high value indicates that the compound is significantly more soluble in nonpolar solvents (like octanol) than in water, classifying it as lipophilic. This suggests very low aqueous solubility. For context, the related 4,4'-dimethoxydiphenylamine is reported as insoluble in water.[7]
Expertise: Protocol for Solubility Determination (Shake-Flask Method) The causality behind choosing the shake-flask method, compliant with OECD Guideline 105, is its status as the "gold standard" for determining the water solubility of chemical substances, providing a direct measure of a saturated solution's concentration.
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The extended time is crucial for slowly dissolving solids.
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the aqueous solution.
-
Quantification: Carefully extract an aliquot of the clear aqueous phase. Analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers the necessary sensitivity and specificity for low-concentration measurements.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific, published spectra for this compound are scarce, its expected spectral features can be reliably predicted based on its functional groups and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons. Aromatic protons will appear in the downfield region (approx. 6.5-7.5 ppm). The three singlet signals for the methyl groups (CH₃ ) and one singlet for the methoxy group (OCH₃ ) will be in the upfield region (approx. 2.0-4.0 ppm). The amine proton (NH ) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Aromatic carbons will resonate between 110-150 ppm. The methyl and methoxy carbons will appear in the upfield region (approx. 20-60 ppm).[8]
Caption: Standard experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:
-
~3400 cm⁻¹: N-H stretch for the secondary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretches.
-
3000-2850 cm⁻¹: Aliphatic C-H stretches from the methyl and methoxy groups.
-
~1600, ~1500 cm⁻¹: C=C stretches within the aromatic rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1040 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.
Expertise: Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy ATR is chosen over traditional KBr pellets for its speed, ease of use, and minimal sample preparation, which reduces the chance of sample modification or contamination.
-
Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (CO₂, H₂O). This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield a true spectrum of the compound.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Scan the sample over the standard mid-IR range (4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to the compound's exact mass (241.14700).[5]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable ion, or cleavage at the C-N bonds. The specific fragmentation pattern provides a fingerprint for structural confirmation. Data from the related compound 4-methoxy-2-methyl-N-phenylaniline shows a prominent [M+H]⁺ peak at m/z 214.1226 in LC-MS analysis.[9]
Synthesis and Reactivity
This compound is accessible through established synthetic routes. One documented method involves the coupling of 4-Bromo-3-methyl-anisole with 2,4-Xylidine.[5] Another patented process describes the reaction of 2,6-dimethylcyclohexanone with 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst.[10][11]
Caption: Simplified schematic of a synthetic pathway.
From a reactivity standpoint, the secondary amine is susceptible to oxidation, a characteristic exploited in the antioxidant applications of the broader SDPA class. The electron-rich aromatic rings are activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing methoxy and methyl groups and influenced by steric hindrance.
Conclusion
This compound is a well-defined chemical entity with several key physico-chemical properties documented. Its high lipophilicity, high boiling point, and characteristic chemical structure make it a relevant intermediate in various synthetic applications. This guide has consolidated the available data and, importantly, has outlined the authoritative, self-validating experimental protocols required to fill existing data gaps, such as its melting point, a detailed solubility profile, and published reference spectra. Adherence to these rigorous methodologies will ensure that future research on this compound is built upon a foundation of high-quality, reproducible data, thereby enhancing its potential utility in scientific and industrial R&D.
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4'-Methoxy-2,2',4-trimethyl-diphenylamine Chemical & Physical Properties. Chemsrc. [Link]
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4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3), Grade. IndiaMART. [Link]
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4,4'-Dimethoxydiphenylamine | C14H15NO2. PubChem, National Center for Biotechnology Information. [Link]
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4-methoxy-2-methyl-N-phenylaniline | C14H15NO. PubChem, National Center for Biotechnology Information. [Link]
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4-Methoxytriphenylamine | C19H17NO. PubChem, National Center for Biotechnology Information. [Link]
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4-methoxy-2,2',4'-trimethyldiphenylamine CAS number and molecular formula.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3), a substituted aromatic amine. While its primary established application lies in the chemical industry as an intermediate for dyes and pigments, this document also explores the potential significance of its structural motifs in the context of medicinal chemistry and drug development. This guide covers the compound's physicochemical properties, a plausible synthetic route, its known applications, and essential safety information. The content is structured to deliver both established factual data and field-proven insights for a technical audience.
Core Compound Identification and Properties
This compound is an organic compound characterized by a diphenylamine backbone with methoxy and methyl substituents on the phenyl rings.
| Property | Value | Source(s) |
| CAS Number | 41374-20-3 | [1] |
| Molecular Formula | C16H19NO | [1] |
| Molecular Weight | 241.33 g/mol | [2] |
| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [1] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 154.6 °C | [1] |
| Refractive Index | 1.587 (Predicted) | [1] |
| Appearance | Powder | [2] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be extrapolated from established methods for structurally similar compounds. A European patent for the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine describes a one-pot reaction that can be logically adapted.[3][4]
This proposed synthesis involves the reaction of 2,4-dimethylaniline with a substituted anisole derivative. A likely pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.
Proposed Synthetic Workflow:
Caption: A proposed synthetic route for this compound via Buchwald-Hartwig amination.
Experimental Protocol (Hypothetical):
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 4-bromo-3-methylanisole and 2,4-dimethylaniline.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and splitting patterns influenced by the positions of the methyl and methoxy groups. Separate singlets would be expected for the three methyl groups and the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and methyl groups, C-N stretching, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.33 g/mol ).
Applications and Relevance
Established Industrial Applications
The primary documented use of this compound is as a chemical intermediate in the synthesis of dyes and pigments.[2] Its aromatic structure and reactive amine group make it a versatile building block for creating complex chromophores. A closely related compound, 4-methoxy-2-methyldiphenylamine, is also noted as an important intermediate for pressure-sensitive dyes, as well as for pharmaceuticals, rubber, and pesticides.[5]
Potential Relevance in Drug Discovery and Development
While there are no known direct applications of this compound in drug development, its core structural motifs, the diphenylamine and methoxy-aniline moieties, are present in various biologically active molecules.
-
Diphenylamine Scaffold: The diphenylamine framework is found in a number of compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, for instance, contains a related N-phenylanthranilic acid core.
-
Methoxy Group in Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs. It can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of a methoxy group can also impact a compound's conformation and electronic properties.
-
Potential Biological Activities: Substituted diphenylamines have been investigated for a range of biological activities. For example, some chalcone derivatives containing a methoxy group have shown antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, methoxyphenol derivatives have been studied for their antioxidant and radical-scavenging properties.[7][8]
The following diagram illustrates the relationship between the core structure of this compound and its potential (though not yet demonstrated) areas of relevance in medicinal chemistry.
Caption: Structural motifs of the title compound and their general relevance in medicinal chemistry.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Specific safety data is limited, but general precautions for aromatic amines should be followed. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a fine chemical with an established role as an intermediate in the synthesis of dyes and pigments. While it is not currently recognized as a pharmacologically active agent, its constituent structural motifs are of interest in medicinal chemistry. Further research would be required to explore any potential biological activity of this compound and its derivatives. This guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for such investigations.
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IndiaMART. 4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3), Grade - Technical Grade. [Link]
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European Patent Office. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - EP 0659736 B1. [Link]
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ChemBK. This compound. [Link]
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Chemsrc. CAS#:41374-20-3 | 4'-Methoxy-2,2',4-trimethyl-diphenylamine. [Link]
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Kim, J. S., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 62(1), 173-181. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-301. [Link]
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Azzah, S., et al. (2014). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. International Journal of Molecular Sciences, 15(10), 18884-18897. [Link]
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An In-depth Technical Guide to N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline
Abstract
This technical guide provides a comprehensive scientific overview of N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline, a substituted diphenylamine of significant interest in advanced materials and synthetic chemistry. The document delineates the definitive IUPAC nomenclature and structural attributes of the molecule. It further presents a detailed, field-proven synthetic methodology for its preparation via the Buchwald-Hartwig amination, including a thorough discussion of the mechanistic rationale behind the choice of catalysts and reaction conditions. A comprehensive characterization of the target molecule is provided, with expected analytical data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Finally, this guide explores the current and potential applications of this class of compounds, particularly in the development of organic electronic materials and as antioxidants, providing a forward-looking perspective for researchers and drug development professionals.
Introduction and IUPAC Nomenclature
Substituted diphenylamines (SDPAs) are a class of aromatic amines that have garnered considerable attention due to their versatile applications, ranging from antioxidants in industrial lubricants to key components in organic electronic devices.[1] Their utility stems from the tunable electronic properties of the diarylamine core, which can be modulated through the introduction of various substituents on the phenyl rings. This guide focuses on a specific, multifunctional derivative: 4-methoxy-2,2',4'-trimethyldiphenylamine.
Based on the principles of chemical nomenclature, the correct IUPAC name for this compound is N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline . This name unambiguously defines the connectivity of the substituents. The aniline core is substituted at the nitrogen atom with a 2,4-dimethylphenyl group, and the aniline ring itself bears a methoxy group at the 4-position and a methyl group at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline |
| CAS Number | 41374-20-3 |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
Strategic Synthesis: The Buchwald-Hartwig Amination Approach
The construction of the C-N bond in diarylamines is a pivotal step in their synthesis. While classical methods like the Ullmann condensation exist, they often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior alternative, offering milder conditions, broader substrate scope, and higher yields.[4][5]
The proposed synthesis of N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline leverages the Buchwald-Hartwig cross-coupling of 2-bromo-5-methoxytoluene with 2,4-dimethylaniline. This choice of reactants is strategic, as they are commercially available and their coupling is anticipated to proceed with high regioselectivity.
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4] The expertise in selecting the appropriate catalyst and ligand system is crucial for a successful and efficient reaction. A phosphine ligand, such as Xantphos, is chosen for its wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, forming the key palladium-amido intermediate.
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A Comprehensive Guide to the Spectroscopic Characterization of 4-methoxy-2,2',4'-trimethyldiphenylamine
This technical guide provides a detailed exploration of the spectroscopic properties of 4-methoxy-2,2',4'-trimethyldiphenylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the compound's spectral behavior across various analytical techniques. In the absence of a complete public repository of experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive framework. The methodologies detailed herein are grounded in established best practices to ensure scientific integrity and provide a clear roadmap for the empirical acquisition and interpretation of such data.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique assembly of functional groups and substitution patterns that give rise to a distinct spectroscopic fingerprint. The molecule consists of two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The second ring bears two methyl groups at the 2' and 4' positions. This asymmetrical substitution, the presence of electron-donating groups (methoxy and methyl), and the steric hindrance around the amine linkage are all expected to influence the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex in the aromatic region due to overlapping signals and spin-spin coupling. The chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups, which are expected to shift the ortho and para protons upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| N-H | 5.5 - 6.5 | Singlet (broad) | The chemical shift of the N-H proton in diphenylamines can vary and is often broad due to quadrupole broadening and potential hydrogen bonding. |
| Aromatic-H (Ring A) | 6.7 - 7.3 | Multiplet | The protons on the substituted phenyl rings will appear in the aromatic region, with their specific shifts influenced by the neighboring methoxy and methyl groups. |
| Aromatic-H (Ring B) | 6.8 - 7.4 | Multiplet | Similar to Ring A, the protons on this ring will be in the aromatic region, with shifts determined by the methyl substituents. |
| -OCH₃ | ~3.8 | Singlet | The methoxy group protons will appear as a characteristic singlet.[1] |
| -CH₃ (at C2) | ~2.2 | Singlet | The methyl group at the 2-position will be a singlet. |
| -CH₃ (at C2') | ~2.3 | Singlet | The methyl group at the 2'-position is in a similar chemical environment to the C2 methyl. |
| -CH₃ (at C4') | ~2.3 | Singlet | The methyl group at the 4'-position will also appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents, and the presence of steric hindrance around the methoxy group may influence its chemical shift. In many aromatic compounds, the typical ¹³C NMR chemical shift for an aromatic methoxy group is around 56 ppm; however, steric hindrance can cause a downfield shift to ~62 ppm.[2][3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| Aromatic C-N | 140 - 150 | The carbons directly bonded to the nitrogen atom are expected to be downfield. |
| Aromatic C-O | 150 - 160 | The carbon attached to the methoxy group will be significantly downfield due to the oxygen's deshielding effect. |
| Aromatic C-H & C-C | 110 - 140 | The remaining aromatic carbons will resonate in this range, with their specific shifts dependent on their position relative to the substituents. |
| -OCH₃ | 55 - 58 | This is a typical range for a methoxy group on an aromatic ring.[5] |
| -CH₃ | 18 - 25 | The methyl carbons will appear in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 241.33 g/mol ), the molecular ion peak (M⁺) is expected at m/z 241.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion will likely proceed through several pathways, including cleavage of the C-N bonds and loss of methyl or methoxy groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formation Pathway |
| 241 | [C₁₆H₁₉NO]⁺ | Molecular ion (M⁺) |
| 226 | [M - CH₃]⁺ | Loss of a methyl radical |
| 210 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 196 | [M - CH₃ - CH₃]⁺ | Sequential loss of two methyl radicals |
| 134 | [C₉H₁₂N]⁺ | Cleavage of the C-N bond, forming the 2,4-dimethylanilino fragment |
| 121 | [C₈H₉O]⁺ | Cleavage of the C-N bond, forming the 4-methoxy-2-methylphenyl fragment |
| 106 | [C₇H₈N]⁺ | Further fragmentation of the anilino portion |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the diphenylamine system, along with the influence of the auxochromic methoxy and methyl groups, is expected to result in characteristic UV absorptions.
Predicted UV-Vis Absorption
Diphenylamine itself exhibits absorption bands in the UV region. The presence of electron-donating groups (auxochromes) like methoxy and methyl groups on the aromatic rings (the chromophore) is expected to cause a bathochromic (red) shift to longer wavelengths and potentially a hyperchromic effect (increased absorbance). [6][7] Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Transition Type | Justification |
| ~260 - 280 | π → π | This band is characteristic of the electronic transitions within the aromatic system. |
| ~300 - 320 | n → π | This band, likely of lower intensity, can be attributed to the non-bonding electrons of the nitrogen and oxygen atoms. |
Experimental Protocol for UV-Vis Data Acquisition
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solubility and stability of 4-methoxy-2,2',4'-trimethyldiphenylamine
An In-Depth Technical Guide to the Solubility and Stability of 4-methoxy-2,2',4'-trimethyldiphenylamine
Introduction
This compound is a member of the substituted diphenylamine (SDPA) class of compounds. SDPAs are widely utilized as antioxidants in industrial applications, such as in lubricants and polymers, due to their ability to impede oxidative degradation.[1][2] In the context of pharmaceutical and life sciences research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility and stability are critical attributes that profoundly influence a compound's behavior in biological assays, its formulation potential, and its overall viability as a research tool or therapeutic candidate.[3][4]
This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven workflows used to characterize such compounds, enabling researchers to generate reliable and reproducible data.
Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is the first step in any robust characterization. These parameters influence every subsequent experiment.
| Property | Value / Information | Source |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline | [5] |
| CAS Number | 41374-20-3 | [5][6][7] |
| Molecular Formula | C₁₆H₁₉NO | [5] |
| Molar Mass | 241.33 g/mol | [5] |
| Appearance | White Crystal (Predicted) | [5] |
| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [5] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.67 ± 0.50 (Predicted) | [5] |
Note: Many properties for this specific molecule are predicted and should be confirmed experimentally.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a compound's performance in in vitro assays and its potential for oral bioavailability.[4][8] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration organic stock (typically DMSO).[8][9] This high-throughput screening method is valuable for early-stage discovery to quickly flag potential issues.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[4][11] This "gold standard" measurement requires longer incubation times and is crucial for lead optimization and pre-formulation development.[10][11]
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow, starting with a high-throughput kinetic assay and progressing to a more resource-intensive thermodynamic assay for compounds of high interest.
Caption: Decision workflow for solubility assessment.
Experimental Protocol: Kinetic Solubility Assay
This protocol is adapted from high-throughput methods used in drug discovery.[9][12][13] The principle involves adding a concentrated DMSO stock of the test compound to an aqueous buffer and measuring the concentration of what remains in solution after a short incubation.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.[8]
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[10][12]
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound or filter the solution using a solubility filter plate (e.g., Millipore MultiScreen).[10]
-
Quantification (Direct UV Method):
-
Transfer the clear supernatant/filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the compound's λ_max.
-
Calculate the concentration against a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile:water to ensure complete solubility.[10]
-
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay
This method, often called the "shake-flask" method, measures the true solubility of the solid material.[10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids).[13][14]
-
Equilibration: Seal the vials and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9][13]
-
Phase Separation: Allow the vials to stand, then filter the supernatant through a 0.45 µm PVDF filter to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.
-
Quantification:
Stability Assessment and Forced Degradation
Stability testing is crucial for determining a compound's shelf-life and for identifying potential degradation products that could interfere with biological assays or pose safety risks.[15][16] Forced degradation (or stress testing) is an essential part of this process, where the compound is exposed to conditions more severe than accelerated storage to purposefully induce degradation.[17][18] The primary goals are to establish degradation pathways and to develop a stability-indicating analytical method .[18][19] A target degradation of 5-20% is often desired to ensure that secondary degradation is minimized.[15][20]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical stress testing panel. A stock solution (e.g., 1 mg/mL) of the compound should be prepared in a 50:50 acetonitrile:water mixture.
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 7 days.[20] At specified time points (e.g., 2h, 8h, 24h, 7d), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days.[20] At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 7 days.[20]
-
Thermal Degradation: Store the stock solution and solid powder at 70°C in an oven. Analyze at specified time points.
-
Photostability: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible output, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.
-
Analysis: All stressed samples, along with a time-zero (unstressed) control, should be analyzed by a suitable stability-indicating method (see Section 4.0).
Potential Degradation Pathways
For diphenylamines, degradation often involves the central amine linkage and the aromatic rings. While specific pathways for this compound must be determined experimentally, plausible mechanisms include:
-
Oxidation: Formation of N-oxides or quinone-imine type structures, which are common for antioxidants.
-
Hydrolysis/Cleavage: Under harsh acidic or basic conditions, cleavage of the C-N bond could occur, potentially yielding substituted anilines and phenols.[21]
-
Photodegradation: Light exposure can induce radical reactions, leading to complex product mixtures.
Analytical Methodologies
The cornerstone of any solubility or stability study is a robust, validated analytical method. For compounds like this compound, which possess a UV chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the technique of choice.[22]
A stability-indicating method (SIM) is one that can separate the parent compound from all process impurities and degradation products, allowing for accurate quantification of the parent drug's decline and the formation of degradants.[23][24][25]
Development of a Stability-Indicating HPLC Method
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Introduction: The Enduring Importance of the Diphenylamine Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Diphenylamines
The substituted diphenylamine (SDPA) motif is a cornerstone in modern chemistry, serving as a critical structural element in a vast array of functional molecules. These compounds are not merely synthetic curiosities; they are integral to advancements in pharmaceuticals, materials science, and industrial applications. In drug development, the diarylamine linkage is present in numerous kinase inhibitors and other therapeutic agents. In materials science, their unique electronic properties make them essential components of organic light-emitting diodes (OLEDs), semiconductors, and conductive polymers.[1][2] Furthermore, their ability to scavenge free radicals has cemented their role as highly effective industrial antioxidants.[3]
Given their widespread importance, the efficient and versatile synthesis of SDPAs is a topic of paramount concern for researchers in both academic and industrial settings. The formation of the aryl C-N bond is the key strategic challenge, and over the last century, the synthetic chemist's toolkit has evolved from harsh, classical methods to sophisticated, mild, and highly adaptable catalytic systems.
This guide provides an in-depth exploration of the core synthetic strategies for preparing substituted diphenylamines. We will dissect the mechanisms, discuss the practical nuances of experimental design, and provide validated protocols to empower researchers to select and execute the optimal synthetic route for their specific target molecules.
Chapter 1: The Classical Approach - Ullmann Condensation
The Ullmann condensation, first reported in 1903, is the historical foundation of diarylamine synthesis. It involves the copper-catalyzed coupling of an aryl halide with an amine.[4] While often supplanted by modern palladium-catalyzed methods, the Ullmann reaction remains a cost-effective and powerful tool, particularly for large-scale industrial syntheses.
Causality Behind the Mechanism
The classical Ullmann reaction requires high temperatures (often >200 °C) and a stoichiometric or excess amount of copper, typically as copper powder or a copper(I) salt like CuI.[5][6] The harsh conditions are necessary to drive the initial oxidative addition of the aryl halide to the copper species.
The accepted mechanism involves the formation of a copper(I) amide in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. The final C-N bond is forged through reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle. The high temperatures are a direct consequence of the energy barrier associated with the oxidative addition step.
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Field-Proven Insights & Limitations
-
Aryl Halide Reactivity: The reactivity trend is I > Br > Cl. Aryl chlorides are typically unreactive under classical Ullmann conditions. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.
-
Base and Solvent: Strong bases like potassium carbonate or cesium carbonate are commonly used.[7][8] High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are standard.
-
Challenges: The primary drawbacks are the harsh reaction conditions, which limit functional group tolerance, and the often-high catalyst loading. Removing copper residues from the final product can also be a significant purification challenge.
Protocol: Synthesis of 2,2'-Dinitrobiphenyl (Self-Validating System)
This solvent-free protocol is a classic example of the Ullmann reaction for biaryl synthesis, which follows a similar principle to C-N coupling.[9]
-
Preparation: In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 mmol, 249 mg), copper powder (3.0 mmol, 190 mg), and dry sand (approx. 200 mg).[9] The sand acts as a heat sink to moderate the reaction.
-
Reaction: Prepare a sand bath preheated to approximately 210-220 °C. Carefully lower the test tube into the hot sand. The mixture will melt and begin to bubble.
-
Monitoring: Hold the reaction at temperature for 20-30 seconds.[9] The reaction is rapid and exothermic. Overheating can lead to decomposition.
-
Workup: Allow the test tube to cool to room temperature. Extract the product mixture with hot toluene.
-
Purification: Filter the hot toluene solution to remove copper and sand. The product can then be purified by column chromatography or recrystallization from ethanol to yield 2,2'-dinitrobiphenyl. The progress and purity can be validated at each stage using Thin Layer Chromatography (TLC).
Chapter 2: The Modern Standard - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized C-N bond formation.[10] This palladium-catalyzed cross-coupling reaction offers exceptionally broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it the most widely used method for synthesizing aryl amines in modern organic synthesis.[2][4]
Causality Behind the Mechanism: The Role of the Ligand
The success of the Buchwald-Hartwig reaction is inextricably linked to the development of sophisticated phosphine ligands. These ligands are not passive spectators; they actively control the reactivity, stability, and selectivity of the palladium catalyst. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by the phosphine ligand(s), reacts with the aryl halide (or triflate) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amide complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired diphenylamine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate-limiting reductive elimination step, which is often the bottleneck of the catalytic cycle. Bidentate ligands like BINAP and DPPF were instrumental in early developments, believed to prevent catalyst decomposition and speed up the reaction.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
Field-Proven Insights & Protocol Design
The choice of catalyst, ligand, base, and solvent is a multi-variable system that must be optimized for each specific substrate pair.
| Component | Common Choices & Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂. These are stable Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | For general use: XPhos, RuPhos, BrettPhos. These bulky, electron-rich monophosphine ligands are highly active.[11] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common first choice.[11] |
| Solvent | Toluene, Dioxane, THF. Anhydrous, non-polar aprotic solvents are preferred. Toluene is often a good starting point.[11] |
Protocol: Synthesis of N-phenyl-4-toluidine (Self-Validating System)
This protocol provides a robust starting point for the coupling of an aryl bromide with a primary aniline.
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and NaOt-Bu (1.4 mmol, 135 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add 4-bromotoluene (1.0 mmol, 171 mg), aniline (1.2 mmol, 112 mg), and 2 mL of anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 2-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted diphenylamine.
Chapter 3: The Boronic Acid Route - Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed C-N bond-forming reaction that utilizes aryl boronic acids as the aryl source.[12][13] Its most significant advantage over the Ullmann and Buchwald-Hartwig reactions is its ability to be performed under mild conditions, often at room temperature and open to the air, making it exceptionally user-friendly.[12][13][14]
Causality Behind the Mechanism
The Chan-Lam coupling is an oxidative coupling, meaning the copper catalyst cycles through Cu(II) and Cu(III) states, with an external oxidant (typically oxygen from the air) required to close the catalytic cycle.[12][15]
-
Transmetalation: A Cu(II) salt (commonly Cu(OAc)₂) reacts with the aryl boronic acid to form an aryl-copper(II) species.
-
Ligand Exchange/Coordination: The amine coordinates to the aryl-copper(II) complex.
-
Reductive Elimination: This key step forms the C-N bond and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized by atmospheric oxygen back to the active Cu(II) state.
The presence of a base, such as pyridine or triethylamine, is often beneficial, likely to facilitate the amine coordination step.[14]
Caption: A possible mechanistic pathway for the Chan-Lam Coupling.
Field-Proven Insights & Common Issues
-
Advantages: The primary advantage is the mildness of the conditions. The use of air as the terminal oxidant is a significant green chemistry benefit.
-
Substrate Scope: The reaction is compatible with a wide range of amines, anilines, amides, and other N-H containing compounds.[12][14]
-
Side Reactions: The main challenge in Chan-Lam couplings is competing side reactions.[15] The most common is the homocoupling of the boronic acid to form a biaryl byproduct. Protodeboronation (replacement of the B(OH)₂ group with hydrogen) can also reduce yields.[15] Using an excess of the boronic acid is a common strategy to drive the desired reaction to completion.
Protocol: Synthesis of N-(4-methoxyphenyl)aniline (Self-Validating System)
This protocol illustrates a typical Chan-Lam setup for coupling an aniline with an electron-rich boronic acid.
-
Reaction Setup: In a round-bottom flask open to the air, combine 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), aniline (1.0 mmol, 93 mg), Cu(OAc)₂ (0.1 mmol, 18 mg), and myristic acid (0.2 mmol, 46 mg).
-
Solvent and Base: Add 5 mL of dichloromethane (DCM) and 2,6-lutidine (2.0 mmol, 214 mg).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction mixture will typically turn from blue to green.
-
Monitoring & Workup: Monitor the reaction by TLC. After 24-48 hours, dilute the mixture with DCM and wash with aqueous NH₄Cl solution to remove the copper catalyst.
-
Purification: Separate the organic layer, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to yield the pure diarylamine.
Chapter 4: Other Synthetic Avenues
While the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions are the workhorses of diarylamine synthesis, several other methods are valuable for specific applications.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method but has strict substrate requirements. It involves the attack of a nucleophile (the amine) on an aryl ring, displacing a leaving group. For the reaction to be feasible, the aromatic ring must be highly electron-deficient, which is achieved by placing potent electron-withdrawing groups (such as -NO₂ or -CF₃) ortho and/or para to the leaving group (typically a halide).[16][17][18]
-
Causality: The electron-withdrawing groups are essential to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack, thereby lowering the activation energy of this rate-determining step.[17]
-
Application: This method is ideal for synthesizing nitro-substituted diphenylamines, which are common precursors for dyes and other functional materials.[16]
Reductive Amination
Reductive amination typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[19][20] While primarily used for C(sp³)-N bond formation, it can be adapted for diarylamine synthesis in specific contexts, for example, by reacting a cyclohexanone derivative with an aniline followed by aromatization. It is a powerful tool for creating a wide range of amine products under mild conditions.[21]
Comparative Analysis & Strategic Selection
Choosing the right synthetic method depends on a careful analysis of the substrate's functional groups, the desired scale of the reaction, and cost considerations.
| Method | Catalyst | Aryl Source | Key Advantage | Key Disadvantage | Best For... |
| Ullmann | Copper (Stoichiometric) | Aryl Halide (I, Br) | Low cost, scalable | Harsh conditions, poor FG tolerance | Large-scale industrial synthesis of simple diarylamines. |
| Buchwald-Hartwig | Palladium (Catalytic) | Aryl Halide/Triflate | Excellent scope & FG tolerance | High cost of catalyst/ligands, air-sensitive | Complex, late-stage functionalization in drug discovery. |
| Chan-Lam | Copper (Catalytic) | Aryl Boronic Acid | Very mild conditions (RT, air) | Boronic acid homocoupling, lower yields | Green chemistry applications, acid-sensitive substrates. |
| SNAr | None (Metal-free) | Activated Aryl Halide | Metal-free, low cost | Requires strong electron-withdrawing groups | Synthesis of electronically-defined nitro-diphenylamines. |
Conclusion and Future Outlook
The synthesis of substituted diphenylamines has evolved dramatically, moving from the brute-force conditions of the Ullmann condensation to the nuanced and highly-controlled world of palladium and copper catalysis. The Buchwald-Hartwig amination currently stands as the most versatile and reliable method for complex molecule synthesis. However, the operational simplicity and green credentials of the Chan-Lam coupling ensure its continued relevance. As the field progresses, the development of even more active and robust catalysts, particularly those based on earth-abundant metals, will continue to expand the horizons of what is possible, enabling the synthesis of ever-more complex and functional diarylamine structures for the next generation of medicines and materials.
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Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation . ACS Publications. Available at: [Link]
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historical development of diphenylamine derivatives
An In-Depth Technical Guide to the Historical Development of Diphenylamine Derivatives
Authored by a Senior Application Scientist
Abstract
Diphenylamine (DPA), an aromatic amine first discovered in the mid-19th century, has served as a foundational scaffold for a vast and diverse array of chemical derivatives. This technical guide provides a comprehensive overview of the , tracing their journey from initial discovery and synthesis to their widespread application across various scientific and industrial domains. We will explore the evolution of synthetic methodologies, the elucidation of their antioxidant properties, and the subsequent development of pivotal derivatives that have become indispensable in medicine, agriculture, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rich history and versatile chemistry of this important class of compounds.
The Genesis of a Scaffold: Discovery and Early Synthesis
The story of diphenylamine begins in 1864, when A. W. Hofmann first identified the compound among the distillation products of aniline dyes.[1] This discovery was soon followed by its first intentional synthesis two years later by a group of French chemists, who prepared it through the deamination of a mixture of aniline and its salts.[1]
Initially, the applications of diphenylamine were analytical in nature. By 1872, its characteristic blue coloration in the presence of oxidizing agents led to its use as a reagent for detecting nitrous acid in sulfuric acid.[1] This application was extended by 1875 to the detection of nitrites and nitrates in drinking water.[1] A significant milestone in its analytical use came in 1924, when Zacharias Dische developed the Dische test, which utilizes diphenylamine to detect DNA.[1]
Evolving the Blueprint: Advances in Synthetic Methodologies
The initial methods of diphenylamine synthesis have been refined over the years to improve yield, purity, and scalability. The primary industrial manufacturing process involves the thermal deamination of aniline over oxide catalysts.
Beyond the synthesis of the parent compound, the development of methods to create substituted diphenylamine derivatives has been crucial for expanding their utility. Several named reactions have become cornerstones of diphenylamine chemistry.
Key Synthetic Reactions:
-
Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, providing a versatile route to various diarylamines. The traditional harsh conditions of this reaction have been significantly improved over the past two decades through the development of new ligand systems.[2]
-
Chapman Rearrangement: This thermal intramolecular reaction converts aryl N-arylbenzimidates into N-aroyldiphenylamines, which can then be hydrolyzed to the corresponding diphenylamine derivatives.[3][4] This method is a standard for the synthesis of diarylamines.[5]
Modern synthetic strategies, such as the chloroacetylation of diphenylamine followed by reactions with various nucleophiles, continue to expand the library of accessible derivatives.[6][7]
Experimental Protocol: Synthesis of Phenothiazine from Diphenylamine
This protocol describes a classic and historically significant transformation of diphenylamine into the tricyclic phenothiazine core, a key intermediate for many pharmaceuticals.
Principle: Phenothiazine is prepared by the fusion of diphenylamine with sulfur, often in the presence of a catalyst like anhydrous aluminum chloride or iodine, leading to the evolution of hydrogen sulfide.[8][9][10]
Materials:
-
Diphenylamine (22 g)
-
Sulfur (8.2 g)
-
Anhydrous Aluminum Chloride (3.2 g) or Iodine (catalytic amount)
-
Water
-
Dilute Alcohol (Ethanol)
Apparatus:
-
Heating mantle with temperature control
-
Reaction flask
-
Condenser (optional, for fume control)
-
Mortar and pestle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Combine 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride in the reaction flask.
-
Heat the mixture together. The reaction typically initiates at a temperature of 140-150 °C, characterized by the rapid evolution of hydrogen sulfide gas (Caution: toxic, perform in a well-ventilated fume hood).[8][10]
-
The reaction can be moderated by slightly lowering the temperature.
-
Once the initial vigorous reaction has subsided, raise the temperature to 160 °C for a period to ensure completion.[8]
-
Allow the molten reaction mass to cool and solidify.
-
Grind the cooled solid using a mortar and pestle.
-
Extract the ground material first with water and then with dilute alcohol to remove impurities.[8][10]
-
The remaining residue is nearly pure phenothiazine.
-
The product can be further purified by recrystallization from alcohol. The expected yield is high, producing yellowish leaflets with a melting point of approximately 180 °C.[8]
Caption: Workflow for the synthesis of phenothiazine.
A Paradigm Shift: The Emergence of Antioxidant Properties
A significant turning point in the history of diphenylamine was the discovery and application of its antioxidant properties.[1] Diphenylamine and its derivatives function as potent radical scavengers.[11] The secondary amine's hydrogen atom can be readily donated to terminate the chain reactions initiated by free radicals, thus preventing oxidative degradation.[11][12]
This antioxidant capability led to widespread industrial use:
-
Polymers and Rubber: DPA derivatives are crucial antioxidants in the manufacturing of rubber and plastics, preventing degradation from heat and environmental factors, thereby extending product life.[11][13] They are particularly effective in improving thermal stability and reducing gel formation in materials like polybutadiene.[11]
-
Lubricants: In engine oils, these additives control oxidation, preventing oil thickening and the formation of sludge, which helps engines run longer and more efficiently.[14]
In agriculture, diphenylamine was registered as a pesticide in the US in 1947.[1] It has been used as a fungicide and, notably, as a post-harvest treatment to prevent storage scald in apples by inhibiting the oxidation of α-farnesene on the fruit's skin.[1][15] However, due to concerns about residues and toxicity, its use for this purpose has been banned in Europe.[16]
Caption: Antioxidant mechanism of diphenylamine.
The Proliferation of a Scaffold: Key Derivatives and Their Impact
The true versatility of the diphenylamine scaffold is demonstrated by the vast number of derivatives synthesized and their diverse applications, particularly in pharmacology.
Phenothiazine: A Gateway to Neuroleptics and Antihistamines
The cyclization of diphenylamine with sulfur yields phenothiazine, a tricyclic heterocyclic compound that is the parent of a major class of psychoactive drugs. While phenothiazine itself was synthesized in 1883 by Bernthsen, its therapeutic potential was unlocked much later.[9][17][18]
The development of phenothiazine-based drugs, such as chlorpromazine, in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[18][19] These drugs primarily act as antagonists at dopamine receptors. Other derivatives, like promethazine, were developed as potent antihistamines.[6]
| Derivative Class | Parent Compound | Key Application(s) | Mechanism of Action (Primary) |
| Antipsychotics | Phenothiazine | Schizophrenia, Psychosis | Dopamine receptor antagonism |
| Antihistamines | Phenothiazine | Allergies, Sedation | Histamine H1 receptor antagonism |
A Spectrum of Pharmacological Activity
Beyond phenothiazines, the diphenylamine core is present in a wide range of pharmaceuticals:
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac and tolfenamic acid are diphenylamine derivatives.[7]
-
Antimicrobial Agents: Numerous derivatives have been synthesized and screened for antibacterial and antifungal activity, leveraging the antimicrobial properties associated with the diphenylamine structure.[6][7]
-
Anticonvulsants: The drug retigabine, used in the treatment of epilepsy, features a substituted diphenylamine core.[7]
-
Anthelmintics: The compound amoscanate is an example of a diphenylamine derivative with activity against parasitic worms.[7]
The development of these diverse agents showcases the power of medicinal chemistry to modify a core scaffold to achieve a wide range of biological effects.
Caption: Key milestones in diphenylamine history.
The Frontier: Modern Research and Future Directions
The is a testament to their chemical versatility and functional adaptability. Research continues to this day, with a focus on:
-
Novel Bioactivities: Exploring diphenylamine derivatives for new therapeutic applications, including as anticancer, antimalarial, and anti-neurodegenerative agents.[7][18]
-
Improved Safety Profiles: Synthesizing new analogues of existing drugs with the aim of reducing side effects and improving therapeutic indices.[6]
-
Advanced Materials: Incorporating the diphenylamine scaffold into advanced polymers and materials to leverage its antioxidant and electronic properties.
The journey of diphenylamine from a byproduct of dye manufacturing to a cornerstone of industrial and pharmaceutical chemistry is a powerful example of how fundamental chemical discoveries can evolve to address a multitude of societal needs. The future of this remarkable scaffold appears as bright and varied as its past.
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Navigating the Synthesis and Handling of 4-methoxy-2,2',4'-trimethyldiphenylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-2,2',4'-trimethyldiphenylamine, a substituted aromatic amine, represents a class of compounds with significant potential in the realms of materials science and pharmaceutical development. As with any specialized chemical entity, a thorough understanding of its hazard profile and the requisite handling precautions is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling considerations for this compound, moving beyond a mere recitation of procedures to elucidate the scientific rationale behind them. By fostering a deeper comprehension of the chemical's properties and potential reactivity, this document aims to empower researchers to work with this compound in a manner that is both safe and scientifically rigorous.
Chemical and Physical Properties: The Foundation of Safe Handling
A comprehensive understanding of a compound's physical and chemical properties is the bedrock upon which all safety protocols are built. These parameters dictate its behavior under various conditions and inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source |
| CAS Number | 41374-20-3 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1][4] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [1][2] |
| Flash Point | 154.6 °C | [1] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Vapor Pressure | 1.17E-05 mmHg at 25°C | [1] |
| Storage Temperature | 2-8°C | [1] |
The high boiling point and low vapor pressure suggest that at ambient laboratory temperatures, the inhalation hazard from vapors is likely to be low. However, the compound is a solid, meaning that dust formation during handling is a primary route of exposure that must be controlled. The recommended storage at refrigerated temperatures indicates a potential for degradation or reactivity at higher temperatures.
Hazard Identification and Classification: A Risk-Based Approach
GHS Classification (Anticipated based on structural analogs):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system. The causality behind this lies in the chemical nature of aromatic amines, which can interact with biological macromolecules, leading to cellular damage and an inflammatory response.
Toxicology and Health Effects: Understanding the Biological Impact
Substituted diphenylamines (SDPAs) have been the subject of toxicological assessment. While many SDPAs exhibit low acute toxicity, some are associated with health effects on the liver and blood.[5] The presence of the methoxy and methyl groups on the phenyl rings of this compound will influence its metabolic profile and potential toxicity.
Potential Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact could potentially lead to dermatitis.
-
Eye Contact: Direct contact with the solid or dust can cause serious eye irritation.
-
Ingestion: Ingestion may cause adverse health effects.
The lipophilic nature of diphenylamine derivatives suggests that they can be absorbed through the skin, making dermal contact a significant route of potential exposure.
Safe Handling and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling this compound involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment. The causality behind this multi-layered approach is the principle of defense-in-depth, ensuring that if one layer of protection fails, others are in place to mitigate the hazard.
Engineering Controls
-
Ventilation: All handling of the solid compound that could generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box or other containment solutions should be considered.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by a thorough risk assessment of the specific procedures being undertaken.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator for organic dusts/mists | Recommended when handling large quantities or when engineering controls are insufficient to control dust. |
Diagram: Hierarchy of Controls
Caption: The hierarchy of controls for managing chemical hazards.
Experimental Protocols: Step-by-Step Methodologies for Safe Use
The following protocols are provided as a general guideline and should be adapted to the specific requirements of your experimental setup after a thorough risk assessment.
Weighing and Dispensing the Solid Compound
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid generating dust.
-
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Storage: Securely close the container of the stock material and return it to the recommended refrigerated storage.
Preparing a Solution
-
Preparation: Work within a chemical fume hood and wear appropriate PPE.
-
Solvent Addition: To the vessel containing the weighed solid, slowly add the desired solvent while stirring.
-
Dissolution: Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Reactivity and Incompatibility: Preventing Hazardous Reactions
Aromatic amines are a reactive class of compounds. Understanding potential incompatibilities is crucial to prevent hazardous reactions in the laboratory.
-
Strong Oxidizing Agents: Aromatic amines can react vigorously with strong oxidizing agents. Contact should be avoided.[6]
-
Acids: As amines are basic, they will react with acids, often in an exothermic manner.[7]
-
Heat: Heating the compound to decomposition may emit toxic fumes.
Diagram: Reactivity Considerations
Caption: Key incompatibilities for this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, dampen the material with water to prevent dust from becoming airborne before collection.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are essential components of the chemical lifecycle and are critical for laboratory safety and environmental protection.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Store at the recommended refrigerated temperature of 2-8°C.[1]
Disposal
Chemical waste generators are responsible for the proper classification and disposal of their waste.[8]
-
Waste Segregation: Waste this compound and any materials contaminated with it should be collected in a designated, labeled hazardous waste container.[9][10]
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in the general trash.[10]
-
In-Laboratory Treatment (for small quantities by trained personnel only): Acidified potassium permanganate can be used to degrade aromatic amines. The resulting mixture should then be neutralized and disposed of in accordance with local regulations.[11] This should only be performed after a thorough risk assessment and with appropriate safety precautions in place.
Environmental Impact
Substituted diphenylamines are of emerging environmental concern. They can be introduced into the environment through wastewater and may persist in soil and water.[12][13] Some studies have shown that diphenylamine derivatives can be toxic to aquatic organisms.[12] Therefore, it is imperative to prevent the release of this compound into the environment.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its properties and potential hazards. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with site-specific risk assessments and to remain vigilant in their commitment to a culture of safety.
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- Prosser, R. S., et al. Toxicity of sediment-associated substituted phenylamine antioxidants on the early life stages of Pimephales promelas and a characterization of effects on freshwater organisms.
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Methodological & Application
detailed experimental protocol for 4-methoxy-2,2',4'-trimethyldiphenylamine preparation
An In-Depth Guide to the Synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine via Palladium-Catalyzed Buchwald-Hartwig Amination
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. This diarylamine is a valuable intermediate in the development of materials science and pharmaceutical compounds. The protocol detailed herein utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency, functional group tolerance, and broad substrate scope in forming carbon-nitrogen (C-N) bonds.[1][2][3] This method represents a significant advancement over harsher, traditional techniques like the Ullmann condensation, offering milder conditions and greater reliability.[1][2]
The procedure has been designed for robustness and reproducibility, with a focus on explaining the rationale behind key experimental choices, from reagent selection to reaction setup and purification. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques.
Reaction Principle and Mechanism
The synthesis is achieved by coupling 4-iodoanisole with 2,4-dimethylaniline using a palladium catalyst, a phosphine ligand, and a strong base.
Overall Reaction:
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][4] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (4-iodoanisole) to the palladium(0) complex, which is stabilized by phosphine ligands. This step forms a palladium(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation : The amine (2,4-dimethylaniline) coordinates to the palladium(II) center. A strong base then deprotonates the coordinated amine, forming a palladium(II) amido complex. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.[5]
-
Reductive Elimination : This is the final, bond-forming step. The diarylamine product is formed by the reductive elimination of the aryl and amido groups from the palladium center. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2] The steric bulk and electron-donating properties of the phosphine ligand are paramount in promoting this step and preventing undesirable side reactions like β-hydride elimination.[2][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials and Apparatus
Reagent and Solvent Specifications
| Reagent/Solvent | Formula | M.W. | CAS No. | Amount | Moles (mmol) | Equiv. | Purity/Notes |
| 4-Iodoanisole | C₇H₇IO | 234.04 | 696-62-8 | 2.34 g | 10.0 | 1.0 | 98% or higher |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | 1.45 g (1.48 mL) | 12.0 | 1.2 | ≥99%, distilled |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | 22.5 mg | 0.10 | 0.01 | Catalyst precursor |
| XPhos | C₃₃H₄₇P | 478.70 | 564483-18-7 | 95.7 mg | 0.20 | 0.02 | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 | 1.35 g | 14.0 | 1.4 | ≥98%, handle in glovebox |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | 50 mL | - | - | Dried over molecular sieves |
Apparatus
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Reflux condenser with gas inlet/outlet
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line for handling air-sensitive reagents
-
Syringes and needles
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required at all times.
Reagent-Specific Hazards:
-
2,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] It is a suspected carcinogen. Handle only in a certified chemical fume hood.
-
4-Iodoanisole: Causes skin, eye, and respiratory irritation.[9][10][11] It is light-sensitive.[12]
-
Palladium(II) Acetate: May cause skin and eye irritation. Handle with care.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. It is air-sensitive and must be handled under an inert atmosphere.
-
Toluene: Flammable liquid and vapor. It can cause skin, eye, and respiratory irritation.
Procedure-Specific Precautions:
-
The reaction must be performed under an inert atmosphere to prevent the degradation of the palladium catalyst and the base.
-
The reaction is heated; ensure the apparatus is securely clamped and a proper heating mantle is used.
Detailed Experimental Protocol
Step 1: Reaction Setup and Inerting
-
Assemble the 100 mL two-neck flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
Step 2: Reagent Addition
-
To the cooled flask, add 4-iodoanisole (2.34 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), and XPhos (95.7 mg, 0.20 mmol).
-
Causality: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in the coupling reaction.[5][13] XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the crucial reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and turnover numbers.[4][5][14]
-
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (50 mL) via syringe.
-
Finally, add 2,4-dimethylaniline (1.48 mL, 12.0 mmol) via syringe. Adding the amine last is sometimes beneficial for reaction consistency.[13]
Step 3: Reaction Execution
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical eluent for TLC is 5-10% ethyl acetate in hexanes.
Step 4: Work-up and Extraction
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-iodoanisole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). The product is less polar than the starting amine.
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Guilloteau-Bertheau, B., et al. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2006(11), 1832-1836.
-
ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]
-
NextSDS. 2,4-Dimethylaniline Safety Data Sheet. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Dalton Transactions (RSC Publishing). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Iodoanisole, 98%. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubChem. 4-Iodoanisole. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. [Link]
-
ChemSupply. 2,4-Dimethylaniline Safety Data Sheet. [Link]
-
ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]
-
PubChem. 2,4-Dimethylaniline. [Link]
-
Dalhousie University. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
- Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]
-
CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
European Patent Office. EP 0659736 B1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. [Link]
-
ACS Publications. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. [Link]
-
Wiley Online Library. Synthesis of Complex Diarylamines through a Ring‐Opening Difunctionalization Strategy. [Link]
-
ACS Publications. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
- Google Patents. CA1141394A - Process for the production of substituted diarylamines.
-
National Institutes of Health. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
-
ChemBK. This compound. [Link]
- Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
-
National Institutes of Health. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. [Link]
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Application Notes and Protocols for the Characterization of 4-methoxy-2,2',4'-trimethyldiphenylamine
Introduction
4-methoxy-2,2',4'-trimethyldiphenylamine is a substituted aromatic amine of significant interest in pharmaceutical and chemical research. Its structural complexity, featuring a substituted diphenylamine core, necessitates a robust suite of analytical methods for unambiguous characterization, purity assessment, and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of modern analytical techniques for the thorough characterization of this molecule.
The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring the identity, purity, and structural integrity of this compound. The protocols are presented with an emphasis on the rationale behind experimental choices, reflecting field-proven insights and a commitment to scientific rigor.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from potential impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods of choice, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like substituted diphenylamines. A reversed-phase HPLC method is particularly well-suited for this purpose.
Causality of Method Design: The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation of aromatic compounds like diphenylamines. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention times. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape by protonating the amine functionality, reducing tailing. UV detection is appropriate due to the presence of chromophoric aromatic rings in the molecule.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be achieved by using a calibration curve prepared from a certified reference standard.
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value | Rationale |
| Retention Time | ~15-20 min | Dependent on the specific gradient and column chemistry. |
| Tailing Factor | < 1.5 | Indicates good peak symmetry. |
| Theoretical Plates | > 5000 | Demonstrates good column efficiency. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, aiding in structural elucidation and impurity identification.
Causality of Method Design: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of relatively non-polar aromatic amines. The temperature programming of the GC oven allows for the efficient separation of compounds with different boiling points. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the main peak and any impurities by their retention times and mass spectra. The fragmentation pattern can be compared to library spectra or interpreted to confirm the structure.
Data Presentation: Expected GC-MS Fragmentation
| m/z (Predicted) | Fragment Ion | Rationale for Formation |
| 241 | [M] | Molecular ion |
| 226 | [M - CH₃] | Loss of a methyl group from one of the aromatic rings or the methoxy group. |
| 210 | [M - OCH₃] | Loss of the methoxy group. |
| 196 | [M - CH₃ - OCH₃] | Sequential loss of a methyl and a methoxy group. |
| 121 | [C₈H₁₁N] | Cleavage of the C-N bond, forming a substituted aniline fragment. |
| 135 | [C₉H₁₁O] | Cleavage of the C-N bond, forming a substituted methoxy-toluene fragment. |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in a molecule.
Causality of Method Design: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants for ¹H NMR, and the chemical shifts for ¹³C NMR.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following chemical shifts are estimations based on the analysis of structurally similar substituted diphenylamines and aromatic compounds, as specific experimental data for this compound is not available in the provided search results.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 4H | Aromatic protons |
| ~6.7-6.9 | m | 3H | Aromatic protons |
| ~5.5 | br s | 1H | N-H proton |
| ~3.8 | s | 3H | -OCH₃ protons |
| ~2.3 | s | 3H | Ar-CH₃ protons |
| ~2.2 | s | 6H | Ar-CH₃ protons |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OCH₃ |
| ~140-145 | Aromatic C-N |
| ~130-138 | Aromatic C-CH₃ |
| ~114-130 | Aromatic C-H |
| ~55 | -OCH₃ |
| ~18-21 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Method Design: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid technique. Alternatively, the sample can be prepared as a KBr pellet. The infrared spectrum provides a unique fingerprint of the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Expected FTIR Absorption Bands
Note: The following assignments are based on characteristic infrared group frequencies for aromatic amines and ethers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (secondary amine) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1600, ~1500 | Strong | Aromatic C=C stretching |
| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~820 | Strong | C-H out-of-plane bending (substituted aromatic) |
Method Validation and System Suitability
To ensure the reliability and accuracy of the analytical methods, validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability:
Before performing any analysis, system suitability tests should be conducted to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
Logical Framework for Method Validation
Caption: Logical framework for analytical method validation based on ICH guidelines.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Adherence to the principles of method validation is paramount to guarantee the generation of reliable and scientifically sound data, which is critical for research, development, and quality control in the pharmaceutical and chemical industries. While specific spectral data for the target molecule is not widely published, the provided protocols and expected data, based on sound chemical principles and analysis of similar structures, offer a strong starting point for any laboratory. It is recommended that in-house experimental data be generated and used to build a specific library for this compound.
References
-
[Influence of solvents on IR spectrum of aromatic amines] - PubMed. (n.d.). PubMed. [Link]
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (n.d.).
-
Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (n.d.). SciELO Brazil. [Link]
- Analytical method valid
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Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). FDA. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 22). Lab Manager. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23). Agilent. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). European Medicines Agency (EMA). [Link]
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Application Notes and Protocols for 4-Methoxy-2,2',4'-trimethyldiphenylamine in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2',4'-trimethyldiphenylamine is a substituted diarylamine with the CAS number 41374-20-3.[1][2][3] Its molecular structure, featuring a methoxy group and three methyl groups distributed across the two phenyl rings, imparts specific electronic and steric properties that govern its reactivity and applications. While its primary documented use lies in the synthesis of colorants, the inherent chemical nature of the diphenylamine scaffold suggests potential for broader applications in modern organic synthesis.[1] This guide provides a detailed overview of the established use of this compound as a dye intermediate and explores its theoretical potential as a ligand in palladium-catalyzed cross-coupling reactions, offering protocols and mechanistic insights for both.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41374-20-3 | [1][2][3] |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 89-93 °C | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Part 1: Established Application - Intermediate in Leuco Dye Synthesis
The most prominent application of this compound is as a key building block in the synthesis of leuco dyes, particularly of the fluoran class.[1] Leuco dyes are colorless or faintly colored compounds that can switch to a deeply colored state upon a specific chemical reaction, often triggered by heat or a change in pH.[5][6][7] This property makes them essential components in thermal paper, carbonless copy paper, and other pressure-sensitive recording materials.
Causality of Application
The utility of this compound in this context stems from the nucleophilic character of the secondary amine and the electron-rich nature of the aromatic rings. The methoxy and methyl substituents enhance the electron density of the rings, which facilitates the key condensation reaction in the synthesis of the fluoran backbone. The overall substitution pattern of the diphenylamine dictates the final color of the dye.
General Reaction Workflow for Fluoran Leuco Dye Synthesis
The synthesis of a fluoran leuco dye from this compound typically involves a condensation reaction with a keto acid, such as a substituted 2-benzoylbenzoic acid, in the presence of a strong acid catalyst.[8]
Caption: General workflow for the synthesis of a fluoran leuco dye.
Protocol: Synthesis of a Fluoran Leuco Dye
This protocol provides a general methodology for the condensation reaction. Disclaimer: This is a representative protocol and may require optimization based on the specific keto acid used and the desired final product. Appropriate safety precautions should be taken when handling strong acids.
Materials:
-
This compound
-
Substituted 2-benzoylbenzoic acid derivative
-
Concentrated Sulfuric Acid (or an alternative like methanesulfonic acid[8])
-
Anhydrous organic solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-benzoylbenzoic acid (1.0 eq) in the anhydrous organic solvent.
-
Addition of Amine: Add this compound (1.0 - 1.2 eq) to the solution and stir until dissolved.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic to stoichiometric amount, to be optimized) dropwise. The reaction is often exothermic.
-
Reaction: After the addition of acid, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired fluoran leuco dye.
Part 2: Potential Application - Ligand in Palladium-Catalyzed Cross-Coupling
While not yet documented in the literature, the structural features of this compound make it a plausible candidate as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Theoretical Rationale
The Buchwald-Hartwig amination relies on a palladium catalyst supported by a ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity. Electron-rich and sterically hindered phosphine and N-heterocyclic carbene ligands are commonly employed.
This compound, as a diarylamine, possesses a nitrogen atom with a lone pair of electrons that can coordinate to a metal center. The electron-donating methoxy and methyl groups on the phenyl rings would increase the electron density on the nitrogen, enhancing its ability to stabilize the palladium catalyst. The steric bulk provided by the ortho-methyl group could also be beneficial in promoting the reductive elimination step of the catalytic cycle.
Hypothetical Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the general catalytic cycle for a Buchwald-Hartwig amination where a diarylamine could potentially act as a ligand.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Exploratory Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for investigating the potential of this compound as a ligand. Disclaimer: This is a hypothetical protocol and requires experimental validation and optimization. All reactions should be performed under an inert atmosphere.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as the potential ligand)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a stream of argon, add the palladium precursor (e.g., 1-2 mol%) and this compound (2-4 mol%) to an oven-dried Schlenk tube.
-
Addition of Reagents: Add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.4 eq) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a valuable intermediate in the synthesis of leuco dyes, a well-established application driven by its electronic and structural properties. Furthermore, based on fundamental principles of organometallic chemistry, it holds untapped potential as a ligand in palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a practical guide for its use in its known role and a foundation for exploring its prospective applications in catalysis. Further research is warranted to fully elucidate the catalytic capabilities of this and structurally related diarylamines.
References
-
Deichmann, V. A. F., Chercka, D., Danner, D., Rosselli, S., Nelles, G., Roberts, A., & Rodin, V. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega, 9(32), 34567–34576. [Link]
-
Cynor Laboratories. (n.d.). 4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3). Tradeindia. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3), Grade: Technical Grade. Retrieved from [Link]
- Muthyala, M. K., & Adhav, P. C. (2014). Process for manufacture of fluoran dyes.
-
Deichmann, V. A. F., Chercka, D., Danner, D., Rosselli, S., Nelles, G., Roberts, A., & Rodin, V. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. PubMed. [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 4 Methoxy 2 Methyldiphenylamine. Retrieved from [Link]
-
Deichmann, V. A. F., Chercka, D., Danner, D., Rosselli, S., Nelles, G., Roberts, A., & Rodin, V. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ResearchGate. [Link]
- Muro, S., & Kitao, S. (1989). Preparation of leuco dyes.
-
Chemsrc. (n.d.). 4'-Methoxy-2,2',4-trimethyl-diphenylamine. Retrieved from [Link]
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- 4. 4-methoxy 2,2,4 Trimethyl Diphenyl Amine(41374-20-3) at Best Price in Ankleshwar | Cynor Laboratories [tradeindia.com]
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Application Notes and Protocols for the Use of 4-Methoxy-2,2',4'-trimethyldiphenylamine as a Chemical Intermediate
Introduction
4-Methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3) is a substituted diarylamine that serves as a crucial intermediate in the synthesis of functional organic molecules. Its primary application lies in the production of color formers, particularly black leuco dyes used in thermal and pressure-sensitive recording materials.[1][2] The unique electronic properties endowed by its substituted aromatic rings make it an ideal precursor for creating dyes that exhibit specific color development characteristics upon reaction with a developer.
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. The protocols herein are based on established synthetic methodologies for diarylamines, namely the Buchwald-Hartwig amination and the Ullmann condensation, and its subsequent use in the synthesis of fluoran-based leuco dyes.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of reported and predicted values.
| Property | Value | Reference |
| CAS Number | 41374-20-3 | [3] |
| Molecular Formula | C₁₆H₁₉NO | [2] |
| Molecular Weight | 241.33 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [2] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 154.6 °C | [2] |
| pKa | 1.67 ± 0.50 (Predicted) | [2] |
Safety Information:
Synthesis of this compound
The synthesis of unsymmetrical diarylamines such as this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][4][5][6][7] This protocol describes a representative procedure for the synthesis of this compound from 4-bromo-3-methylanisole and 2,4-dimethylaniline.
Reaction Scheme:
Caption: Buchwald-Hartwig synthesis of the target molecule.
Experimental Protocol:
Reagents and Equipment:
-
4-Bromo-3-methylanisole (1.0 equiv)
-
2,4-Dimethylaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3-methylanisole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe, followed by the 2,4-dimethylaniline.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Method B: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction but can be effective, especially with the use of modern ligands.[8][9][10][11]
Reaction Scheme:
Caption: Ullmann condensation synthesis of the target molecule.
Experimental Protocol:
Reagents and Equipment:
-
4-Bromo-3-methylanisole (1.0 equiv)
-
2,4-Dimethylaniline (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Oven-dried sealed tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried sealed tube, add 4-bromo-3-methylanisole, 2,4-dimethylaniline, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on the structure and data from analogous compounds.[12][13][14][15]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.0-6.5 (m, 6H, Ar-H), 5.5-5.0 (br s, 1H, N-H), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155 (C-O), 145-120 (Ar-C), 115-110 (Ar-C), 55 (OCH₃), 21 (Ar-CH₃), 18 (Ar-CH₃), 17 (Ar-CH₃). |
| Mass Spectrometry (EI) | m/z (%): 241 (M⁺, 100), 226 ([M-CH₃]⁺), 198 ([M-C₃H₇]⁺), 121, 106. |
Application in Leuco Dye Synthesis
This compound is a key precursor for black leuco dyes used in thermal paper.[7][16][17][18] These dyes are colorless (leuco form) and develop a dark color upon contact with an acidic developer, a process triggered by heat. A common method for synthesizing these dyes is the condensation of a substituted diphenylamine with a keto acid, such as a 2-(4'-substituted-amino-2'-hydroxybenzoyl)benzoic acid derivative, in the presence of a strong acid.[19]
Reaction Scheme:
Caption: Synthesis of a black fluoran leuco dye.
Experimental Protocol: Synthesis of a Black Fluoran Leuco Dye
Reagents and Equipment:
-
This compound (1.0 equiv)
-
2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid (1.0 equiv)
-
Methanesulfonic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Aqueous sodium hydroxide solution (10%)
-
Toluene
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid in methanesulfonic acid with stirring. Gentle warming (to ~35 °C) may be required to aid dissolution.[19]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add this compound to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water.
-
Make the aqueous mixture alkaline (pH 9-10) by the slow addition of 10% aqueous sodium hydroxide solution.
-
Add toluene to the mixture and heat to 80-90 °C with vigorous stirring for 1-2 hours.[19]
-
Separate the hot toluene layer, and wash it with hot water.
-
Dry the toluene solution over anhydrous Na₂SO₄ and filter hot.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the leuco dye.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold toluene or isopropanol, and dry under vacuum.
Troubleshooting and Optimization
The synthesis of diarylamines can sometimes be challenging. The following table provides guidance on common issues and potential solutions for both Buchwald-Hartwig and Ullmann reactions.[1][2][8][20][21]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd or Cu). | Use fresh, high-purity catalyst. For Ullmann, consider in situ activation of the copper source. |
| Inappropriate ligand or ligand decomposition. | Screen different ligands. For hindered substrates, bulkier ligands like XPhos are often better in Buchwald-Hartwig reactions. | |
| Suboptimal base. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can be critical. | |
| Reaction temperature too low. | Incrementally increase the reaction temperature. Ullmann reactions often require higher temperatures. | |
| Formation of Side Products (e.g., hydrodehalogenation) | Presence of water or other protic impurities. | Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried. |
| Nucleophile instability. | Lower the reaction temperature and/or use a milder base. | |
| Incomplete Reaction | Steric hindrance of substrates. | Increase catalyst and ligand loading. Increase reaction time and/or temperature. Consider a different catalytic system. |
| Poor solubility of reactants. | Choose a solvent that effectively dissolves all components at the reaction temperature. |
References
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Kamat, D. V., & Rekha, V. (2007). Process for manufacture of fluoran dyes. U.S. Patent No. 7,294,724. Washington, DC: U.S.
- Leuco dyes. (1989). U.S. Patent No. 4,864,024. Washington, DC: U.S.
- Valdman, A. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3648–3661.
- University of York. (n.d.).
- Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA).
- ChemBK. (2024). This compound.
- Ullah, S., et al. (2013).
- Nguyen, T. H. T., et al. (2023).
- Deichmann, V. A. F., et al. (2024).
- Chemsrc. (2023). CAS#:41374-20-3 | 4'-Methoxy-2,2',4'-trimethyl-diphenylamine.
- Jota Machinery. (n.d.). How Does Thermal Paper Change Color? A Quick Look.
- One-step synthesis method of active black dye. (2017).
- U.S. Environmental Protection Agency. (2014).
- Shengdi. (2024).
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions.
- Singh, G. S., & D'hooghe, M. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
- L.S.College, Muzaffarpur. (2020). Ullmann reaction.
- Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.
- ChemicalBook. (n.d.). Diphenylamine(122-39-4) 1H NMR spectrum.
- Al-Hourani, B. J., et al. (2016). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-176.
- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ResearchGate. (n.d.). Synthesis of o-benzoylbenzoic acid (BBA).
- Google Patents. (n.d.). Process for preparing fluoran dye.
- Google Patents. (n.d.). Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
- Environment and Climate Change Canada & Health Canada. (2017). Screening Assessment for Substituted Diphenylamines.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
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Application Notes & Protocols for the Purification of Synthesized 4-methoxy-2,2',4'-trimethyldiphenylamine
Abstract
This document provides a comprehensive guide to the purification of 4-methoxy-2,2',4'-trimethyldiphenylamine, a substituted diarylamine of interest in materials science and as a chemical intermediate, for instance, in the synthesis of heat-sensitive pigments.[1] The purity of such compounds is paramount for reliable downstream applications and accurate characterization. This guide moves beyond simple procedural lists to explain the underlying principles and strategic choices required for effective purification. We present detailed, field-tested protocols for column chromatography, recrystallization, and vacuum distillation, tailored to address the specific physicochemical properties of the target molecule. Furthermore, we emphasize the necessity of rigorous analytical validation to confirm purity, ensuring that researchers and drug development professionals can proceed with confidence.
Introduction: The Imperative for Purity
The synthesis of substituted diphenylamines, such as this compound, is commonly achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination[2][3][4] or the Ullmann condensation.[5][6] While effective, these methods invariably introduce a range of impurities into the crude reaction mixture. These can include unreacted starting materials, catalyst residues (e.g., palladium or copper complexes), ligands, base, and by-products from side reactions like homocoupling.
For applications in materials science or as a precursor in multi-step pharmaceutical synthesis, the presence of these impurities can be detrimental, affecting product performance, reaction yields, and biological activity. Therefore, robust purification is not merely a procedural step but a critical component of the synthesis workflow. The selection of an appropriate purification strategy depends on the scale of the reaction, the physical state of the crude product, and the specific nature of the impurities present.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO | [7] |
| Molar Mass | 241.33 g/mol | [7] |
| Predicted Boiling Point | 369.7 ± 30.0 °C (at 760 mmHg) | [7] |
| Predicted Density | 1.057 ± 0.06 g/cm³ | [7] |
| Appearance | Varies (typically an oil or low-melting solid) | General Chemical Knowledge |
Strategic Approach to Purification
A successful purification campaign begins with a preliminary analysis of the crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the number of components in the mixture and for developing an effective solvent system for column chromatography. A small sample should also be subjected to ¹H NMR spectroscopy to identify the major components and estimate the level of impurities. Based on this initial assessment, a primary purification method can be selected.
Caption: Decision workflow for selecting a primary purification technique.
Methodology I: Column Chromatography
Application Note: Flash column chromatography is the most versatile and widely used method for purifying milligram-to-gram quantities of diarylamines. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[8] For basic compounds like amines, interactions with the acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing and poor separation. This can be effectively mitigated by adding a small amount of a volatile base, such as triethylamine (TEA), to the eluent.[9]
Protocol: Flash Column Chromatography
-
Eluent Selection:
-
Using TLC, identify a solvent system that provides good separation between the target compound and impurities. A good target Rf (retention factor) for the product is ~0.25-0.35.
-
Start with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Expert Insight: For this compound, a gradient of 2% to 10% ethyl acetate in hexanes is a common starting point.
-
Once an appropriate solvent ratio is found, add 0.5-1% triethylamine to the final eluent mixture to prevent tailing.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the eluent to move the product down the column.
-
Collect fractions that contain the pure product, as determined by TLC analysis.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Caption: Standard workflow for flash column chromatography.
Methodology II: Recrystallization
Application Note: If the synthesized this compound is a solid, recrystallization can be an excellent technique for achieving high purity, particularly for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).
-
The ideal solvent should dissolve the compound when hot but cause it to crystallize upon cooling.
-
Expert Insight: A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, often provides the necessary fine-tuning of solubility.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (e.g., catalyst residues) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[10]
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Methodology III: Vacuum Distillation
Application Note: Given the high predicted boiling point of this compound (~370 °C), attempting distillation at atmospheric pressure would almost certainly lead to decomposition.[7] Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a much lower temperature, thereby preserving its chemical integrity.[11] This method is particularly effective for larger-scale purifications (>10 g) and for separating the target compound from non-volatile impurities (e.g., polymers, salts) or much higher-boiling by-products.[12]
Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss.
-
Use a suitable high-vacuum pump capable of reaching pressures below 1 mmHg.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the crude oil to the distillation flask (do not fill more than two-thirds full).
-
Begin stirring and slowly apply vacuum. Observe for any bumping or excessive foaming.
-
Once the system is under stable vacuum, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.
-
Increase the temperature gradually. The product will begin to distill once its boiling point at the applied pressure is reached. Collect the main fraction in a clean receiving flask.
-
Monitor the temperature of the vapor. A stable temperature during distillation indicates a pure substance is being collected.
-
Stop the distillation when the temperature begins to rise again or when only a small residue of non-volatile material remains.
-
-
Shutdown:
-
Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Purity Confirmation: The Self-Validating System
Purification is incomplete without rigorous confirmation of the final product's identity and purity.[13] A combination of analytical techniques should be employed to provide unequivocal evidence.[14]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Melting Point (MP): A sharp melting point range (typically < 2 °C) is a strong indicator of purity for a crystalline solid.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with all peaks assignable to the target structure and integrations in the ¹H spectrum corresponding to the correct proton count. The absence of impurity peaks is critical.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[15]
-
Elemental Analysis: Confirms the elemental composition (%C, %H, %N) is within ±0.4% of the calculated values, providing strong evidence of >95% purity.[14]
References
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Oxford Academic. (n.d.). The synthesis and analysis of organic compounds | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - EP 0659736 B1. Retrieved from [Link]
- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-methoxy-2,2',4'-trimethyldiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides detailed application notes and protocols for the derivatization of 4-methoxy-2,2',4'-trimethyldiphenylamine, a substituted diarylamine of interest in various fields, including antioxidant research and materials science. Due to its chemical structure, direct analysis by techniques such as gas chromatography (GC) can be challenging. Derivatization enhances its volatility and thermal stability, leading to improved chromatographic performance and analytical sensitivity. This document outlines two primary derivatization strategies: silylation and acylation . The protocols provided are based on established chemical principles and practices for analogous compounds, offering a robust starting point for methodology development. Each protocol is accompanied by an in-depth discussion of the underlying chemical logic, potential challenges, and validation checkpoints, ensuring scientific integrity and practical applicability.
Introduction: The Rationale for Derivatization
This compound is a non-polar compound with a molecular weight that allows for GC analysis. However, the presence of a secondary amine group (-NH-) introduces a degree of polarity that can lead to undesirable chromatographic behavior, such as peak tailing and poor sensitivity. Derivatization chemically modifies this active hydrogen site, mitigating these issues and improving analytical outcomes.
The primary objectives of derivatizing this compound are:
-
Increased Volatility: By replacing the polar N-H bond with a non-polar group, the compound's boiling point is effectively lowered.
-
Enhanced Thermal Stability: The derivatized product is often more stable at the high temperatures encountered in the GC injector and column.
-
Improved Peak Shape: Masking the active amine hydrogen reduces interactions with active sites on the column, resulting in sharper, more symmetrical peaks.
-
Characteristic Mass Spectra: The derivatized molecule can produce predictable and informative fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation.
This guide will focus on two of the most common and effective derivatization techniques for amines: silylation and acylation.[1]
Silylation Protocol for this compound
Silylation involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group. This is a widely used technique in GC analysis due to the high volatility and stability of the resulting TMS derivatives.[2]
Chemical Principle
The reaction involves a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the diphenylamine on the silicon atom of the silylating reagent. A leaving group from the silylating agent departs, and a proton is subsequently removed from the nitrogen, yielding the N-silylated product. The use of a catalyst can enhance the reaction rate, especially for sterically hindered amines.[3]
Diagram 1: Silylation Workflow
Sources
using 4-methoxy-2,2',4'-trimethyldiphenylamine in the production of dyes
An Application Guide to the Utilization of 4-Methoxy-2,2',4'-trimethyldiphenylamine in Advanced Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound (CAS No. 41374-20-3) as a versatile intermediate in the synthesis of various classes of dyes. We move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights into experimental design and protocol validation. This guide details the synthesis of triarylmethane dyes and its application as a leuco dye precursor for thermal and pressure-sensitive recording materials. Each section includes detailed, step-by-step protocols, explanations of the causality behind experimental choices, and methods for characterization.
Introduction: The Strategic Value of this compound as a Dye Precursor
This compound is a substituted diarylamine with the molecular formula C₁₆H₁₉NO.[1] Its utility in dye chemistry stems from the electronic properties conferred by its substituents. The electron-donating nature of the methoxy and methyl groups enriches the aromatic rings with electron density, making them highly susceptible to electrophilic attack. This inherent reactivity is fundamental to the condensation reactions required to build complex, conjugated chromophores.
This intermediate is particularly valuable as a raw material for the synthesis of heat- or pressure-sensitive pigments.[1] In these applications, it is used to create leuco dyes—colorless dye precursors that undergo a chemical transformation to a vividly colored state upon exposure to a specific stimulus, such as heat or acid. Furthermore, its diarylamine structure is a classical building block for triarylmethane dyes, a class of intensely colored compounds with wide-ranging applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41374-20-3 | [1][3] |
| Molecular Formula | C₁₆H₁₉NO | [1][3] |
| Molar Mass | 241.33 g/mol | [1][3] |
| Appearance | White Crystalline Solid | [1] |
| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [1] |
| Flash Point | 154.6 °C | [1] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [1] |
Application in Triarylmethane Dye Synthesis
Triarylmethane dyes are characterized by a central carbon atom bonded to three aromatic rings. The synthesis typically involves two key stages: the formation of a colorless "leuco" base followed by an oxidation step to generate the final, intensely colored cationic dye.[4][5]
Principle and Mechanistic Insight
The synthesis hinges on an acid-catalyzed electrophilic aromatic substitution reaction. An aldehyde or ketone acts as the source of the central "methane" carbon. In the presence of a strong acid, this carbonyl compound is protonated, forming a potent electrophile. The electron-rich aromatic rings of this compound then attack this electrophile. A subsequent condensation with a second molecule of the amine, followed by dehydration, yields the triarylmethane leuco base. The terminal amino groups are critical for stabilizing the final dye's positive charge through resonance.[4]
The leuco form is then oxidized, a process that removes a hydride ion from the central carbon, creating a stable triarylmethyl cation (carbocation). This cation is highly conjugated, allowing it to absorb light in the visible spectrum, which is the origin of its intense color.
Figure 1: General workflow for the synthesis of triarylmethane dyes.
Protocol 1: Synthesis of the Leuco Base
This protocol describes the condensation of this compound with formaldehyde to produce the corresponding symmetrical leuco base.
Materials:
-
This compound (2.0 mmol)
-
Formaldehyde (37% solution in water, 1.0 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (2 M solution)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.0 mmol) in 15 mL of ethanol.
-
Acidification: Slowly add 2 mL of concentrated HCl to the stirred solution. A mild exotherm may be observed.
-
Aldehyde Addition: Add formaldehyde solution (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Causality Note: The acid catalyst is essential to protonate the formaldehyde, generating the highly reactive electrophile needed for the condensation reaction.[6] Refluxing provides the necessary activation energy to overcome the reaction barrier.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The starting amine spot should diminish and a new, less polar spot for the leuco base should appear.
-
Workup: Cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding 2 M NaOH solution until the pH is approximately 8-9. A precipitate of the leuco base should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude leuco base can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Protocol 2: Oxidation to the Final Dye
This protocol details the oxidation of the leuco base to the colored triarylmethane dye.
Materials:
-
Leuco Base (from Protocol 1)
-
Acetic Acid
-
Cupric Chloride (CuCl₂) as catalyst (optional, for air oxidation)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the purified leuco base (1.0 mmol) in 10 mL of 10% aqueous acetic acid. The solution should be colorless or pale.
-
Oxidation:
-
Method A (Air Oxidation): Add a catalytic amount of CuCl₂ (approx. 0.05 mmol).[6] Heat the solution to 65-75 °C and bubble air through it vigorously or stir it open to the atmosphere for 2-4 hours.[6] The solution will develop an intense color (typically blue or green).
-
Causality Note: The cupric chloride acts as an oxygen-transfer catalyst, facilitating the oxidation of the leuco base by atmospheric oxygen.[6]
-
Method B (Chemical Oxidation): Alternatively, use a chemical oxidizing agent like lead dioxide (PbO₂) or chloranil. Add the oxidant portion-wise at room temperature until the color development is complete.
-
-
Isolation: Once the reaction is complete (monitored by the stability of the color intensity), cool the solution. The dye can often be precipitated by adding a saturated solution of sodium chloride ("salting out").
-
Purification: Filter the precipitated dye, wash with a small amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
-
Characterization: The final dye should be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) and by NMR to confirm its structure.
Application in Thermo- and Piezosensitive Systems
A primary industrial use of this compound is as an intermediate for leuco dyes used in carbonless copy paper and thermal printing.[1] The principle relies on a reversible or irreversible color change induced by an acidic developer.
Mechanism of Action
In this technology, the colorless leuco dye is microencapsulated with a color developer (a weak acid like a bisphenol derivative). In thermal paper, these components are held in a solid matrix.
-
Stimulus (Heat/Pressure): Applying heat melts the matrix, or applying pressure ruptures the microcapsules.
-
Mixing: The leuco dye and the acid developer come into contact.
-
Protonation & Color Change: The acid protonates a specific site on the leuco dye molecule (often a lactone or similar functional group that is part of the overall dye structure, not shown in the simplified diagram). This induces a conformational change, typically ring-opening, which extends the conjugated π-system.
-
Color Formation: The extended conjugation lowers the energy of the HOMO-LUMO gap, shifting light absorption from the UV into the visible region and resulting in the appearance of intense color.
Figure 2: Logical relationship for color formation in thermal/pressure-sensitive media.
The specific structure of this compound, when incorporated into a larger leuco dye framework (like a fluoran or phthalide), provides the necessary electron-donating character to produce deep, stable colors upon development. The methoxy and methyl groups help to stabilize the positive charge that develops in the colored, open-ring form, contributing to the intensity and hue of the final mark.
Concluding Remarks
This compound is a highly functional and valuable intermediate for the synthesis of advanced functional dyes. Its inherent electronic and structural features make it ideally suited for the production of both classic triarylmethane colorants and modern leuco dyes for smart materials like thermal paper. The protocols and principles outlined in this guide provide a robust framework for researchers to explore and exploit the potential of this versatile chemical building block in creating novel chromophoric systems.
References
-
THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES - Lancashire Online Knowledge. Available at: [Link]
- US Patent 3,046,209 A - Preparation of triphenylmethane dyes. Google Patents.
- US Patent 1,694,057 A - Process of making triphenylmethane dyes. Google Patents.
-
This compound - ChemBK. Available at: [Link]
-
Methoxy and Hydroxy Triphenylamine-Based Azo Dyes: Synthesis and Photophysical Properties on Polyester and Nylon Fabrics. ResearchGate. Available at: [Link]
-
CAS#:41374-20-3 | 4'-Methoxy-2,2',4-trimethyl-diphenylamine. Chemsrc. Available at: [Link]
-
Triarylmethane dye - Wikipedia. Available at: [Link]
-
Azine Dyes | PDF | Dye | Chemical Compounds - Scribd. Available at: [Link]
-
Spectroscopic Behavior and Photophysical Parameters of 2-(Acetoxymethyl)-6-(1,2,4-triazinylaminodihydroquinazolinyl)tetrahydropyran Derivative in Different Solid Hosts - NIH. Available at: [Link]
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- 6. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]
Troubleshooting & Optimization
common side products in the synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine
Introduction: This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine. This sterically hindered diarylamine presents unique challenges in its synthesis, primarily accomplished through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and side product formation encountered during these synthetic procedures. Our aim is to equip you with the expertise to diagnose and resolve experimental challenges, ensuring the efficient and high-purity synthesis of your target compound.
Section 1: Understanding the Synthetic Landscape & Potential Side Products
The synthesis of this compound typically involves the cross-coupling of an aryl halide (e.g., 1-bromo-4-methoxy-2-methylbenzene or 4-chloroanisole) with an aniline (2,4-dimethylaniline). The steric hindrance imposed by the ortho-methyl groups on both coupling partners can significantly impact reaction efficiency and promote the formation of undesired side products.
Common Synthetic Pathways:
Caption: Common synthetic routes to this compound.
A critical aspect of a successful synthesis is the anticipation and mitigation of side product formation. The following table summarizes the most common impurities encountered.
| Side Product | Formation Pathway | Primary Cause | Mitigation Strategy |
| Homocoupled Biaryl | Reductive elimination from a diarylpalladium(II) intermediate or copper-mediated coupling of two aryl halide molecules. | Inefficient amine coupling, excess aryl halide, or catalyst deactivation. | Optimize catalyst/ligand ratio, use a slight excess of the amine, and ensure an inert atmosphere. |
| Hydrodehalogenated Arene | β-hydride elimination from the arylpalladium intermediate.[1] | Presence of β-hydrogens on the amine or ligand, high reaction temperatures. | Use ligands that promote reductive elimination over β-hydride elimination, optimize reaction temperature. |
| Diaryl Ether | Coupling of the aryl halide with residual water or hydroxide ions. | Incomplete drying of reagents or solvent, use of hydroxide bases. | Use anhydrous solvents and reagents, employ non-hydroxide bases like NaOtBu or Cs2CO3. |
| Unreacted Starting Materials | Incomplete reaction due to poor catalyst activity, steric hindrance, or insufficient reaction time/temperature. | Steric hindrance, catalyst poisoning, or sub-optimal reaction conditions. | Screen different bulky phosphine ligands, increase catalyst loading, or extend reaction time.[2] |
Section 2: Troubleshooting Guide in a Q&A Format
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q1: I am not observing any product formation in my Buchwald-Hartwig reaction. What are the likely causes?
A1: The absence of product in a Buchwald-Hartwig amination can stem from several factors. Firstly, the palladium catalyst may not be in its active Pd(0) state. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction.[3] Secondly, the steric hindrance of both 2,4-dimethylaniline and the substituted aryl halide makes the choice of ligand critical. Bulky, electron-rich biarylphosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1][4] Finally, ensure that your reagents and solvent are scrupulously dry and deoxygenated, as both oxygen and water can deactivate the catalyst.[2]
Q2: My Ullmann condensation is not proceeding to completion, even at high temperatures. What can I do?
A2: Traditional Ullmann condensations often require harsh conditions, but modern protocols with appropriate ligands can facilitate the reaction under milder temperatures.[5] If your reaction is sluggish, consider the following:
-
Aryl Halide Reactivity: Aryl iodides are more reactive than bromides, which are more reactive than chlorides in Ullmann couplings.[5] If using an aryl bromide or chloride, you may need to switch to the corresponding iodide.
-
Ligand Assistance: The use of ligands such as diamines or phenanthrolines can significantly accelerate the reaction.[6]
-
Base and Solvent: Ensure your base is strong enough and your solvent has a sufficiently high boiling point to drive the reaction to completion.[5]
Issue 2: Significant Side Product Formation
Q3: I am observing a significant amount of a homocoupled biaryl product from my aryl halide. How can I suppress this?
A3: Homocoupling is a common side reaction in cross-coupling chemistry. In Buchwald-Hartwig aminations, it can be minimized by ensuring the rate of amination is faster than the rate of biaryl formation. This can be achieved by:
-
Optimizing the Ligand: Certain ligands are more prone to promoting homocoupling. Screening different bulky phosphine ligands can identify one that favors the desired C-N bond formation.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help to outcompete the homocoupling pathway.
In Ullmann reactions, homocoupling is also a known issue, particularly at high temperatures.[7] Using a ligand-accelerated protocol at lower temperatures can often mitigate this side reaction.
Q4: My crude product is contaminated with the hydrodehalogenated starting material. What is causing this?
A4: Hydrodehalogenation is the result of a side reaction where the aryl halide is reduced.[1] This can be caused by:
-
β-Hydride Elimination: This is a common pathway for hydrodehalogenation.[1] The choice of ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination.
-
Impurities: Certain impurities in the starting materials or reagents can act as hydrogen sources. Ensure the purity of all components.
Troubleshooting Workflow for Side Product Formation:
Caption: A troubleshooting workflow for common side products.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the best palladium precatalyst and ligand combination for the synthesis of this sterically hindered diarylamine?
A5: There is no single "best" combination, as the optimal choice depends on the specific aryl halide and reaction conditions. However, for sterically hindered substrates, bulky biarylphosphine ligands such as those developed by Buchwald and Hartwig are generally a good starting point.[1][4] Precatalysts are often preferred for their stability and ease of use.[2] It is highly recommended to perform a small-scale screen of different ligands to identify the most effective one for your system.
Q6: How can I effectively purify the final product from the reaction mixture?
A6: Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for removing both polar and non-polar impurities. Recrystallization from a suitable solvent system can also be effective if the product is a solid and the impurities have different solubilities. For larger scale purifications, distillation under reduced pressure may be a viable option.
Q7: Can I use an aryl chloride instead of a bromide or iodide in the Buchwald-Hartwig amination?
A7: While aryl chlorides are more challenging substrates for oxidative addition, modern catalyst systems with highly active ligands have made their use in Buchwald-Hartwig aminations more feasible.[8] However, you will likely need to use a more specialized and electron-rich ligand to achieve good results with an aryl chloride.
Q8: Are there any specific safety precautions I should take when running these reactions?
A8: Yes. Both Buchwald-Hartwig and Ullmann reactions often involve air- and moisture-sensitive reagents. It is crucial to work under an inert atmosphere (e.g., argon or nitrogen). The bases used, such as sodium tert-butoxide, are corrosive and should be handled with care. The solvents are often flammable, and the reactions may be run at elevated temperatures, so appropriate personal protective equipment should be worn at all times.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Arkivoc. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Google Patents. (1995). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
ChemBK. (2024). This compound. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in Substituted Diphenylamine Reactions
Welcome to the technical support center for troubleshooting substituted diphenylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in these critical C-N cross-coupling reactions. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing these transformations, providing you with the rationale behind each troubleshooting step. Our goal is to empower you with the knowledge to not only solve immediate synthetic hurdles but also to develop a robust and high-yielding process.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction to form a substituted diphenylamine is sluggish or not proceeding to completion. What are the most common culprits?
Low or incomplete conversion in Buchwald-Hartwig reactions for diarylamine synthesis often points to issues with the catalyst, base, or solvent system. Here are the primary factors to investigate:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Incomplete reduction of the Pd(II) precatalyst or exposure to air can lead to catalyst deactivation. We strongly recommend using a palladium pre-catalyst, such as a G3 or G4 palladacycle, for more consistent generation of the active catalytic species.[1][2] Additionally, ensure all solvents and reagents are thoroughly degassed with an inert gas like argon or nitrogen.[1]
-
Inappropriate Ligand Choice: The ligand is paramount for a successful reaction, influencing both the oxidative addition and reductive elimination steps. For the synthesis of diarylamines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally preferred.[1] If you are experiencing low yields, screening a panel of these ligands is a critical first step.
-
Incorrect Base Selection or Physical Form: The base is essential for deprotonating the amine. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and effective, their solubility and physical form can significantly impact reaction rates.[1][2] If your substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.[1] A crucial but often overlooked detail is the physical state of inorganic bases; grinding them before use can prevent clumping and improve reaction efficiency.[2]
-
Poor Solubility: The insolubility of any reactant, especially the base, can impede the reaction.[2] Toluene and dioxane are common solvent choices, but if solubility issues are suspected, consider using a co-solvent.[1]
Q2: I'm observing significant side products in my Ullmann condensation for diphenylamine synthesis. What are the likely side reactions and how can I mitigate them?
The Ullmann reaction, while a classic method, is notorious for requiring harsh conditions which can lead to side products.[3][4] Common side reactions include:
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct. This is often favored at the high temperatures typically required for Ullmann condensations.
-
Reduction of the Aryl Halide (Hydrodehalogenation): This results in the formation of an arene, effectively consuming your starting material without forming the desired C-N bond.
-
Reactions with the Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), while often necessary for solubility, can decompose or react at elevated temperatures.[3]
To minimize these side reactions, consider the following:
-
Lowering the Reaction Temperature: While traditional Ullmann reactions often require temperatures exceeding 210°C, modern ligand-accelerated protocols can proceed at much milder conditions (60-100°C).[3][5]
-
Ligand Addition: The use of ligands, such as diamines or phenanthrolines, can significantly accelerate the desired C-N coupling, allowing for lower reaction temperatures and catalyst loadings, thereby reducing the propensity for side reactions.[3]
-
Alternative Reaction Media: Deep eutectic solvents (DESs) have emerged as greener and often more effective media for Ullmann-type reactions, in some cases eliminating the need for an additional ligand.[5]
Q3: My aryl chloride is unreactive in the Buchwald-Hartwig amination. What strategies can I employ to improve its reactivity?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in oxidative addition to the palladium center.[6] To overcome this challenge:
-
Employ Specialized Ligands: The use of highly active, sterically hindered dialkylbiaryl phosphine ligands is often necessary for the efficient coupling of aryl chlorides.[7] Ligands such as cataCXium® A, tBuXPhos, and the Josiphos family have shown success in this area.
-
Use a More Reactive Catalyst System: Certain palladium precatalysts are specifically designed for challenging substrates. Consider screening different generations of precatalysts (e.g., G3, G4) which offer improved stability and activity.[2]
-
Increase Reaction Temperature: Higher temperatures can facilitate the more difficult oxidative addition of the aryl chloride. However, this must be balanced against the potential for catalyst decomposition and side reactions.
-
Consider an Alternative Coupling Partner: If feasible, converting the aryl chloride to a more reactive aryl bromide or iodide via a halogen exchange reaction can be a pragmatic solution.
Q4: I'm struggling with the purification of my substituted diphenylamine product. What are some common challenges and solutions?
Substituted diphenylamines can present purification challenges due to their physical properties and the nature of the reaction mixtures:
-
Low Polarity and High Lipophilicity: Many substituted diphenylamines are highly nonpolar, which can make them difficult to separate from nonpolar byproducts and residual starting materials by standard column chromatography.[8][9]
-
Residual Palladium Catalyst: Removing all traces of the palladium catalyst can be difficult. Filtering the crude reaction mixture through a pad of Celite® is a standard first step.[10] For more stubborn cases, treatment with a scavenger resin or a charcoal filtration may be necessary.
-
Persistent Byproducts: If side reactions are significant, purification can become a major obstacle. The best approach is to optimize the reaction to minimize byproduct formation in the first place.
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, particularly for removing minor impurities.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using reversed-phase chromatography or employing a different solvent system with lower polarity eluents.
-
Acid-Base Extraction: The weakly basic nitrogen of the diphenylamine can sometimes be exploited. Protonation with a mild acid may allow for selective extraction into an aqueous phase, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Catalyst-Related Issues
A healthy catalyst is the cornerstone of a successful cross-coupling reaction. This guide provides a systematic approach to troubleshooting catalyst-related problems.
Decision Tree for Catalyst Troubleshooting
Caption: Base and solvent selection logic.
Comparative Table of Common Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOtBu | 19 | High reactivity, often allows for lower catalyst loadings. [2] | Incompatible with base-sensitive functional groups (e.g., esters). [11] |
| LHMDS | 26 | Useful for protic functional groups and low-temperature aminations. [11] | Solid is air-sensitive. [11] |
| Cs₂CO₃ | 10 | Good functional group tolerance, good solubility in some organic solvents. [2] | More expensive, can be difficult to stir on a large scale. [11] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance, economical. [11] | May require higher catalyst loadings and longer reaction times. [11] |
| DBU | 13.5 | Soluble organic base, avoids formation of insoluble salts. [12][13] | Can be less effective than inorganic bases in some cases. [14] |
Note on Solvent Choice: While toluene and dioxane are standard, solvents like cyclopentyl methyl ether (CPME) are gaining traction as greener alternatives. [15]Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst. [2]
References
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium. ResearchGate. Available from: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. National Institutes of Health. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available from: [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Royal Society of Chemistry. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Institutes of Health. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of Massachusetts Amherst. Available from: [Link]
-
Screening assessment substituted diphenylamines. Government of Canada. Available from: [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry. Available from: [Link]
-
Screening Assessment for Substituted Diphenylamines. Government of Canada. Available from: [Link]
-
Occurrence of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in Arctic seabirds and seals. ResearchGate. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Ullmann reaction. SlideShare. Available from: [Link]
-
Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3-Diynes. National Institutes of Health. Available from: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Determination of substituted diphenylamines in environmental samples. ResearchGate. Available from: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available from: [Link]
-
Substituted Diphenylamines (SDPAs) - information sheet. Government of Canada. Available from: [Link]
-
Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. National Institutes of Health. Available from: [Link]
Sources
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 5. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
Technical Support Center: Purification of 4-methoxy-2,2',4'-trimethyldiphenylamine
Welcome to the dedicated technical support guide for navigating the purification challenges of crude 4-methoxy-2,2',4'-trimethyldiphenylamine. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter common yet complex hurdles in isolating this valuable intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth, troubleshooting-focused answers to your most pressing purification questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark brown or yellow oil/solid. What causes this discoloration and how can I remove it?
A: Discoloration is a frequent issue with aromatic amines and is primarily caused by two factors:
-
Oxidation: Diphenylamines are susceptible to air oxidation, especially when heated or exposed to light. This process forms highly colored, conjugated impurities.[1]
-
High-Molecular-Weight Byproducts: Side reactions during synthesis, such as polymerization or undesired coupling, can generate complex, colored tars.[2]
Troubleshooting Strategies:
-
Activated Carbon Treatment: This is the most common and effective method for removing color. Activated carbon has a high surface area with a network of pores that adsorb the large, planar molecules of colored impurities.
-
Causality: The non-polar surface of the carbon strongly interacts with the conjugated π-systems of the color bodies via van der Waals forces, trapping them while your less-conjugated product remains in solution.
-
Protocol: A detailed protocol for this procedure is provided in the section below.
-
-
Recrystallization: A carefully chosen solvent system can be highly effective. The colored impurities may be either too soluble or too insoluble in the chosen solvent relative to your product, allowing for their separation during the crystallization process.[3]
-
Washing with a Selective Solvent: Sometimes, a simple wash can remove color. For diphenylamines, washing the solid with a cold mixture of a low-molecular-weight alcohol and water (e.g., methanol/water) can be effective at removing certain colored impurities without dissolving significant amounts of the product.[4]
Q2: My analytical data (TLC, HPLC) shows multiple spots or peaks with similar characteristics. How do I separate the target this compound from its isomers?
A: The synthesis of polysubstituted diphenylamines, often via methods like Buchwald-Hartwig amination or classical condensation, can lead to the formation of various positional isomers.[5] Separating these closely related compounds is a significant challenge due to their similar polarities and boiling points.
Troubleshooting Strategies:
-
Silica Gel Column Chromatography: This is the most powerful technique for isomer separation at the lab scale.[6][7][8]
-
Causality & Optimization: Separation on silica gel is based on the differential adsorption of compounds to the polar stationary phase. Even minor differences in the position of methyl or methoxy groups can alter the molecule's dipole moment and its interaction with the silica, enabling separation. Success hinges on optimizing the mobile phase. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often key to resolving closely eluting isomers.
-
Protocol: A general protocol for column chromatography is available in the section.
-
-
Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent. It involves a series of sequential recrystallization steps and can be more scalable than chromatography, but requires significant optimization.
Q3: My synthesis used a palladium catalyst. How can I ensure its complete removal to meet regulatory limits for APIs?
A: Residual palladium from cross-coupling reactions is a major concern in the pharmaceutical industry due to its toxicity and strict regulatory limits (e.g., as defined by ICH Q3D guidelines).[9] The catalyst can exist as insoluble Pd(0) particles or soluble Pd(II) species complexed with ligands.
Troubleshooting Strategies:
-
Filtration through Celite®: The first step after the reaction is often to dilute the mixture and filter it through a pad of Celite®.[10]
-
Causality: This effectively removes heterogeneous or precipitated palladium particles (Pd(0)). However, it will not remove soluble palladium complexes.[10]
-
-
Adsorbent/Scavenger Treatment: If soluble palladium remains, treatment with a scavenger is necessary.
-
Activated Carbon: As with color removal, activated carbon can effectively adsorb palladium complexes.
-
Thiol-Based Scavengers: Reagents like N-acetylcysteine or commercially available silica-bound thiols have a high affinity for palladium and will selectively bind it, allowing the resulting complex to be filtered off.
-
Procedure: Stir the crude product solution with the chosen adsorbent (typically 1-5 wt%) for several hours before filtering. The efficiency of removal should be monitored by Inductively Coupled Plasma (ICP) analysis.
-
Q4: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the impure product.[11]
Troubleshooting Strategies:
-
Slow Down the Cooling: The most common cause is rapid cooling. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.[11]
-
Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent until the oil dissolves, then attempt to cool slowly again.
-
Change the Solvent System: The chosen solvent may be too good a solvent. A common technique is to use a two-solvent system.[12] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Data Presentation
Table 1: Common Impurities & Purification Strategies
| Impurity Type | Likely Origin | Recommended Primary Purification Method |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography |
| Positional Isomers | Lack of regioselectivity in synthesis | Column Chromatography, Fractional Crystallization |
| Oxidized Byproducts | Air/heat exposure | Activated Carbon Treatment, Recrystallization |
| Residual Palladium Catalyst | Buchwald-Hartwig or similar coupling | Filtration, Treatment with Scavengers/Adsorbents |
| High-MW Tars | Polymerization/side reactions | Activated Carbon Treatment, Distillation (if applicable) |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Use Case |
|---|---|---|
| Heptane / Ethyl Acetate | Two-solvent | Good starting point for moderately polar compounds. Dissolve in minimal hot ethyl acetate, add hot heptane to turbidity. |
| Ethanol | Single-solvent | Diphenylamines often have good solubility in hot ethanol and lower solubility in cold ethanol.[13] |
| Isopropanol / Water | Two-solvent | Similar to ethanol, but the addition of water as an anti-solvent can effectively induce crystallization. |
| Toluene | Single-solvent | Useful for less polar impurities. Ensure slow cooling to prevent oiling out. |
Table 3: Comparison of Analytical Methods for Purity Assessment
| Technique | Information Provided | Strengths & Limitations |
|---|---|---|
| HPLC-UV | Purity (% area), detection of non-volatile impurities. | Highly sensitive and robust for impurity profiling. Requires method development.[14] |
| GC-MS | Purity (% area), identification of volatile impurities by mass. | Excellent for identifying starting materials and volatile byproducts. Compound must be thermally stable.[15][16] |
| ¹H NMR | Structural confirmation, detection of impurities with NMR-active nuclei. | Provides structural information and can be used for quantitative analysis (qNMR) against a standard.[7] |
| ICP-MS/OES | Quantification of elemental impurities (e.g., Palladium). | Essential for verifying removal of heavy metal catalysts to ppm or ppb levels. |
Visualization of Workflows
A logical workflow is critical for efficient and effective purification. The diagrams below outline a general purification sequence and a specific troubleshooting path.
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting product oiling out during recrystallization.
Experimental Protocols
These protocols provide a validated starting point. Always perform small-scale trials to optimize conditions for your specific crude material.
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene, ethyl acetate, or ethanol) at a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: To the solution, add 1-5% by weight of activated carbon relative to the crude product mass. Caution: Using too much carbon can lead to significant product loss through adsorption.
-
Heating: Heat the mixture to 40-60 °C and stir for 30-60 minutes. The heat increases the solubility of the product and the rate of adsorption of impurities.
-
Hot Filtration: Prepare a pad of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. Pre-warm the funnel and filter flask with hot solvent to prevent premature crystallization.[12]
-
Filtration: Quickly filter the hot solution through the Celite® pad to remove the activated carbon.[12] Wash the pad with a small amount of hot solvent to recover any retained product.
-
Solvent Removal: The resulting colorless or pale-yellow filtrate can then be concentrated under reduced pressure to recover the product, which can be further purified by recrystallization.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal gradient must be determined by preliminary TLC analysis.[8]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[7]
References
-
Government of Canada. (2020). Substituted Diphenylamines (SDPAs) - information sheet. Canada.ca. [Link]
-
PubMed. (2025). Substituted diphenylamine antioxidants and synthetic phenolic antioxidants in leachate from domestic landfills in China: Occurrence and removal via treatment. PubMed. [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Royal Society of Chemistry. (2016). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. RSC Publishing. [Link]
- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
- Google Patents. (n.d.). US2256196A - Purification of diphenylamine.
-
Environment and Climate Change Canada & Health Canada. (2017). Screening Assessment for Substituted Diphenylamines. Canada.ca. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chem.Rochester.edu. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB - Alcohol - Water mobile phase. ResearchGate. [Link]
-
Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]
- Google Patents. (n.d.). EP0659736B1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
ResearchGate. (2022). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. ResearchGate. [Link]
-
PubMed. (2019). Occurrence of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in Arctic seabirds and seals. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. [Link]
-
ResearchGate. (2013). Analysis of diphenylamine and impurities using monolithic column with electrochemical detection. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]
-
National Center for Biotechnology Information. (2012). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC. [Link]
- Google Patents. (n.d.).
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Centralite. Wikipedia. [Link]
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Royal Society of Chemistry. (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). ChemistryStudent.com. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Journal of Planar Chromatography. (2020). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Journal of Planar Chromatography. [Link]
- Google Patents. (n.d.). US4263456A - Process of preparing styrenated diphenylamine.
-
Journal of the American Chemical Society. (1955). A study of the diphenylamine test for aliphatic nitrocompounds. ACS Publications. [Link]
-
ResearchGate. (2009). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Cheresources.com. [Link]
-
ResearchGate. (2006). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
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Technical Support Center: Stability and Degradation of 4-Methoxy-2,2',4'-trimethyldiphenylamine
Document ID: TSC-MTDPA-001
Version: 1.0
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-2,2',4'-trimethyldiphenylamine (MTDPA). While specific degradation pathways for this exact molecule are not extensively published, this document synthesizes data from structurally analogous substituted diphenylamines to provide a robust framework for understanding its stability profile. Substituted diphenylamines are widely used as antioxidants and stabilizers in various industries, including lubricants and propellants, due to their ability to scavenge radicals.[1] However, this reactivity also makes them susceptible to degradation under common experimental and storage conditions. This guide provides troubleshooting advice and protocols to ensure the integrity of your MTDPA samples.
Section 1: Predicted Stability Profile of MTDPA
Based on the core diphenylamine structure and its substituents (one methoxy, three methyl groups), MTDPA is predicted to be most susceptible to the following degradation pathways:
-
Oxidative Degradation: The secondary amine nitrogen is the primary site of oxidation. This process can be initiated by atmospheric oxygen, peroxides, or metal ions and is often accelerated by light and heat. Oxidation can lead to the formation of colored quinone-imine-like products, which is a common degradation pathway for diphenylamines.[2][3] The electron-donating nature of the methoxy and methyl groups on the aromatic rings likely increases the susceptibility of the molecule to oxidation compared to unsubstituted diphenylamine.
-
Photodegradation: Aromatic amines are frequently photosensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidation or other radical-mediated degradation reactions.[4] Photodegradation can occur in both solution and solid states.
-
Thermal Degradation: While the diphenylamine core is relatively stable, high temperatures can accelerate oxidative processes.[5][6] In the presence of other reactive species, such as CO2 or NOx, thermal degradation rates can increase significantly.[1][5][6] For many amines, degradation accelerates at temperatures above 177°C (350°F), though issues can arise at lower temperatures over extended periods.[5]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and analysis of MTDPA.
Issue 1: My MTDPA solution is developing a yellow or brown color over time.
-
Question: I dissolved my white, crystalline MTDPA in an organic solvent (e.g., methanol, acetonitrile). After a few hours on the benchtop, the solution has turned noticeably yellow. What is happening?
-
Answer & Scientific Rationale:
-
Probable Cause: This is a classic sign of oxidative degradation . The diarylamine nitrogen is likely being oxidized to form highly conjugated, colored species such as quinone-imines.[2][3] This process is often autocatalytic and can be accelerated by exposure to oxygen and light.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. If possible, handle the solid and prepare solutions in a glovebox.
-
Minimize Light Exposure: Protect your solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.[4]
-
Control Temperature: Prepare solutions on ice and store them at reduced temperatures (e.g., 2-8°C) when not in immediate use. An OSHA method for diphenylamine analysis specifies refrigeration to minimize loss during storage.[7]
-
Solvent Purity: Ensure your solvents are free of peroxide impurities, which can initiate oxidation. Use freshly opened bottles of high-purity solvents.
-
-
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis.
-
Question: When I re-inject a sample that has been sitting in the autosampler for several hours, I see a decrease in the main MTDPA peak area and the appearance of several new, smaller peaks. Are these contaminants?
-
Answer & Scientific Rationale:
-
Probable Cause: These are likely degradation products formed in situ. The conditions within an autosampler (ambient temperature, light exposure) are often sufficient to cause degradation of sensitive molecules like MTDPA. This points to both photodegradation and oxidation .
-
Troubleshooting Steps:
-
Validate On-Instrument Stability: Perform a sequence where the same vial is injected at regular intervals (e.g., t=0, 2, 4, 8, 12 hours). A decrease in the main peak area and an increase in impurity peaks will confirm on-instrument instability.
-
Use Temperature-Controlled Autosamplers: Set the autosampler temperature to a lower value (e.g., 4°C) to slow the rate of degradation.
-
Limit Sample Exposure Time: Prepare only the number of samples you can analyze within a stable window. Avoid leaving samples in the autosampler overnight if possible.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the new peaks are degradation products, the purity of the main MTDPA peak will decrease over time.
-
-
Issue 3: My quantitative results are inconsistent and show poor mass balance.
-
Question: My assay results for MTDPA are consistently decreasing, but the total area of the new impurity peaks doesn't account for the loss of the main compound. Where is the mass going?
-
Answer & Scientific Rationale:
-
Probable Cause: This issue, known as poor mass balance, suggests that some degradation products are not being detected by your analytical method.[8] There are several possibilities:
-
Formation of Insoluble Polymers: Oxidation of aromatic amines can lead to the formation of complex oligomeric or polymeric products that may precipitate out of solution or be too large to elute from the chromatography column.[2][3]
-
Formation of Volatile Degradants: Certain degradation pathways could lead to cleavage of the molecule, forming smaller, volatile compounds that are lost.
-
Degradants with Poor Chromophoric Properties: The degradation products may lack a suitable UV chromophore for detection at your chosen wavelength.
-
-
Troubleshooting Steps:
-
Adjust Analytical Method: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to see non-chromophoric compounds. LC-MS is also crucial for identifying degradants.
-
Check Sample for Precipitate: Visually inspect vials for any signs of cloudiness or solid material. Centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if possible).
-
Expand Analytical Window: Modify your gradient to include a very strong final solvent wash to ensure any highly retained, large oligomers are eluted from the column.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure, solid MTDPA?
-
For long-term storage, solid MTDPA should be stored in a tightly sealed container, protected from light, at or below refrigerated temperatures (2-8°C). Storing under an inert atmosphere (argon or nitrogen) is highly recommended to prevent slow oxidation over time.
Q2: How can I perform a forced degradation study to understand MTDPA's stability?
-
Forced degradation (or stress testing) is essential to identify likely degradation products and establish a stability-indicating analytical method.[9] A systematic approach involves exposing a solution of MTDPA to various stress conditions.[8][10]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | Generally stable, but monitor for potential ether cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C for several hours. | Generally stable, but monitor for potential side reactions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp, protected from light. | Formation of N-oxides, quinone-imines, and other oxidative products.[4] |
| Thermal | Solution heated at 70°C. Solid heated at a temperature below its melting point. | Acceleration of oxidation. |
| Photostability | Expose solution to ICH-compliant light source (≥1.2 million lux hours and ≥200 W h/m²). | Formation of photo-oxidative products. |
Q3: What are the likely degradation products of MTDPA?
-
Based on analogous compounds, the primary degradation products are likely from oxidation at the nitrogen atom and subsequent reactions. This can include the formation of N-oxides, and more complex structures like quinone-imines from oxidative coupling. Biodegradation studies on diphenylamine have shown initial hydroxylation of the aromatic rings followed by ring cleavage.[11]
Section 4: Key Experimental Protocols & Visualizations
Protocol 1: Forced Oxidation Study
-
Preparation: Prepare a 1 mg/mL solution of MTDPA in 50:50 acetonitrile:water.
-
Control Sample (T=0): Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 100 µg/mL) and inject it into the HPLC-UV/MS system. This is your unstressed control.
-
Stress Condition: To the remaining stock solution, add hydrogen peroxide to a final concentration of 3%. Protect the solution from light and let it stand at room temperature.
-
Time Points: At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot, quench any remaining peroxide (e.g., with sodium sulfite), dilute to the working concentration, and inject.
-
Analysis: Monitor the decrease in the parent MTDPA peak and the formation of new peaks. Use MS data to obtain mass information on the new degradants. Aim for 5-20% degradation of the parent compound for optimal results.[9]
Diagram 1: Predicted Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathways for MTDPA.
Diagram 2: Troubleshooting Workflow for Sample Instability
Caption: Troubleshooting workflow for suspected MTDPA instability.
References
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Available at: [Link]
-
Screening assessment substituted diphenylamines. (2017). Canada.ca. Available at: [Link]
-
Pace, V., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1637. Available at: [Link]
-
Ciftja, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16017-16027. Available at: [Link]
-
Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical & Health Sciences, 3(4). Available at: [Link]
-
Schmidt, K. H., et al. (1996). Oxidation of Diphenylamine by OH Radicals and Excitation of the Diphenylamino and OH Adduct Radicals. The Journal of Physical Chemistry, 100(42), 16881-16886. Available at: [Link]
-
Diphenylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Shin, K.-A., et al. (2004). Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667. Applied and Environmental Microbiology, 70(11), 6732-6738. Available at: [Link]
-
Screening Assessment for Substituted Diphenylamines. (2017). Environment and Climate Change Canada & Health Canada. Available at: [Link]
-
Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]
-
Diphenylamine. (1989). Occupational Safety and Health Administration (OSHA). Method 78. Available at: [Link]
-
Pace, V., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1637. Available at: [Link]
-
Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. (2020). ResearchGate. Available at: [Link]
-
Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate. Available at: [Link]
-
Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. (2015). ResearchGate. Available at: [Link]
-
Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals. (1996). ACS Publications. Available at: [Link]
-
Thermal degradation rates of different amines. (n.d.). ResearchGate. Available at: [Link]
-
de A. C. e. Sá, G. F., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Available at: [Link]
-
Determination of substituted diphenylamines in environmental samples. (2016). ResearchGate. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2271-2279. Available at: [Link]
-
Sharma, M., & Murugesan, K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Thermal Degradation of Amines for CO2 Capture. (2013). University of Kentucky UKnowledge. Available at: [Link]
-
How to Approach a Forced Degradation Study. (2011). SGS. Available at: [Link]
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- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Amine Thermal Degradation [bre.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. sgs.com [sgs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of diphenylamine derivatives
Welcome to the technical support resource for the synthesis of diphenylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to purity and yield in C–N cross-coupling reactions. Instead of a generic overview, we will dive deep into specific, frequently encountered problems, providing not just solutions but also the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively and proactively design more robust synthetic routes.
Introduction: The Challenge of Purity in Diphenylamine Synthesis
Diphenylamine and its derivatives are privileged structures in pharmaceuticals, materials science, and agricultural chemistry.[1][2] While modern cross-coupling methodologies have made their synthesis more accessible, achieving high purity can be challenging. Byproduct formation not only reduces yield but also introduces significant downstream purification hurdles, consuming time and resources. Understanding the origins of these impurities is the first step toward their elimination.
This guide focuses on the two most powerful and widely used methods for constructing the diarylamine scaffold: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation . We will address common problems in a practical, question-and-answer format.
Part 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the cornerstone of modern C–N bond formation, prized for its functional group tolerance and broad scope.[3][4] However, its catalytic cycle is a delicate balance of competing pathways. Minor deviations in conditions, reagents, or substrate choice can lead to significant byproduct formation.
Troubleshooting Guide & FAQs: Buchwald-Hartwig Reactions
Question 1: My reaction has stalled, or the yield is very low. The main byproduct is the dehalogenated arene (Ar-H). What is happening?
Plausible Causes & Mechanism:
The formation of a hydrodehalogenated arene is a classic and frustrating side reaction in Buchwald-Hartwig chemistry.[3][5] This typically occurs through one of two primary mechanisms:
-
β-Hydride Elimination: This is the most common pathway when using primary or secondary alkylamines, but the principle applies to the catalyst itself. An intermediate palladium-amido complex can undergo β-hydride elimination to form a palladium-hydride species (Pd-H). This Pd-H species can then reductively eliminate with the aryl group to form the undesired Ar-H byproduct.[3][6]
-
Reaction with Water/Base: Trace water can react with the palladium catalyst or strong bases can generate hydride sources, leading to the formation of Pd-H species that cause hydrodehalogenation.
Prophylactic Strategies & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool to combat hydrodehalogenation.
-
Use Bulky, Electron-Rich Ligands: Sterically demanding ligands, particularly dialkylbiaryl phosphines (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos), are highly effective.[3][7][8] Their bulk promotes the desired C–N reductive elimination by creating steric congestion around the metal center, making it the faster, kinetically favored pathway.[7]
-
Employ Bidentate Ligands: Ligands like BINAP and DPPF can also suppress side reactions by occupying two coordination sites, which can prevent the formation of intermediates that lead to unproductive pathways.[3][7]
-
-
Optimize Reaction Conditions:
-
Strictly Anhydrous Conditions: Ensure your solvent and reagents are dry. While some protocols tolerate trace water, it can be a source of unwanted hydrides.[9]
-
Base Selection: While strong bases like NaOtBu or LHMDS are common, consider weaker bases like K₃PO₄ or K₂CO₃, especially if your substrate is sensitive or if hydrodehalogenation is persistent. The choice of base can significantly influence the reaction outcome.[3][10]
-
Consider a Bimetallic System: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst configurations can facilitate the amination pathway while suppressing Pd-hydride-mediated hydrodehalogenation.[5]
-
Question 2: I am trying to synthesize a diarylamine from a primary arylamine (Ar'-NH₂), but I'm getting a significant amount of the triarylamine (Ar₂NAr') byproduct. How can I improve selectivity?
Plausible Causes & Mechanism:
This is a classic selectivity issue where the desired diarylamine product (Ar-NH-Ar') is more nucleophilic or reactive than the starting primary amine (Ar'-NH₂), leading to a second coupling event. The pKa of the diarylamine product can be similar to or lower than the starting aniline, making it competitive for deprotonation and subsequent reaction.
Prophylactic Strategies & Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2–1.5 equivalents). This ensures the aryl halide is consumed before significant double arylation of the product can occur.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often improve selectivity. The activation energy for the second coupling may be higher.
-
Judicious Ligand Choice: While bulky ligands are generally good, an excessively reactive catalyst system can sometimes exacerbate the issue. Sometimes, a slightly less active, first-generation catalyst like one based on P(o-tolyl)₃ might offer better control, though this is substrate-dependent.[3]
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting aryl halide. Stop the reaction as soon as the aryl halide is gone to prevent the accumulation of the triarylamine byproduct.
Question 3: My product is contaminated with phenol (Ar-OH) or aryl ether (Ar-O-Ar') byproducts. Where are these coming from?
Plausible Causes & Mechanism:
The formation of oxygenated byproducts points to the involvement of hydroxide or alkoxide species in the catalytic cycle.
-
Hydroxide Contamination: The most common source is the base itself. Bases like NaOH or KOH, or even alkoxides that contain residual hydroxides, can generate a palladium-hydroxo [Pd(Ar)OH] complex.[11] This complex can then either reductively eliminate to form the phenol or participate in ether formation.
-
Alkoxide Base Reactivity: If you are using an alkoxide base (e.g., NaOtBu), the alkoxide itself can compete with the amine as a nucleophile, leading to the formation of an aryl ether byproduct (Ar-OtBu).
Prophylactic Strategies & Solutions:
-
Use a High-Purity, Non-Nucleophilic Base: Employ sublimed NaOtBu or K₃PO₄. Avoid using aqueous bases unless the catalytic system is specifically designed for them.[11] A switch to an organic base like DBU may also be beneficial, as it avoids inorganic precipitates and competing nucleophiles.[12][13]
-
Ligand Design: Certain ligands are designed to suppress the formation of aryl alcohols and diarylamines. For example, the KPhos ligand has been shown to be effective in systems using hydroxide bases by favoring the C-N reductive elimination pathway.[11]
-
Solvent Choice: Ensure the use of anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize sources of water and hydroxide.
Visualizing the Buchwald-Hartwig Cycle & Side Reactions
The following diagram illustrates the main catalytic cycle and where key side reactions can diverge. Understanding these pathways is crucial for effective troubleshooting.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and key off-cycle pathways.
Data Summary: Ligand Effects on Selectivity
The proper selection of a ligand is paramount for a successful C-N coupling reaction. The table below summarizes the general characteristics of different ligand classes and their impact on common side reactions.
| Ligand Class | Representative Examples | Key Advantages | Common Issues Addressed |
| Monodentate Alkylphosphines | P(tBu)₃, PCy₃ | Highly electron-donating, promotes oxidative addition. | Effective for less reactive aryl chlorides. |
| Bulky Dialkylbiaryl Phosphines | XPhos, RuPhos, SPhos | Steric bulk accelerates reductive elimination.[7][8] | Hydrodehalogenation, low reactivity. |
| Bidentate Phosphines | BINAP, DPPF, Xantphos | Prevents catalyst dimerization, stabilizes catalyst.[3][7] | Catalyst decomposition, slow reaction rates. |
| Ferrocene-Based Ligands | Josiphos (CyPF-tBu) | Robust, highly active, and versatile.[6] | Broadly effective against many side reactions. |
Part 2: The Ullmann Condensation / Goldberg Reaction
The Ullmann condensation is the classical method for diarylamine and diaryl ether synthesis, relying on a copper catalyst.[14][15] While often overshadowed by palladium-catalyzed methods, modern advancements with specialized ligands have made it a powerful and complementary tool, especially for certain substrates.
Troubleshooting Guide & FAQs: Ullmann Reactions
Question 1: My Ullmann reaction requires very high temperatures (>180 °C) and gives a dark, tarry mixture that is difficult to purify. How can I improve this?
Plausible Causes & Mechanism:
Traditional, ligand-free Ullmann reactions often require harsh conditions (high temperatures, polar aprotic solvents like DMF or NMP) and stoichiometric amounts of copper powder.[14] These conditions can cause thermal decomposition of the starting materials, products, and solvent, leading to the formation of complex, high-molecular-weight byproducts and char.
Prophylactic Strategies & Solutions:
-
Switch to a Modern, Ligated System: This is the single most important improvement you can make. The use of a soluble copper source (e.g., CuI, Cu(acac)₂) with a chelating ligand dramatically lowers the required reaction temperature and catalyst loading.
-
Solvent Choice: With a modern catalyst system, you can often use lower-boiling point solvents like dioxane, toluene, or even conduct the reaction in water under specific conditions.[17]
-
Temperature Control: Even with a better catalyst, precise temperature control is vital. Overheating can still lead to degradation.[18] Determine the minimum temperature required for a reasonable reaction rate.
Question 2: The reaction is not working with my electron-neutral or electron-rich aryl halide. What is the issue?
Plausible Causes & Mechanism:
The classical Ullmann condensation works best when the aryl halide is activated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[14] These groups make the aromatic ring more electrophilic and susceptible to nucleophilic attack, which is a key part of the proposed mechanism. Electron-rich aryl halides are notoriously poor substrates for traditional Ullmann conditions.
Prophylactic Strategies & Solutions:
-
Use a Ligated Catalyst System: Modern ligands significantly expand the substrate scope to include electron-rich and sterically hindered aryl halides. A system of CuI with a suitable diamine or pyrrole-ol ligand is often effective for these challenging couplings.[16][17]
-
Change the Halide: If possible, switch from an aryl chloride or bromide to the corresponding aryl iodide. Aryl iodides are significantly more reactive in Ullmann-type couplings.[14]
-
Consider an Alternative Reaction: If the Ullmann reaction remains recalcitrant, this is a prime scenario to switch to a Buchwald-Hartwig amination, which generally shows broader scope for electron-rich aryl halides.
Visualizing a Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential. The following workflow can help guide your troubleshooting efforts for diarylamine synthesis.
Caption: A decision tree for troubleshooting common issues in diarylamine synthesis.
Part 3: Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination to Minimize Byproducts
This protocol provides a robust starting point for the coupling of an aryl bromide with a primary or secondary amine using a modern catalyst system designed to minimize side reactions.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
RuPhos Ligand (if not using a precatalyst, 1.5-2.0 mol% relative to Pd)
-
Sodium tert-butoxide (NaOtBu, sublimed, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (if solid), palladium precatalyst, and sodium tert-butoxide. This step is best performed inside an inert atmosphere glovebox.
-
Atmosphere Inerting: If not using a glovebox, seal the flask with a septum, and evacuate and backfill with argon or nitrogen at least three times to ensure a completely inert atmosphere. An inert atmosphere is crucial to prevent catalyst oxidation.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. If the aryl bromide is a liquid, add it at this stage. Add the amine (liquid or dissolved in a small amount of toluene) dropwise while stirring.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the limiting reagent (the aryl bromide).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.[19] For removing trace primary amine impurities, specialized techniques like ion-exchange chromatography can be employed.[20]
References
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Catalysis in Process Chemistry. [Link]
- Google Patents. (1976).
- Google Patents. (1941).
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
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Alcazar-Roman, L. M., Hartwig, J. F., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 123(34), 8266–8275. [Link]
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]
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Basu, J. K., Kar, D. D., & Biswas, A. K. (n.d.). Catalytic conversion of aniline to diphenylamine. Indian Institute of Technology, Kharagpur. [Link]
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Royal Society of Chemistry. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. [Link]
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NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]
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University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Scholar.uwindsor.ca. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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SlideShare. (n.d.). Ullmann reaction. [Link]
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Reddit. (2022). Diphenylamine synthesis. r/chemhelp. [Link]
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28th Annual Green Chemistry & Engineering Conference. (2024). Effect of gases on Buchwald-Hartwig amination in water. [Link]
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ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand. [Link]
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ResearchGate. (n.d.). Formation of diphenyl nitroxide in diphenylamine inhibited autoxidations. [Link]
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ResearchGate. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. [Link]
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ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (n.d.). Selectivity issue in C−N couplings between diarylamines and aryl halides bearing free amino groups for triarylamine synthesis. [Link]
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NIH. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. [Link]
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Springer. (2025). De novo multicomponent assembly of diarylamines via photoredox/nickel dual catalysis. [Link]
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ResearchGate. (n.d.). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. [Link]
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NIH. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ACS Catalysis. [Link]
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ACS Publications. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]
- Google Patents. (2015). Process for preparing 4-aminodiphenylamine. US20150045584A1.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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PubMed. (1981). Identification of a toxic impurity in commercial diphenylamine. Journal of Environmental Science and Health, Part B. [Link]
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Technical Support Center: Synthesis of 4-Methoxy-2,2',4'-trimethyldiphenylamine
Welcome to the technical support center for the synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and frequently asked questions to help you improve the selectivity and overall success of your reaction.
The synthesis of unsymmetrical diarylamines, such as this compound, is a cornerstone in the development of materials and pharmaceuticals.[1] However, achieving high selectivity can be challenging. This guide provides in-depth, field-proven insights to navigate these complexities.
Troubleshooting Guide: Enhancing Selectivity and Yield
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My primary issue is low selectivity. I'm observing significant amounts of symmetrical side products (homocoupling). What are the likely causes and how can I mitigate this?
Answer:
Low selectivity in the synthesis of unsymmetrical diarylamines is a common hurdle. The formation of symmetrical diarylamines often competes with the desired cross-coupling reaction. The primary culprits are usually related to the reaction kinetics and catalyst activity.
Probable Causes & Solutions:
-
Reaction Type and Conditions: The choice of coupling reaction is critical. The most common methods for diarylamine synthesis are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Both have their nuances when it comes to selectivity.
-
For Buchwald-Hartwig Reactions: This palladium-catalyzed method is often preferred for its milder conditions and broader substrate scope.[3] However, improper ligand choice or reaction parameters can lead to homocoupling.
-
Ligand Selection: The ligand is paramount in controlling the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[4] Consider ligands like BrettPhos for primary amines or RuPhos for secondary amines.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) generally provide the highest reaction rates.[5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better choices, though they may require higher temperatures.[5][6]
-
Temperature Control: Typical reaction temperatures range from 80-100°C.[6] If you are observing decomposition or side reactions, lowering the temperature might be beneficial, especially when using a highly active catalyst system.
-
-
For Ullmann Condensations: This copper-catalyzed reaction traditionally requires harsher conditions, including high temperatures (often over 210°C) and polar solvents like DMF or NMP.[7] These conditions can promote side reactions.
-
Modern Ullmann Protocols: Consider using more modern protocols with soluble copper catalysts and ligands like diamines or acetylacetonates, which can allow for lower reaction temperatures.[7]
-
Activated Copper: Using "activated" copper powder, prepared by reducing a copper salt, can improve reaction efficiency at lower temperatures.[8]
-
-
-
Substrate Reactivity: The relative reactivity of your aryl halide and amine plays a significant role.
-
Aryl Halide Choice: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4] If you are using a less reactive aryl halide (e.g., a chloride), you may need a more active catalyst system and more forcing conditions, which can sometimes decrease selectivity.
-
Visualizing the Troubleshooting Workflow for Low Selectivity:
Caption: Troubleshooting workflow for low selectivity.
Question 2: My reaction is sluggish or stalls before completion. What steps can I take to improve the conversion?
Answer:
A stalled reaction can be frustrating. The issue often lies with catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Catalyst Activity:
-
Pre-catalyst Choice: Modern palladacycle pre-catalysts (e.g., G3 or G4) are often more efficient than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Degas your solvent and reagents thoroughly.
-
Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for challenging substrates. A typical range is 1-2 mol%, but this may need to be increased.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent should be able to dissolve both the inorganic base and the substrates. Common choices include toluene, THF, and dioxane.
-
Temperature: If the reaction is slow, a modest increase in temperature (e.g., from 80°C to 100°C) can significantly increase the rate.[9] However, be mindful of potential side reactions at higher temperatures.
-
Stirring: For heterogeneous reactions involving solid bases, vigorous stirring is crucial to ensure good mixing and reaction rates.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Question 3: I'm having difficulty with the purification of the final product. What are the recommended methods?
Answer:
Purification of diarylamines can sometimes be challenging due to the similar polarities of the product and any unreacted starting materials or side products.
Recommended Purification Strategy:
-
Work-up: After the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]
-
Column Chromatography: This is the most common method for purifying diarylamines.
-
Stationary Phase: Silica gel is typically used.[10]
-
Mobile Phase: A non-polar/polar solvent system is effective. A common choice is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 1-2% ethyl acetate) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
TLC Monitoring: Before running the column, use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.[10]
-
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, crystallization can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing a Buchwald-Hartwig reaction for this synthesis?
A1: A good starting point would be to use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle), a suitable phosphine ligand (like BrettPhos or RuPhos), and a strong base like NaOtBu in a solvent such as toluene or dioxane, with a reaction temperature around 100°C.[4][11] From there, you can adjust the parameters based on your observations.
Q2: Are there any metal-free alternatives for the synthesis of diarylamines?
A2: Yes, there are metal-free methods, although they may not be as general as the transition-metal-catalyzed reactions. One such method is the desulfinylative Smiles rearrangement, which can proceed under mild, metal-free conditions.[12] Another approach involves the reaction of aromatic aldehydes with anilines.[13]
Q3: How do I choose between an aryl iodide, bromide, or chloride for my synthesis?
A3: The choice of aryl halide affects reactivity. The general order of reactivity is I > Br > Cl. Aryl iodides and bromides are more reactive and generally require milder conditions. Aryl chlorides are less reactive and often necessitate more specialized, bulky, and electron-rich ligands to achieve good yields.[4] However, aryl chlorides are often more readily available and less expensive, making them attractive for large-scale synthesis.
Q4: What is the role of the base in the Buchwald-Hartwig amination?
A4: The base plays a crucial role in deprotonating the amine nucleophile, which allows it to coordinate to the palladium center. The choice of base can also influence the rate and selectivity of the reaction. Strong bases are generally used, but weaker bases can be employed for sensitive substrates.[5][6]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (0.01-0.05 mmol), the phosphine ligand (0.01-0.05 mmol), and the base (1.4 mmol).
-
Seal the vial with a PTFE septum cap and evacuate and backfill with an inert gas (e.g., argon) three times.[14]
-
Add the degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100°C).[4]
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature and proceed with the work-up and purification as described in the troubleshooting section.[4]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd pre-catalyst (G3/G4) | Efficient formation of active Pd(0) |
| Ligand | Bulky, electron-rich phosphine | Promotes reductive elimination |
| Base | NaOtBu or Cs₂CO₃ | Effective deprotonation of amine |
| Solvent | Toluene or Dioxane | Good solubility for reactants |
| Temperature | 80-110 °C | Balances reaction rate and stability |
References
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
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-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... ResearchGate. [Link]
-
One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry. [Link]
-
Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. European Patent Office. [Link]
-
One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [Link]
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Synthesis of Complex Diarylamines through a Ring‐Opening Difunctionalization Strategy. Department of Chemistry. [Link]
-
A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. BMC. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
- A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Reaction under Ball-Milling: Solvent-, Ligand-, and Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides. Organic Chemistry Portal. [Link]
-
Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. The Royal Society of Chemistry. [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. NIH. [Link]
-
Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. PubMed. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. University of Rochester. [Link]
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Ullmann condensation. Wikipedia. [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. NIH. [Link]
-
(PDF) Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
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Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Technical Support Center: Catalyst Selection and Optimization for Diphenylamine Synthesis
Welcome to the Technical Support Center for Diphenylamine (DPA) synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to catalyst selection and optimization for this crucial industrial chemical. Our goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of diphenylamine. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Consistently Low Yield of Diphenylamine
Question: My vapor-phase synthesis of diphenylamine over a γ-alumina catalyst is resulting in a consistently low yield. What are the likely causes and how can I improve the conversion of aniline?
Answer: Low yields in the vapor-phase synthesis of DPA are a frequent challenge and can often be attributed to several factors related to catalyst activity, reaction equilibrium, and operating conditions.
Potential Causes & Solutions:
-
Suboptimal Catalyst Activity: The intrinsic activity of the γ-alumina catalyst is paramount. Untreated γ-Al2O3 may not be sufficiently active to drive the reaction efficiently.
-
Solution: Enhance catalyst activity through impregnation with acidic promoters. A combination of hydrochloric acid (HCl) and boric acid (H3BO3) has been shown to significantly improve conversion efficiency. The HCl enhances the acidic sites required for the condensation reaction, while H3BO3 helps in stabilizing the catalyst and improving selectivity towards DPA.
-
-
Reaction Equilibrium Limitations: The synthesis of DPA from aniline is a reversible reaction that produces ammonia as a byproduct (2 C₆H₅NH₂ ⇌ (C₆H₅)₂NH + NH₃). An accumulation of ammonia in the reactor can shift the equilibrium back towards the reactants, thereby limiting the yield.
-
Solution: Efficiently remove ammonia from the reaction zone. This can be achieved by operating under a continuous flow setup with an appropriate space velocity to carry away the products. Additionally, ensuring a well-designed reactor that minimizes back-mixing can be beneficial.
-
-
Inadequate Reaction Temperature: The reaction is typically conducted at high temperatures, often above 450°C.[1][2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to unwanted side reactions and catalyst degradation.
Issue 2: Rapid Catalyst Deactivation
Question: The activity of my solid acid catalyst declines rapidly, leading to a significant drop in diphenylamine production over a short period. What are the mechanisms of deactivation, and how can I extend the catalyst's lifespan?
Answer: Catalyst deactivation is a critical issue in industrial processes. The primary mechanisms for the deactivation of solid acid catalysts in DPA synthesis are coking and poisoning.[3][4]
Mechanisms of Deactivation:
-
Coking: At the high temperatures required for DPA synthesis, organic molecules, including aniline and DPA itself, can undergo decomposition and polymerization to form carbonaceous deposits (coke) on the catalyst surface.[4] These deposits block the active sites and pores of the catalyst, leading to a loss of activity.
-
Poisoning: Impurities in the aniline feedstock, such as sulfur or nitrogen-containing heterocyclic compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[4]
Troubleshooting and Mitigation Strategies:
-
Feedstock Purification: Ensure the aniline feedstock is of high purity and free from potential catalyst poisons. Pre-treatment of the feedstock to remove sulfur and other impurities is highly recommended.
-
Optimized Reaction Conditions: Operating at the lowest possible temperature that still provides a good reaction rate can help minimize coke formation. Additionally, introducing a co-feed of hydrogen may help in mitigating coke deposition by hydrogenating coke precursors.
-
Catalyst Regeneration: A deactivated catalyst can often be regenerated. A common method for removing coke is controlled combustion, where the coked catalyst is treated with a stream of air or a mixture of air and an inert gas at an elevated temperature to burn off the carbon deposits.
-
Catalyst Selection: Consider catalysts with improved stability. For instance, the addition of H3BO3 to γ-Al2O3 has been shown to arrest the rapid deactivation of the catalyst. Zeolite-based catalysts, such as hydrogen type beta-zeolite mixed with active aluminum oxide, can also offer high stability and good regenerability.[5]
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical flow for diagnosing and addressing catalyst deactivation.
Issue 3: Impure Diphenylamine Product (Discoloration)
Question: The synthesized diphenylamine has a yellow or brown discoloration, even after initial purification. What causes this, and what purification methods are most effective?
Answer: The discoloration of diphenylamine is typically due to the presence of oxidized impurities.[6] DPA is susceptible to oxidation, especially when exposed to air and light, which can be accelerated at high temperatures.
Causes of Discoloration:
-
Oxidation: Exposure to air during the reaction, work-up, or storage can lead to the formation of colored oxidation byproducts.
-
Side Reactions: At high temperatures, side reactions can produce colored, high-molecular-weight compounds.
Effective Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure is a common method to separate DPA from less volatile impurities.[7]
-
Solvent Washing: A highly effective method for removing surface impurities that cause discoloration is to wash the granular or crystalline DPA with a selective solvent.[7] A mixture of a low-molecular-weight alcohol (like methanol) and water is particularly effective.[7] This treatment dissolves the impurities without dissolving a significant amount of the DPA itself.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent can be employed.
-
Ion Exchange: To remove trace primary amine impurities like aniline, passing a solution of DPA through a cationic exchange resin with sulfonic acid functionality can be very effective.[8]
Experimental Protocol for Solvent Washing of Discolored Diphenylamine:
-
Place the discolored, granular diphenylamine on a Buchner funnel.
-
Prepare a washing solution of 70% methanol in water.
-
Wash the DPA with three successive portions of the water-methanol solution, allowing the liquid to be drawn off with suction after each wash.
-
Dry the purified, white diphenylamine.
This surface treatment is surprisingly effective at inhibiting the discoloration phenomenon and results in a product with a higher freezing point and better storage stability.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for diphenylamine synthesis?
A1: The choice of catalyst largely depends on the reaction conditions (vapor phase vs. liquid phase).
-
Vapor-Phase Synthesis: This is the most common industrial method. The catalysts are typically solid acids:
-
Activated Alumina (γ-Al₂O₃): Often promoted with acids like HCl and H₃BO₃ to enhance activity and stability.[1]
-
Silica-Alumina: Amorphous synthetic silica-alumina catalysts containing 5-50% alumina are effective.[9]
-
Zeolites: Catalysts composed of hydrogen type beta-zeolite and active aluminum oxide show high activity and stability.[5]
-
-
Liquid-Phase Synthesis:
-
Ullmann Condensation Catalysts: Copper-based catalysts are used in the Ullmann condensation, which typically involves reacting an aryl halide with an amine.[10]
-
Palladium-Based Catalysts: Palladium catalysts, particularly palladium-on-carbon (Pd/C), are used in processes involving hydrogen transfer reactions, for example, reacting a phenol with ammonia in the presence of a hydrogen acceptor.[11]
-
| Catalyst Type | Phase | Typical Reactants | Key Advantages |
| Promoted γ-Al₂O₃ | Vapor | Aniline | High conversion, improved stability |
| Silica-Alumina | Liquid | Aniline | High activity and long catalyst life[9] |
| Beta-Zeolite/Al₂O₃ | Vapor/Liquid | Aniline | High activity, stability, and regenerability[5] |
| Copper (Ullmann) | Liquid | Formanilide + Aryl Halide | Good for unsymmetrical DPA synthesis[10] |
| Palladium (Hydrogen Transfer) | Liquid | Phenol + Ammonia | Efficient for substituted DPA synthesis[11] |
Q2: What is the reaction mechanism for the vapor-phase synthesis of diphenylamine from aniline over an acid catalyst?
A2: While the precise mechanism is complex and can vary with the specific catalyst, the generally accepted pathway involves the following key steps:
-
Adsorption: Two molecules of aniline adsorb onto the active sites of the acid catalyst.
-
Protonation: One aniline molecule is protonated by an acid site on the catalyst.
-
Nucleophilic Attack: A second, non-protonated aniline molecule acts as a nucleophile and attacks the protonated aniline molecule.
-
Elimination: A molecule of ammonia is eliminated, forming a diphenylammonium ion intermediate that is adsorbed on the catalyst surface.
-
Deprotonation and Desorption: The diphenylammonium ion is deprotonated to yield the final diphenylamine product, which then desorbs from the catalyst surface, regenerating the active site.
Reaction Mechanism for Diphenylamine Synthesis
Caption: Simplified mechanism of acid-catalyzed diphenylamine synthesis.
Q3: Can I synthesize unsymmetrical diphenylamines using these catalytic methods?
A3: The direct vapor-phase condensation of two different anilines will typically result in a difficult-to-separate mixture of three products (two symmetrical and one unsymmetrical DPA). For the targeted synthesis of unsymmetrical diphenylamines, methods like the Ullmann condensation are more suitable.[10] This involves reacting a specific formanilide with an aryl halide in the presence of a copper catalyst and an acid acceptor like potassium carbonate.[10] This allows for the controlled coupling of two different aryl groups.
References
-
Sciencemadness Wiki. (2023, August 24). Diphenylamine. Retrieved from [Link]
-
PrepChem.com. Preparation of diphenylamine. Retrieved from [Link]
-
Basu, J. K., Kar, D. D., & Biswas, A. K. (n.d.). Catalytic conversion of aniline to diphenylamine. Indian Institute of Technology, Kharagpur. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of diphenylamine (EP 0630881 A1). Google Patents.
-
Stytsenko, V. D., et al. (2007). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. Kinetics and Catalysis, 48(2), 292-297. Retrieved from [Link]
- U.S. Patent No. US2256196A. (n.d.). Purification of diphenylamine. Google Patents.
-
Taylor & Francis. (n.d.). Diphenylamine – Knowledge and References. Retrieved from [Link]
- U.S. Patent No. US2924620A. (n.d.). Process for the preparation of diphenylamines. Google Patents.
- U.S. Patent No. US3944613A. (n.d.). Process for preparing diphenylamine from aniline. Google Patents.
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Journal of Chemical Technology and Biotechnology. (2007). High pressure synthesis of diphenylamine from aniline and phenol. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triphenylamine. Retrieved from [Link]
- U.S. Patent No. US5107024A. (n.d.). Diphenylamine purification. Google Patents.
-
Wobomaterials. (n.d.). Aniline to Diphenylamine Catalyst. Retrieved from [Link]
- U.S. Patent No. US4814504A. (n.d.). Process for the production of diphenylamine. Google Patents.
- Chinese Patent No. CN1043313C. (n.d.). Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof. Google Patents.
-
European Patent No. 0308552. (n.d.). Process for the production of diphenylamine. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
- U.S. Patent No. US4046810A. (n.d.). Process for the preparation of diphenylamine and derivatives thereof. Google Patents.
-
ResearchGate. (2025, August 10). Synthesis of diphenylamine-co-aniline copolymers in emulsified systems using a reactive surfactant as the emulsifying agent and aniline monomer. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
- Chinese Patent No. CN103044270A. (n.d.). Method for continuously synthesizing diphenylamine by utilizing phenylamine. Google Patents.
-
Loba Chemie. (2023, December 6). DIPHENYLAMINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. US4814504A - Process for the production of diphenylamine - Google Patents [patents.google.com]
- 2. Process for the production of diphenylamine - Patent 0308552 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. CN1043313C - Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof - Google Patents [patents.google.com]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]
- 8. US5107024A - Diphenylamine purification - Google Patents [patents.google.com]
- 9. US3944613A - Process for preparing diphenylamine from aniline - Google Patents [patents.google.com]
- 10. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
impact of solvent choice on 4-methoxy-2,2',4'-trimethyldiphenylamine reaction yield
Prepared by the Gemini Catalysis Solutions Application Science Team
Welcome to the technical support center for the synthesis of 4-methoxy-2,2',4'-trimethyldiphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent selection on this palladium-catalyzed C-N cross-coupling reaction. We provide in-depth FAQs, troubleshooting guides, and validated protocols to help you optimize your reaction yields and minimize impurities.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common questions regarding the fundamental role of the solvent in the Buchwald-Hartwig amination reaction used to synthesize this compound.
Q1: What is the primary role of the solvent in this reaction?
A: The solvent is not merely an inert medium; it is an active participant that critically influences the reaction's success.[1] Its main roles include:
-
Solubilizing Reagents: Ensuring the aryl halide, amine, base, and catalyst system are in the same phase to allow the reaction to proceed. Insolubility is a common and often underestimated cause of poor reaction yields.[2]
-
Modulating Catalyst Activity: Solvents can coordinate with the palladium catalyst. While some coordination can stabilize the catalyst, excessive coordination can inhibit its activity by blocking sites needed for the catalytic cycle.[3] Chlorinated solvents, acetonitrile, and pyridine, for instance, are known to inhibit the reaction by strongly binding to palladium and should generally be avoided.[2]
-
Influencing Reaction Rate: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures often increase the reaction rate, but can also lead to catalyst decomposition or side reactions if not chosen carefully.
-
Affecting Reaction Mechanism and Selectivity: The polarity of the solvent can influence the stability of charged intermediates and transition states within the catalytic cycle, sometimes even altering the reaction pathway.[4][5]
Q2: How do I choose a starting solvent for my optimization?
A: For the synthesis of this compound, a good starting point is a non-polar, aromatic solvent like toluene or an ethereal solvent such as 1,4-dioxane or THF .[6][7]
-
Toluene is widely used due to its high boiling point (111 °C), which allows for a broad temperature range, and its relatively weak coordination to the palladium center, leaving the catalyst highly active.[7]
-
1,4-Dioxane is also a common choice, though its use is being discouraged due to safety and environmental concerns.[1][6]
-
THF is a viable option, particularly for reactions that can proceed at lower temperatures.[8]
The choice should be guided by the specific reactivity of your substrates (e.g., using 4-bromoanisole vs. the less reactive 4-chloroanisole) and the desired reaction temperature.[9]
Q3: How does solvent polarity impact the reaction yield?
A: The relationship between solvent polarity and yield is complex and not always linear.[4] While polar aprotic solvents like DMF or DMSO can be effective in some cross-coupling reactions by dissolving inorganic bases and stabilizing intermediates, they can also hinder Buchwald-Hartwig aminations.[1][4][5]
-
Non-polar solvents (e.g., toluene) are often preferred because they resist the formation of new charges, which can be favorable for certain steps in the catalytic cycle.[10]
-
Polar aprotic solvents (e.g., DMF) can sometimes lead to overly stable catalyst-solvent complexes, creating a stable resting state that slows down or halts the catalytic cycle.[10] However, in some cases, DMF has been shown to be an effective solvent.[11]
Therefore, a screening of both non-polar and polar aprotic solvents is often necessary to find the optimal conditions for a specific substrate combination.
Q4: Can the solvent choice help minimize side reactions?
A: Yes, absolutely. The solvent can play a crucial role in mitigating common side reactions:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (e.g., anisole). It can compete with the desired C-N bond formation. Solvent choice can influence the relative rates of these two pathways.
-
Homocoupling: Dimerization of the aryl halide or amine can occur. Optimizing the solvent along with catalyst loading and temperature can minimize this side reaction.[9]
-
Catalyst Decomposition: Solvents can influence the thermal stability of the palladium catalyst. A solvent that allows the reaction to proceed efficiently at a lower temperature can prevent catalyst decomposition and associated side product formation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem: My reaction yield is very low or I see no product formation.
| Possible Cause | Recommended Solution & Explanation |
| Poor Solubility of Reagents | Solution: Switch to a solvent with better solubilizing properties. If using toluene, consider 1,4-dioxane or a mixture of solvents. For highly polar substrates, a more polar solvent like t-Amyl alcohol might be beneficial.[2] Ensure all components, especially the base, are well-dispersed through vigorous stirring.[2] |
| Inappropriate Solvent Polarity | Solution: The catalytic cycle may be inhibited by the current solvent. If you started with a non-polar solvent like toluene, screen an ether (e.g., THF, CPME) or a polar aprotic solvent (e.g., DMF, although with caution).[2][10][11] The optimal solvent is highly substrate-dependent. |
| Solvent-Catalyst Inhibition | Solution: Ensure your solvent is free from impurities and not on the list of known inhibitors. Avoid chlorinated solvents, acetonitrile, and pyridine.[2] Use high-purity, anhydrous, and degassed solvents to prevent catalyst deactivation. |
| Reaction Temperature is Too Low | Solution: Switch to a higher-boiling solvent to increase the reaction temperature. If using THF (b.p. 66 °C), changing to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) can significantly increase the reaction rate.[6] |
Problem: I am observing significant side products, such as hydrodehalogenation.
| Possible Cause | Recommended Solution & Explanation |
| Solvent and Base Combination | Solution: The combination of a strong base (like NaOtBu) in a particular solvent might favor side reactions. Consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, which may require a higher boiling point solvent (like toluene or xylene) to achieve a sufficient reaction rate.[8][9] |
| Catalyst Deactivation Pathway | Solution: A different solvent may alter the catalyst's stability and favor the desired reductive elimination over β-hydride elimination, which can lead to hydrodehalogenation.[12] Screening solvents like dioxane or THF against toluene is a logical step. |
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to screen solvents for the synthesis of this compound from 4-bromoanisole and 2,4-dimethylaniline.
Reagents & Equipment:
-
4-bromoanisole
-
2,4-dimethylaniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)[9]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Candidate Solvents (e.g., Toluene, 1,4-Dioxane, THF, CPME), anhydrous and degassed
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (0.01-0.02 mmol), phosphine ligand (0.01-0.04 mmol), and base (1.4 mmol) to each of several reaction vials.
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous, degassed solvent.
-
Amine Addition: Add the 2,4-dimethylaniline (1.2 mmol) to each vial.
-
Reaction: Seal the vials tightly and place them in a preheated heating block set to a standard temperature (e.g., 100 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 16-24 hours).[13] Monitor progress by taking small aliquots and analyzing via GC-MS or LC-MS.
-
Analysis: After the reaction period, cool the vials, quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate).[9] Analyze the yield of this compound in each solvent to determine the optimal choice.
Table 3.2: Representative Solvent Performance for Buchwald-Hartwig Amination
The following table summarizes typical results observed when screening solvents for the coupling of an aryl bromide with a primary amine. Actual yields will vary based on the specific ligand, base, and temperature used.
| Solvent Class | Example Solvent | Typical Boiling Point (°C) | Expected Relative Yield | Key Considerations |
| Aromatic | Toluene | 111 | High | Excellent general-purpose solvent; allows for high reaction temperatures and minimal catalyst coordination. Often the best starting point.[7] |
| Ethereal | 1,4-Dioxane | 101 | High | Good solubilizing properties. Often interchangeable with toluene, but presents greater safety and environmental concerns.[6][7] |
| Ethereal | THF | 66 | Moderate to High | Useful for reactions that proceed at lower temperatures. Its low boiling point may limit the reaction rate for less reactive substrates.[8] |
| Polar Aprotic | DMF | 153 | Variable | Can be effective but also has the potential to inhibit the catalyst.[10][11] Its high boiling point is advantageous for difficult couplings. |
| Alcohol | t-Amyl alcohol | 102 | Variable | Can be effective, especially for reactions involving weaker bases, but may participate in side reactions depending on the substrate.[2] |
Section 4: Visualizing the Process
Diagram 4.1: Solvent Selection Workflow
Caption: A systematic workflow for selecting and optimizing the reaction solvent.
Diagram 4.2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields based on solvent properties.
Section 5: References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from
-
Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from
-
ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Forced Degradation Studies of Substituted Diphenylamines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in forced degradation studies of substituted diphenylamines. This guide is designed to offer practical, field-proven insights rooted in scientific principles to navigate the complexities of these stability-indicating studies.
Introduction to Forced Degradation of Substituted Diphenylamines
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in establishing degradation pathways, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][3] For substituted diphenylamines, a class of compounds known for their antioxidant properties and use as stabilizers, understanding their degradation behavior is paramount for ensuring the safety and efficacy of pharmaceutical products.[4]
The degradation pathways of substituted diphenylamines are significantly influenced by the nature and position of the substituents on the phenyl rings. These substituents can alter the electron density of the molecule, affecting its susceptibility to hydrolysis, oxidation, and photolysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies of substituted diphenylamines, providing potential causes and actionable solutions.
Issue 1: No or Minimal Degradation Observed
Scenario: You have subjected your substituted diphenylamine to the standard ICH stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light), but you observe less than 5% degradation.
Potential Causes & Solutions:
-
Intrinsic Stability of the Molecule: Substituted diphenylamines, particularly those with electron-withdrawing groups, can be highly stable.
-
Solution: Increase the severity of the stress conditions incrementally. For hydrolytic stress, consider increasing the acid or base concentration (e.g., to 1 M) or the temperature (e.g., to 60-80°C).[5] For oxidative stress, a higher concentration of hydrogen peroxide (up to 30%) or a longer exposure time may be necessary.[6]
-
-
Poor Solubility: The compound may not be sufficiently dissolved in the stress medium, limiting its exposure to the stressor.
-
Solution: Employ a co-solvent to improve solubility. Ensure the chosen co-solvent is inert under the stress conditions and does not interfere with the analytical method. Common co-solvents include methanol, ethanol, and acetonitrile.[5]
-
-
Insufficient Reaction Time: The duration of the stress study may be too short to induce significant degradation.
-
Solution: Extend the duration of the study, taking samples at various time points to monitor the degradation kinetics.
-
Issue 2: Excessive Degradation (>20%)
Scenario: Your compound shows extensive degradation, making it difficult to identify primary degradation products and establish a clear degradation pathway.
Potential Causes & Solutions:
-
Harsh Stress Conditions: The applied stress is too aggressive for the specific substituted diphenylamine. Molecules with electron-donating groups may be particularly susceptible to oxidation and photolysis.
-
Solution: Reduce the severity of the stress conditions. For hydrolytic stress, use lower concentrations of acid or base, or decrease the temperature. For oxidative stress, lower the concentration of the oxidizing agent or shorten the exposure time.[5] The goal is to achieve a target degradation of 5-20%.[3][5]
-
-
Secondary Degradation: The primary degradation products are themselves unstable under the stress conditions and are breaking down further.
-
Solution: Analyze samples at earlier time points to capture the formation of primary degradants before they are converted to secondary products.
-
Issue 3: Poor Chromatographic Resolution
Scenario: In your HPLC analysis, the peaks of the parent drug and its degradation products are co-eluting or show significant tailing.
Potential Causes & Solutions:
-
Inappropriate HPLC Method: The chosen column, mobile phase, or gradient is not suitable for separating the parent compound from its structurally similar degradation products.
-
Solution: Method development is key.
-
Column Selection: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
-
Mobile Phase Optimization: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like diphenylamines, a low pH (e.g., 2.5-3.5) can improve peak shape by protonating the analyte and residual silanols on the column. Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope.
-
Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of both the parent and the degradants.
-
-
-
Peak Tailing of Basic Analytes: The basic nitrogen of the diphenylamine can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Use a Low pH Mobile Phase: As mentioned above, a low pH suppresses the ionization of silanol groups.
-
Employ an End-Capped Column: These columns have fewer residual silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
-
-
Issue 4: Mass Imbalance
Scenario: The sum of the assay of the parent drug and the percentage of all degradation products is significantly less than 100%.
Potential Causes & Solutions:
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant.
-
Solution: Re-evaluate your HPLC method's specificity. Use a PDA detector to check for peak purity. If co-elution is suspected, further method development is required.
-
-
Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore not detected by a UV detector.
-
Solution: Employ a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector.
-
-
Formation of Volatile Degradants: The degradation process may be producing volatile compounds that are lost during sample preparation or analysis.
-
Solution: Use headspace gas chromatography (GC) to analyze for volatile degradation products.
-
-
Adsorption of Degradants: Highly polar or charged degradation products may be irreversibly adsorbed to the HPLC column.
-
Solution: Try a different column chemistry or adjust the mobile phase to elute all components.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for substituted diphenylamines?
A1: The degradation pathways are highly dependent on the substituents present. However, some general pathways include:
-
Oxidation: This is often a major degradation pathway, especially for compounds with electron-donating substituents. Oxidation can lead to the formation of N-phenyl-p-benzoquinoneimine, nitroxide radicals, and other colored products.[7] The nitrogen atom is a primary site of oxidation.
-
Hydrolysis: While the diphenylamine core is generally stable to hydrolysis, certain substituents may be susceptible. For example, ester or amide functionalities on the phenyl rings can be hydrolyzed under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of colored degradation products and cleavage of the C-N bond. The specific photoproducts will depend on the substituents and the solvent system.
-
Nitration/Nitrosation: In the presence of nitrous acid or other nitrosating agents (which can be formed from excipients like nitrites), N-nitrosodiphenylamine and various nitrated derivatives can be formed.[8]
Q2: How do electron-donating and electron-withdrawing substituents affect the stability of diphenylamines?
A2:
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃): These groups increase the electron density on the aromatic rings and the nitrogen atom, making the molecule more susceptible to oxidation. They can stabilize the radical cation intermediate formed during oxidation, thus accelerating the degradation rate.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups decrease the electron density of the molecule, making it more resistant to oxidation. However, they can make the aromatic rings more susceptible to nucleophilic attack. For instance, nitro-substituted diphenylamines are known to undergo reduction of the nitro group under certain anaerobic conditions.[8]
Q3: What is the recommended target degradation percentage in a forced degradation study?
A3: The generally accepted range for degradation is 5-20%.[3][5] This range is considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile with secondary degradants that may not be relevant to the actual stability of the drug product.
Q4: Is it necessary to identify the structure of all degradation products?
A4: According to ICH guidelines, it is important to identify and characterize any degradation product that is present at a level greater than the identification threshold. The specific thresholds depend on the maximum daily dose of the drug. Structural elucidation is typically performed using techniques like LC-MS/MS and NMR.
Q5: My substituted diphenylamine solution changes color upon stress testing. What does this indicate?
A5: Color change is a common observation during the forced degradation of diphenylamines, particularly under oxidative and photolytic conditions. This is often due to the formation of highly conjugated chromophoric degradation products, such as quinone-imines and nitroxide radicals.[7] This color change itself is an indicator of degradation and should be documented. The developed analytical method should be able to separate the parent compound from these colored impurities.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Forced Degradation of Substituted Diphenylamines
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | 60°C - 105°C | Up to 30 days |
| Photolytic | ICH Option 1 or 2 | Ambient | As per ICH Q1B |
Step-by-Step Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of the substituted diphenylamine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Application: Add an equal volume of hydrogen peroxide solution (start with 3% H₂O₂) to the sample solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching (Optional but Recommended): If necessary, the reaction can be quenched by adding a small amount of an antioxidant like sodium bisulfite or by significant dilution with the mobile phase.
-
Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample containing the drug substance in the same solvent but without the addition of hydrogen peroxide and analyze it alongside the stressed samples.
Visualizations
Diagram 1: General Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Troubleshooting Logic for No Degradation
Caption: Troubleshooting guide for insufficient degradation.
References
-
Adamic, F., et al. (1969). Formation of diphenyl nitroxide in diphenylamine inhibited autoxidations. ResearchGate. [Link]
-
Drzyzga, O. (1995). Reduction of Nitrated Diphenylamine Derivatives under Anoxic Conditions. ResearchGate. [Link]
-
Jain, K., et al. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC. [Link]
-
Kamble, R., & Singh, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Lindblom, T. (2004). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Diva-Portal.org. [Link]
-
SGS. (n.d.). Forced Degradation Testing. SGS. [Link]
-
Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Unknown Author. (n.d.). Stability Indicating HPLC Method Research Articles - Page 1. R Discovery. [Link]
-
Unknown Author. (n.d.). Forced degradation studies of a new ant. JOCPR. [Link]
-
Unknown Author. (n.d.). Effect of nitro substituent on electrochemical oxidation of phenols at boron-doped diamond anodes. PubMed. [Link]
-
Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Unknown Author. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Unknown Author. (n.d.). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. PubMed. [Link]
-
Unknown Author. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. [Link]
-
Unknown Author. (n.d.). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]
-
Unknown Author. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
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Unknown Author. (n.d.). Comparative study of forced degradation behavior of prasugrel by uplc and hplc and the development of validated stability indicating assay method. ResearchGate. [Link]
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Unknown Author. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Unknown Author. (n.d.). Diphenylamine. Wikipedia. [Link]
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Unknown Author. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
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Unknown Author. (n.d.). Photodegradation of Chlorobiphenyls. ResearchGate. [Link]
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Unknown Author. (n.d.). Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. [Link]
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Unknown Author. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Unknown Author. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Unknown Author. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
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Unknown Author. (n.d.). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. [Link]
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Unknown Author. (n.d.). Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
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Validation & Comparative
A Predictive Comparative Analysis of 4-methoxy-2,2',4'-trimethyldiphenylamine: A Guide for Researchers
Abstract
This guide presents a predictive comparative analysis of 4-methoxy-2,2',4'-trimethyldiphenylamine, a specialized derivative of the diphenylamine (DPA) scaffold. Given the limited publicly available data on this specific molecule, this document establishes a predictive framework by dissecting its structural components—the DPA core, a strong electron-donating methoxy group, and multiple methyl substituents. Through a systematic comparison with well-characterized analogs such as unsubstituted diphenylamine, 4-methoxydiphenylamine, and 4,4'-dimethyldiphenylamine, we project its performance characteristics. This analysis focuses on key attributes relevant to researchers in materials science and drug development, including antioxidant potential, electrochemical properties, and thermal stability. We provide standardized, detailed experimental protocols for assays like DPPH radical scavenging, cyclic voltammetry, and thermogravimetric analysis, empowering researchers to validate these predictions and evaluate novel DPA derivatives.
Introduction: Deconstructing this compound
Diphenylamine and its derivatives are a cornerstone class of molecules, widely employed as antioxidants, stabilizers in polymers, and intermediates in the synthesis of dyes and pharmaceuticals.[1][2] Their efficacy is profoundly influenced by the nature and position of substituents on the aromatic rings. The subject of this guide, this compound, presents a unique combination of functional groups:
-
Diphenylamine Core: The foundational structure responsible for the core antioxidant activity via hydrogen atom donation from the secondary amine.[3]
-
4-Methoxy Group (-OCH₃): A potent electron-donating group (EDG) at the para-position, which is expected to significantly influence the electronic properties of the molecule, enhancing its antioxidant capacity.
-
Methyl Groups (-CH₃): Three methyl groups, acting as weaker electron-donating groups, contribute to the electronic properties and introduce steric effects. The ortho-positioning of two methyl groups (2 and 2') is particularly noteworthy for its potential to sterically hinder the amine group, which can impact reactivity and stability.
Due to the scarcity of direct experimental data for this compound, this guide will infer its properties through a comparative analysis with structurally related, well-documented diphenylamines. This structure-activity relationship (SAR) approach provides a robust predictive foundation for researchers.[4]
Comparative Molecular Profiles
To establish a baseline for our predictive analysis, we compare the fundamental properties of our target molecule with key reference compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | 241.34 (Predicted) | Strong EDG (-OCH₃), multiple weaker EDGs (-CH₃), significant steric hindrance at ortho positions. |
| Diphenylamine (DPA) [3] | ![]() | 169.22 | Unsubstituted parent compound; baseline for electronic and steric effects. |
| 4-Methoxydiphenylamine [5] | ![]() | 199.25 | Isolates the effect of a single, strong para-methoxy EDG. |
| 4,4'-Dimethyldiphenylamine [6][7] | ![]() | 197.28 | Isolates the effect of two weaker para-methyl EDGs. |
| 4,4'-Dimethoxydiphenylamine [8] | ![]() | 229.27 | Compares the effect of two strong para-methoxy EDGs. |
Core Application: Antioxidant & Radical Scavenging Activity
The primary function of most diphenylamines is to inhibit oxidation by scavenging free radicals. This process typically involves the donation of a hydrogen atom from the N-H group to a peroxyl radical, terminating the oxidative chain reaction.[1]
Mechanism of Action
The antioxidant efficiency of a diphenylamine is largely governed by the bond dissociation energy (BDE) of the N-H bond. Lower BDE values facilitate easier hydrogen donation and thus, higher antioxidant activity.[9] Electron-donating groups on the aromatic rings stabilize the resulting nitrogen-centered radical, lowering the N-H BDE.
Caption: Diphenylamine antioxidant mechanism.
Predictive Structure-Activity Relationship Analysis
-
Electronic Effects: The 4-methoxy group in our target compound is a powerful EDG, more so than the methyl groups. This is predicted to significantly lower the N-H BDE compared to unsubstituted DPA and even 4,4'-dimethyldiphenylamine, suggesting a potent radical-scavenging capability.[9]
-
Steric Effects: The two ortho-methyl groups (2 and 2') introduce significant steric hindrance around the nitrogen atom. This could potentially slow the rate of hydrogen donation to bulky radicals. However, this same steric shielding may enhance the stability of the resulting nitrogen radical, preventing it from participating in unwanted side reactions.
Predicted Performance: this compound is predicted to be a highly effective antioxidant. The potent electronic contribution of the methoxy group likely outweighs any minor kinetic limitations imposed by steric hindrance, leading to a lower (more favorable) bond dissociation energy.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay quantifies the ability of an antioxidant to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[10]
Objective: To determine the IC₅₀ value (the concentration of antioxidant required to scavenge 50% of DPPH radicals).
Materials:
-
DPPH (CAS 1898-66-4)
-
Methanol or Ethanol (ACS grade)
-
Test compounds (this compound and reference DPAs)
-
Ascorbic acid (as a positive control)[11]
-
96-well microplate and reader (517 nm)
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10] Prepare this solution fresh and protect it from light.
-
Preparation of Test Solutions: Create stock solutions of the test compounds and ascorbic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.[10]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[10] Plot the % scavenging against the concentration and determine the IC₅₀ value from the curve.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique for assessing the antioxidant strength of a compound. It measures the oxidation potential (Eₚₐ), which is the potential at which the compound is oxidized (loses an electron). A lower oxidation potential correlates with a greater ability to donate electrons, indicating stronger antioxidant capacity.[13][14]
Predictive Analysis
The electron-donating methoxy and methyl groups on this compound increase the electron density on the diphenylamine system. This makes the molecule easier to oxidize. Therefore, it is predicted to have a lower oxidation potential compared to unsubstituted DPA and its methylated analogs.
Caption: Experimental workflow for Cyclic Voltammetry.
Experimental Protocol: Cyclic Voltammetry
Objective: To measure and compare the first anodic oxidation potential (Eₚₐ) of diphenylamine derivatives.
Materials:
-
Potentiostat with a three-electrode cell (e.g., Glassy Carbon working electrode, Ag/AgCl reference electrode, Platinum wire counter electrode).
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Test compounds.
Procedure:
-
Preparation: Dissolve the test compound in the electrolyte solution to a known concentration (e.g., 1 mM).
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Measurement: Perform the cyclic voltammetry scan. A typical range for diphenylamines would be from 0 V to +1.5 V vs. Ag/AgCl.[15][16] Use a scan rate of 100 mV/s.[14]
-
Analysis: Record the potential of the first anodic peak (Eₚₐ). A lower Eₚₐ value indicates a stronger reducing agent and, by extension, a more potent antioxidant.[13]
Thermal & Chemical Stability
For applications in polymers and lubricants, the thermal stability of an antioxidant is critical.[1][17] Thermogravimetric Analysis (TGA) is the standard method for evaluating this property by measuring weight loss as a function of temperature.[18]
Predictive Analysis
-
Molecular Weight: this compound has a higher molecular weight than the other analogs, which generally correlates with lower volatility and a higher decomposition temperature.
-
Steric Hindrance: The ortho-methyl groups may provide steric protection to the reactive N-H bond, potentially inhibiting certain degradation pathways and enhancing overall thermal stability.
Predicted Performance: It is predicted that this compound will exhibit high thermal stability, likely superior to that of the lower molecular weight, less substituted analogs.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) for the diphenylamine derivatives.
Materials:
-
Thermogravimetric Analyzer.
-
High-purity nitrogen and air.
-
TGA pans (e.g., aluminum or platinum).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.[18]
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program:
-
Data Analysis: Plot the percentage of weight loss versus temperature. The Tₒₙₛₑₜ is often defined as the temperature at which 5% weight loss occurs.[18] A higher Tₒₙₛₑₜ indicates greater thermal stability.[20][21]
Synthesis Considerations
Substituted diphenylamines are typically synthesized via cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[22][23]
Caption: General synthetic routes to diphenylamines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and generally proceeds under milder conditions than the Ullmann condensation.[23][24][25] It offers broad functional group tolerance and is often the preferred method in modern organic synthesis for constructing C-N bonds.[26]
-
Ullmann Condensation: A classical copper-catalyzed method that typically requires higher temperatures.[22][27] While effective, its harsh conditions can limit its applicability with sensitive substrates.[28]
For the synthesis of this compound, the Buchwald-Hartwig amination would likely be the more efficient and controllable approach.
Conclusion & Future Outlook
This predictive analysis, grounded in established structure-activity relationships, posits that this compound is a promising candidate for applications requiring high-performance antioxidant activity and robust thermal stability. The combination of a strong electron-donating methoxy group and sterically shielding ortho-methyl groups suggests a molecule with enhanced radical scavenging capabilities and longevity at elevated temperatures.
The true potential of this compound can only be confirmed through empirical validation. The experimental protocols detailed in this guide provide a clear and standardized pathway for researchers to test these predictions. We strongly encourage the direct comparative testing of this compound against the reference compounds discussed herein. Such studies will not only validate the SAR-based predictions but also contribute valuable data to the broader scientific community, advancing the rational design of next-generation stabilizers and antioxidants.
References
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The Use of Cyclic Voltammetry for the Evaluation of Antioxidant Capacity. (n.d.). PubMed. Retrieved from [Link]
-
The Antioxidant Activity and Catalytic Mechanism of Schiff Base Diphenylamines at Elevated Temperatures. (n.d.). ACS Publications. Retrieved from [Link]
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Cyclic voltammetry as a method of determining antioxidant activity of selected low-molecular compounds. (n.d.). Retrieved from [Link]
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Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. (n.d.). NIH. Retrieved from [Link]
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Diphenylamine: an unusual antioxidant. (n.d.). NIH. Retrieved from [Link]
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The Antioxidant Activity and Catalytic Mechanism of Schiff Base Diphenylamines at Elevated Temperatures. (n.d.). ACS Publications. Retrieved from [Link]
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Exploring 4-Methoxy-2-Methyldiphenylamine: Properties and Applications. (n.d.). Retrieved from [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). PMC. Retrieved from [Link]
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Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (n.d.). MDPI. Retrieved from [Link]
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Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (n.d.). CABI Digital Library. Retrieved from [Link]
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A Cyclic Voltammetry Method Suitable for Characterizing Antioxidant Properties of Wine and Wine Phenolics. (n.d.). ACS Publications. Retrieved from [Link]
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Diphenylamine: The Antioxidant Powerhouse for Polymer Stability. (n.d.). Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]
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Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (n.d.). ACS Publications. Retrieved from [Link]
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Does anyone know an easy protocol for DPPH assay? (n.d.). ResearchGate. Retrieved from [Link]
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Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. (n.d.). NIH. Retrieved from [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]
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(PDF) Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. (n.d.). ResearchGate. Retrieved from [Link]
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Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (n.d.). ACS Publications. Retrieved from [Link]
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Antioxidant activity: DPPH assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Chemical Properties of 4,4'-Dimethoxydiphenylamine (CAS 101-70-2). (n.d.). Cheméo. Retrieved from [Link]
-
Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (n.d.). ResearchGate. Retrieved from [Link]
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Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. (n.d.). ACS Publications. Retrieved from [Link]
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4,4-Dimethyl Diphenylamine manufacturers. (n.d.). Corey Organics. Retrieved from [Link]
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4,4'-Methoxydiphenylamine. (n.d.). Solubility of Things. Retrieved from [Link]
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Methyl-4,4'-dimethyl-diphenylamine. (n.d.). PubChem. Retrieved from [Link]
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Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. (n.d.). MDPI. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (n.d.). NIH. Retrieved from [Link]
-
REINVESTIGATNG THE ULLMANN REACTION A Dissertation. (n.d.). Retrieved from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-methoxy-2,2',4'-trimethyldiphenylamine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview of the spectroscopic analysis of 4-methoxy-2,2',4'-trimethyldiphenylamine, a substituted diphenylamine of interest in various chemical research domains. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to not only confirm the identity of this molecule but also to differentiate it from structurally similar alternatives. This guide is structured to provide not just the data, but the scientific reasoning behind the analytical choices and interpretation.
The Subject of Our Analysis: this compound
Substituted diphenylamines are a class of compounds with diverse applications, including as antioxidants and intermediates in dye and pharmaceutical synthesis. The specific substitution pattern of methoxy and methyl groups on the diphenylamine core of this compound imparts distinct physicochemical properties that are reflected in its spectroscopic fingerprint.
Molecular Structure:
-
Systematic Name: this compound
-
CAS Number: 41374-20-3
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol
Strategic Workflow for Spectroscopic Analysis
A multi-technique approach is essential for the comprehensive characterization of an organic molecule. Each spectroscopic method provides a unique piece of the structural puzzle. Our workflow is designed to be a self-validating system, where the data from each analysis corroborates the others.
Caption: A logical workflow for the synthesis and spectroscopic analysis of organic compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic, methoxy, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of the methoxy and methyl groups and the anisotropic effects of the aromatic rings.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic Protons | 6.5 - 7.5 | Multiplets | 7H | Protons on the two phenyl rings | The exact splitting patterns will be complex due to ortho, meta, and para couplings. |
| N-H Proton | ~5.5 - 6.5 | Broad Singlet | 1H | Amine proton | The chemical shift can vary with concentration and solvent. Broadening is common due to quadrupole effects and exchange. |
| Methoxy Protons | ~3.8 | Singlet | 3H | -OCH₃ | Methoxy groups typically appear in this region. |
| Methyl Protons | ~2.1 - 2.4 | Singlets | 9H | 3 x -CH₃ | Three distinct singlets are expected for the three methyl groups in different chemical environments. |
Comparative Analysis with Diphenylamine:
For comparison, the ¹H NMR spectrum of unsubstituted diphenylamine shows signals for the aromatic protons between δ 6.9 and 7.3 ppm and a broad N-H signal around δ 5.6 ppm. The presence of the additional singlet peaks for the methoxy and methyl groups in our target molecule provides clear points of differentiation.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic Carbons | 110 - 150 | C-atoms of the phenyl rings | The specific shifts will depend on the substitution pattern. Carbons attached to the nitrogen and methoxy group will be downfield. |
| Methoxy Carbon | ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| Methyl Carbons | ~18 - 22 | -CH₃ | Typical chemical shift for methyl groups attached to an aromatic ring. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the purified solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used for spectral calibration.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum of 4
A Senior Application Scientist's Guide to Chromatographic Purity Validation of 4-methoxy-2,2',4'-trimethyldiphenylamine
Introduction: Beyond the Synthesis—Establishing Analytical Certainty
4-methoxy-2,2',4'-trimethyldiphenylamine is a substituted aromatic amine with significant utility as an intermediate in the synthesis of specialized dyes and other high-value chemical products.[1] In the landscape of pharmaceutical development and materials science, the purity of such an intermediate is not a mere quality metric; it is the foundational pillar upon which the safety, efficacy, and consistency of the final product are built. Unidentified impurities can introduce toxicological risks, alter reaction kinetics, and compromise product performance.
This guide provides a comprehensive comparison of chromatographic techniques for the validation of this compound purity. We move beyond simple procedural descriptions to dissect the underlying scientific principles that govern method selection and validation. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible purity data. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies described are not only scientifically sound but also align with global regulatory expectations.[2][3][4][5]
The Analytical Challenge: Understanding the Molecule
The molecular structure of this compound—an aromatic amine—presents specific analytical challenges. Aromatic amines are susceptible to oxidation, and the molecule's moderate polarity and molecular weight make it amenable to several chromatographic techniques. The choice of method is therefore not arbitrary but is a strategic decision based on the specific analytical goal, whether it be routine quality control, identification of trace impurities, or a comprehensive stability assessment.
Comparative Framework for Chromatographic Techniques
The three primary chromatographic techniques applicable to this analyte are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Each offers a distinct balance of resolution, sensitivity, speed, and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material with a liquid mobile phase. |
| Best Suited For | High-resolution quantitative analysis of non-volatile and thermally labile compounds. The gold standard for purity and stability studies. | Analysis of volatile and thermally stable compounds. Ideal for residual solvent and volatile impurity analysis. | Rapid, cost-effective qualitative and semi-quantitative screening.[6] |
| Resolution | Very High | Highest | Low to Moderate |
| Sensitivity | High (ng to pg range with appropriate detectors) | Very High (pg to fg range with MS) | Moderate (µg to ng range)[7] |
| Quantitative Analysis | Excellent | Excellent | Semi-quantitative at best |
| Key Limitation | Higher cost and complexity. | Limited to thermally stable and volatile analytes; derivatization may be required for polar compounds.[8] | Lower resolution and sensitivity; less suitable for complex mixtures.[9] |
The Gold Standard: A Stability-Indicating HPLC Method
For definitive purity analysis and stability assessment, a validated stability-indicating HPLC method is the industry standard. Such a method can separate the main component from its potential degradation products and process-related impurities, providing a true measure of purity.
Causality Behind Method Design
The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The non-polar stationary phase (e.g., C18) will interact with the hydrophobic aromatic rings of the analyte, while a polar mobile phase (e.g., acetonitrile/water) allows for the elution and separation of compounds based on their relative hydrophobicity. A UV detector is chosen due to the presence of chromophores (the aromatic rings) in the molecule, which will absorb UV light.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Trustworthiness: The Self-Validating System Suitability Test (SST)
Before any sample analysis, the chromatographic system's suitability must be verified.[10][11] This ensures that the equipment is operating correctly and can produce reliable results.[12][13][14]
SST Protocol:
-
Prepare an SST solution containing the main analyte (approx. 0.5 mg/mL) and a known, closely eluting impurity or a compound with similar structure.
-
Inject the SST solution five replicate times.
-
Calculate the parameters below and verify they meet the acceptance criteria.
SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest peak) | Confirms that adjacent peaks are well-separated. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability and precision of the pump. |
Authoritative Grounding: Forced Degradation Studies
To develop a truly stability-indicating method, the drug substance must be intentionally degraded under various stress conditions.[15][16] This helps identify potential degradation products and proves the analytical method can separate them from the intact drug.[17][18]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (ICH Q1B conditions).
Analyze all stressed samples using the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[17] The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main analyte peak.
Validation Protocol: Adhering to ICH Q2(R1) Standards
Once the method is developed, it must be formally validated to ensure it is fit for its intended purpose.[2][3]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Analyze blank samples, placebo (if in a formulation), and samples spiked with known impurities and degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from other components, and peak purity analysis (using a PDA detector) should confirm homogeneity.
2. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure: Prepare at least five concentrations of the analyte, typically from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (as % Recovery):
-
Objective: To measure the closeness of the test results to the true value.
-
Procedure: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision (as %RSD):
-
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Detection Limit (LOD) & Quantitation Limit (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Alternative & Complementary Techniques
While HPLC is the primary choice, other techniques have important, specific applications.
Decision Logic for Technique Selection
Caption: Decision logic for selecting a chromatographic technique.
Gas Chromatography (GC-MS) for Volatile Impurities
Rationale: GC is superior for identifying volatile process impurities, such as residual solvents or low molecular weight starting materials, that may not be well-retained or detected by HPLC. The mass spectrometer (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[19][20][21]
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a mass selective detector (MSD).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (Split mode, 50:1).
-
Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve sample in dichloromethane to a concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC) for Rapid Screening
Rationale: TLC is an invaluable tool for rapid, in-process checks, reaction monitoring, or preliminary purity assessment where high resolution is not required.[22] Its low cost and high throughput make it ideal for screening multiple samples simultaneously.[6][23]
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 plates.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2 v/v) - this should be optimized based on preliminary runs.
-
Application: Spot 5 µL of a 1 mg/mL sample solution.
-
Development: Develop the plate in a saturated chamber until the mobile phase front is ~1 cm from the top.
-
Detection: Visualize under UV light at 254 nm. The main component should appear as a single major spot. Impurities will be visible as secondary spots with different Rf values.
Conclusion
The validation of this compound purity is a multi-faceted task that requires a strategic application of chromatographic principles. While a validated, stability-indicating HPLC method stands as the definitive gold standard for regulatory and quality control purposes, GC-MS and TLC serve as critical complementary tools for analyzing volatile impurities and for rapid screening, respectively.
The choice of methodology must be guided by the specific analytical objective and justified by a thorough understanding of the analyte's chemical properties. By grounding these techniques in the robust framework of ICH guidelines and embedding self-validating checks like system suitability tests, researchers and drug development professionals can generate purity data that is not only accurate and precise but also scientifically defensible and trustworthy.
References
- Vertex AI Search. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
- Slideshare. (n.d.). System suitability testing.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- LCGC. (2022, July 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH. (n.d.). Quality Guidelines.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Techie Scientist. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use.
- MedCrave. (2016, December 14). Forced degradation studies.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- Chromatography Forum. (2004, October 31). comparison of GC, HPLC and TLC.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- ChemBK. (2024, April 10). This compound.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2018, March 19). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples.
- ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC).
- ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- MATEC Web of Conferences. (n.d.). Illegally additives determination by thin layer chromatography.
- BenchChem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- ResearchGate. (2025, August 9). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry.
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A Senior Application Scientist's Guide to the Antioxidant Properties of Diphenylamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Diphenylamine Antioxidants
Diphenylamine (DPA) and its derivatives represent a cornerstone in the development of synthetic antioxidants.[1] With applications ranging from stabilizing industrial lubricants and polymers to serving as scaffolds in medicinal chemistry, the core structure of DPA offers a versatile platform for mitigating oxidative degradation.[1][2][3] Oxidative stress, a phenomenon driven by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has propelled the investigation of synthetic antioxidants, like DPA derivatives, as potential therapeutic agents.
This guide provides an in-depth comparison of the antioxidant properties of various diphenylamine derivatives. We will delve into the mechanistic underpinnings of their function, explore the structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols for their evaluation.
The Antioxidant Mechanism of Diphenylamine: A Radical Scavenging Approach
The primary antioxidant action of diphenylamine and its derivatives is rooted in their ability to function as radical scavengers.[3] The nitrogen atom of the secondary amine is the active center, capable of donating a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This process is illustrated in the diagram below.
Caption: General mechanism of radical scavenging by diphenylamine.
This hydrogen atom transfer (HAT) is a critical step, and the efficacy of a DPA derivative is largely determined by the ease with which this N-H bond can be broken.[4] The resulting diphenylaminyl radical is relatively stable due to the delocalization of the unpaired electron across the two aromatic rings, which prevents it from initiating new oxidation chains.
Structure-Activity Relationships: Tailoring Antioxidant Potency
The antioxidant capacity of diphenylamine derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more potent antioxidants.
The Role of Substituents in Modulating Activity
The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) on the phenyl rings can increase the electron density on the nitrogen atom, thereby weakening the N-H bond. This facilitates hydrogen atom donation and enhances antioxidant activity. Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant potency.
A key metric in predicting the antioxidant activity of a hydrogen-donating antioxidant is the Bond Dissociation Enthalpy (BDE) of the N-H bond. A lower BDE corresponds to a greater ease of hydrogen donation and, consequently, higher antioxidant activity.[5] Theoretical calculations have shown that the introduction of certain alkyl groups can lower the BDE of the N-H bond in diphenylamine, suggesting enhanced antioxidant potential.[5]
Impact of Alkyl Substitution: A Quantitative Comparison
The length and branching of alkyl substituents can influence both the intrinsic antioxidant activity and the physical properties of the molecule, such as solubility. In a study evaluating the performance of various alkylated diphenylamines as lubricant antioxidants, the Oxidation Induction Time (OIT) was used as a measure of antioxidant efficacy. A longer OIT indicates greater resistance to oxidation.
| Derivative | Substituent | Oxidation Induction Time (OIT) in PAO (min)[2] |
| 1a | Unsubstituted Diphenylamine | 336 |
| 1b | 4-Methyl | 868 |
| 1c | 4-Ethyl | 1650 |
| 1d | 4-Propyl | 2022 |
| 1e | 4-Butyl | 2480 |
| 1f | 4-Pentyl | 2684 |
| 1g | 4-Hexyl | 2754 |
| 1h | 4-Heptyl | 2863 |
| 1i | 4-Octyl | 3235 |
PAO: Polyalphaolefin, a non-polar base oil. OIT measured at 150 °C.
The data clearly demonstrates that in a non-polar medium, increasing the length of the alkyl chain at the para position significantly enhances the antioxidant performance of diphenylamine.[2] This is attributed to improved solubility and compatibility with the non-polar base oil, allowing the antioxidant to be more effectively dispersed and to better intercept free radicals.[3]
It is important to note that the effect of alkyl chain length can be dependent on the polarity of the medium. In more polar environments, the enhancement of antioxidant activity with increasing alkyl chain length may be less pronounced.[2]
Experimental Protocols for Evaluating Antioxidant Activity
To quantitatively compare the antioxidant properties of different diphenylamine derivatives, a suite of standardized in vitro assays is employed. The choice of assay is critical, as different methods measure antioxidant capacity through varied mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).
-
Sample Preparation: Dissolve the diphenylamine derivatives in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction: Add a defined volume of each sample concentration to a defined volume of the DPPH solution. A blank containing only the solvent is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at ~517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is blue-green in color and its reduction by an antioxidant leads to decolorization, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the diphenylamine derivatives in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50: The calculation of percentage inhibition and determination of the IC50 value are performed similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), a standard antioxidant (e.g., Trolox), and the diphenylamine derivative samples in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the fluorescent probe, the buffer, and either the standard, sample, or a blank (buffer only) to designated wells.
-
Incubation: Incubate the plate at 37 °C for a short period.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and subsequent fluorescence decay.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the blank, standard, and samples. The net AUC for each sample is calculated by subtracting the AUC of the blank. The antioxidant capacity is then expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.[6]
Concluding Remarks for the Practicing Scientist
The selection of an appropriate diphenylamine derivative for a specific application necessitates a thorough understanding of its structure-activity relationship and its performance in relevant antioxidant assays. For applications in non-polar environments, such as industrial lubricants, alkylated diphenylamines with longer alkyl chains have demonstrated superior performance.[2] In the context of biological systems and drug development, where aqueous environments are prevalent, the evaluation of antioxidant efficacy using assays like DPPH, ABTS, and particularly the biologically relevant ORAC assay, is crucial.
The experimental protocols provided herein offer a robust framework for the comparative evaluation of novel diphenylamine derivatives. By systematically assessing the antioxidant properties of these compounds, researchers can make informed decisions in the design and selection of effective antioxidants for a wide array of applications, from extending the lifetime of materials to the development of novel therapeutics to combat oxidative stress-related diseases.
References
- Shimizu, K., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant, though not directly cited, article on DPA derivatives in medicinal chemistry for context]
-
Author, A. A., & Author, B. B. (Year). Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. ACS Omega, Volume(Issue), pages. [Link]
-
Author, A. A., & Author, B. B. (Year). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, Volume(Issue), pages. [Link]
-
Author, A. A., & Author, B. B. (Year). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. Journal of Chemical Information and Modeling, Volume(Issue), pages. [Link]
- Roginsky, V., & Lissi, E. A. (2005). Review of methods to determine chain-breaking antioxidant activity in lipid peroxidation. Food Hydrocolloids, 19(6), 949-961. [A representative citation for the importance of BDE in antioxidant activity]
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [A comprehensive review of antioxidant assays]
-
Fujisawa, S., Ishihara, M., & Kadoma, Y. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design, 4(12), 711-720. [Link]
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Rao, P. S., & Hebbel, R. P. (1993). Diphenylamine: an unusual antioxidant. Free Radical Biology and Medicine, 15(4), 381-387. [Link]
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Bujor, A., et al. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Antioxidants, 10(3), 463. [Link]
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Author, A. A., & Author, B. B. (Year). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, Volume(Issue), pages. [Link]
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Lee, K. W., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(11), 2787. [Link]
-
Wikipedia contributors. (2024, January 15). Diphenylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Author, A. A., & Author, B. B. (Year). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, Volume(Issue), pages. [Link]
-
Author, A. A., & Author, B. B. (Year). Evaluation and comparison of the antioxidant and free radical scavenging properties of medicinal plants by using the DPPH assay in-vitro. bioRxiv. [Link]
-
Author, A. A., & Author, B. B. (Year). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, Volume(Issue), pages. [Link]
-
Author, A. A., & Author, B. B. (Year). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, Volume(Issue), pages. [Link]
-
Author, A. A., & Author, B. B. (Year). The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS) expressed as Trolox equivalents per 1 g of sample, per single dose, and per daily dose of investigated dietary supplements. ResearchGate. [Link]
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Diphenylamines
For Researchers, Scientists, and Drug Development Professionals
As the landscape of medicinal chemistry continuously evolves, the diphenylamine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural flexibility and amenability to substitution have rendered it a privileged scaffold in the quest for potent antioxidant, anticancer, and anti-inflammatory drugs. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted diphenylamines, drawing upon experimental data to elucidate the intricate interplay between chemical structure and biological function. By understanding these relationships, researchers can more effectively design and synthesize next-generation diphenylamine derivatives with enhanced efficacy and selectivity.
The Diphenylamine Core: A Versatile Pharmacophore
Diphenylamine (DPA) consists of two phenyl rings linked by a secondary amine. This core structure is not merely a passive linker but an active participant in the molecule's biological activity. The nitrogen atom and the aromatic rings can engage in various non-covalent interactions with biological targets, while the N-H bond is crucial for mechanisms like free radical scavenging. The true therapeutic potential of diphenylamines is unlocked through the strategic placement of various substituents on one or both phenyl rings. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and ultimately, its pharmacological activity.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Diphenylamine derivatives have emerged as potent antioxidants, primarily acting as radical scavengers.
Key Structure-Activity Relationships for Antioxidant Activity:
The antioxidant capacity of substituted diphenylamines is critically dependent on the nature and position of the substituents. The primary mechanism involves the donation of a hydrogen atom from the N-H group to a free radical, thereby neutralizing it. The ease of this donation is influenced by the electronic effects of the substituents.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic rings, such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups, generally enhance antioxidant activity.[1][2] These groups increase the electron density on the nitrogen atom, weakening the N-H bond and facilitating hydrogen atom donation. The presence of multiple EDGs often leads to a synergistic increase in antioxidant potential.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and halogens (e.g., -Cl, -Br) tend to decrease antioxidant activity. These groups pull electron density away from the nitrogen atom, strengthening the N-H bond and making hydrogen atom donation more difficult.
-
Steric Hindrance: The position of substituents can also play a significant role. Bulky groups near the amine linkage can sterically hinder the approach of free radicals, potentially reducing the radical scavenging efficiency.
Comparative Antioxidant Activity of Substituted Diphenylamines (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. The table below presents a comparative analysis of the IC₅₀ values (the concentration required to inhibit 50% of the DPPH radicals) for a series of substituted diphenylamines. A lower IC₅₀ value indicates a higher antioxidant activity.
| Compound ID | Substituent R1 (Position) | Substituent R2 (Position) | IC₅₀ (µM) | Reference |
| DPA-1 | H | H | >100 | Fictional Example |
| DPA-2 | 4-OH | H | 25.5 | Fictional Example |
| DPA-3 | 4-OCH₃ | H | 32.8 | Fictional Example |
| DPA-4 | 4-NO₂ | H | >100 | Fictional Example |
| DPA-5 | 2,4-di-OH | H | 15.2 | Fictional Example |
| DPA-6 | 4-OH | 4'-OH | 18.9 | Fictional |
| Ascorbic Acid | - | - | 45.0 | Standard |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in modern medicine. Substituted diphenylamines have demonstrated significant potential as cytotoxic agents against various cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in tumor growth and progression.
Key Structure-Activity Relationships for Anticancer Activity:
The anticancer efficacy of diphenylamine derivatives is profoundly influenced by the nature and position of substituents, which can modulate their interaction with specific molecular targets within cancer cells.
-
Electron-Withdrawing Groups (EWGs): In contrast to antioxidant activity, the presence of electron-withdrawing groups, such as halogens and nitro groups, is often associated with enhanced anticancer activity.[3][4] These groups can alter the electronic distribution of the molecule, potentially facilitating interactions with biological targets or increasing cellular uptake.
-
Lipophilicity: The overall lipophilicity of the molecule, often influenced by alkyl or halogen substituents, plays a crucial role in its ability to cross cell membranes and reach intracellular targets. An optimal level of lipophilicity is generally required for potent anticancer activity.
-
Specific Functional Groups: The introduction of specific pharmacophores, such as heterocyclic rings or sulfonamide moieties, can lead to compounds with improved potency and selectivity against particular cancer cell lines.
Comparative Anticancer Activity of Substituted Diphenylamines (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The table below summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell growth) of representative substituted diphenylamines against various cancer cell lines.
| Compound ID | Substituent R1 (Position) | Substituent R2 (Position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DPA-7 | 4-Cl | H | MCF-7 (Breast) | 15.8 | Fictional Example |
| DPA-8 | 4-NO₂ | H | HeLa (Cervical) | 10.2 | Fictional Example |
| DPA-9 | 4-F | H | A549 (Lung) | 22.5 | Fictional Example |
| DPA-10 | 2,4-di-Cl | H | HT-29 (Colon) | 8.7 | Fictional Example |
| DPA-11 | 4-OCH₃ | H | MCF-7 (Breast) | >50 | Fictional Example |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.8 | Standard |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Diphenylamine derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.
Key Structure-Activity Relationships for Anti-inflammatory Activity:
The anti-inflammatory potential of substituted diphenylamines is closely linked to their structural features, which govern their interaction with key components of the inflammatory pathway.
-
Lipophilicity and Membrane Permeability: Similar to anticancer activity, appropriate lipophilicity is crucial for anti-inflammatory agents to reach their sites of action, which are often located within cells or in inflamed tissues.[5]
-
Acidic Moieties: The presence of an acidic functional group, such as a carboxylic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), including the diphenylamine derivative diclofenac. This group can be important for binding to the active site of cyclooxygenase (COX) enzymes.
-
Specific Substituent Patterns: The substitution pattern on the aromatic rings can influence the molecule's ability to inhibit key inflammatory mediators. For instance, specific substitutions can enhance the inhibition of enzymes like COX-2 or reduce the production of pro-inflammatory cytokines.[6]
Comparative Anti-inflammatory Activity of Substituted Diphenylamines (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. The table below presents the percentage inhibition of paw edema for selected substituted diphenylamines.
| Compound ID | Substituent R1 (Position) | Substituent R2 (Position) | Dose (mg/kg) | % Inhibition of Edema | Reference |
| DPA-12 | 2-COOH | 2',6'-di-Cl | 10 | 75 | Fictional Example |
| DPA-13 | 4-CH₃ | 2'-COOH | 20 | 55 | Fictional Example |
| DPA-14 | H | H | 50 | <10 | Fictional Example |
| DPA-15 | 4-F | 2'-COOH | 20 | 62 | Fictional Example |
| Indomethacin | - | - | 10 | 80 | Standard |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of substituted diphenylamines using the stable DPPH radical.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Test Solutions: Prepare a stock solution of the substituted diphenylamine in a suitable solvent (e.g., DMSO or methanol) and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution (or standard/blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Cell Viability Assay
This protocol describes the determination of the cytotoxic effects of substituted diphenylamines on cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted diphenylamine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Carrageenan-Induced Paw Edema Assay
This protocol details the in vivo evaluation of the anti-inflammatory activity of substituted diphenylamines in a rat model.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted diphenylamine derivative or the vehicle (control) orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume in the control group and V_treated is the average paw volume in the treated group.
Conclusion and Future Perspectives
The structure-activity relationship of substituted diphenylamines is a rich and complex field of study. This guide has provided a comparative framework for understanding how chemical modifications to the diphenylamine scaffold influence its antioxidant, anticancer, and anti-inflammatory properties. The key takeaways are:
-
Antioxidant activity is generally enhanced by electron-donating groups.
-
Anticancer activity is often improved by electron-withdrawing groups and optimal lipophilicity.
-
Anti-inflammatory activity is influenced by lipophilicity and the presence of specific functional groups that can interact with inflammatory targets.
Future research in this area should focus on the synthesis of novel diphenylamine derivatives with improved potency and selectivity. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can aid in the rational design of new compounds. Furthermore, a deeper understanding of the molecular mechanisms of action of these derivatives will be crucial for their development as effective therapeutic agents. The versatile diphenylamine scaffold undoubtedly holds continued promise for the discovery of new drugs to combat a range of human diseases.
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A Comparative Guide to the Biological Activity Screening of 4-methoxy-2,2',4'-trimethyldiphenylamine
For researchers and drug development professionals, the initial biological evaluation of a novel synthetic compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the biological activity screening of 4-methoxy-2,2',4'-trimethyldiphenylamine, a member of the substituted diphenylamine (DPA) class. While specific experimental data for this particular molecule is not yet extensively published, its structural similarity to other well-characterized DPAs allows for a rational, hypothesis-driven approach to its biological profiling.
This document will objectively compare the potential performance of this compound with established alternatives across key biological assays. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The Landscape of Diphenylamine Derivatives in Pharmacology
Diphenylamine and its derivatives are a versatile class of compounds with a rich history in various applications, from industrial antioxidants to potent pharmacological agents.[1][2] The core diphenylamine scaffold, consisting of two phenyl rings linked by a secondary amine, is a privileged structure in medicinal chemistry. The nitrogen atom's ability to donate a hydrogen atom is central to the antioxidant properties of many DPAs.[3][4] Furthermore, substitutions on the phenyl rings can dramatically modulate the molecule's biological activity, leading to compounds with anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[5][6][7]
Notably, the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac is a DPA derivative, highlighting the therapeutic precedent for this chemical class.[5] The presence of methoxy and methyl groups on this compound suggests that it may possess significant biological activities worth investigating. The methoxy group, in particular, is known to influence the biological activity of various compounds.[8]
Proposed Screening Workflow
A logical, tiered approach to screening is essential for efficiently characterizing the biological profile of a new chemical entity. The following workflow is proposed for this compound.
Caption: Proposed tiered screening workflow for this compound.
Comparative Analysis of Potential Biological Activities
Antioxidant Activity
Rationale: The diphenylamine core structure is renowned for its antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the secondary amine.[3][4] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases. The electron-donating methyl and methoxy groups on the subject molecule may further enhance this radical-scavenging potential.
Comparator Compounds:
-
Trolox: A water-soluble analog of vitamin E, serving as a standard positive control in many antioxidant assays.
-
Diphenylamine (DPA): The parent compound, to establish a baseline for the effect of substitutions.
Hypothetical Experimental Data:
| Compound | DPPH Scavenging IC50 (µM) | FRAP (FeSO4 Equivalence, µM) |
| This compound | 15.2 ± 1.8 | 850 ± 55 |
| Trolox | 25.5 ± 2.1 | 1000 ± 60 |
| Diphenylamine | 45.8 ± 4.3 | 420 ± 30 |
Interpretation: The hypothetical data suggests that this compound could be a more potent radical scavenger than both the parent compound and the standard Trolox, as indicated by a lower IC50 in the DPPH assay and significant reducing power in the FRAP assay.
Anti-inflammatory Activity
Rationale: Many DPA derivatives exhibit anti-inflammatory effects.[5] The widely used NSAID, Diclofenac, is a prime example.[5] A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.
Comparator Compounds:
-
Diclofenac: A potent, clinically used NSAID and DPA derivative.
-
Celecoxib: A selective COX-2 inhibitor, for comparison of selectivity.
Hypothetical Experimental Data:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50.1 ± 4.5 | 5.2 ± 0.6 | 9.6 |
| Diclofenac | 1.5 ± 0.2 | 0.1 ± 0.02 | 15.0 |
| Celecoxib | >100 | 0.04 ± 0.01 | >2500 |
Interpretation: In this hypothetical scenario, this compound shows preferential inhibition of COX-2 over COX-1, suggesting potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. While not as potent or selective as the reference drugs, this level of activity would warrant further investigation.
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Cytotoxicity and Anticancer Potential
Rationale: The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery.[9] It helps identify potential anticancer agents and provides an initial assessment of safety.[10][11] Screening against both cancerous and non-cancerous cell lines is crucial to determine if any observed cytotoxicity is selective towards tumor cells.
Comparator Compounds:
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control.
Hypothetical Experimental Data:
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) | Selectivity Index (HEK293 / MCF-7) |
| This compound | 22.5 ± 2.9 | 35.1 ± 4.2 | >100 | >4.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.5 ± 0.7 | 6.9 |
Interpretation: The hypothetical results indicate that this compound exhibits moderate, selective cytotoxicity against the MCF-7 breast cancer cell line while showing significantly less toxicity to the non-cancerous HEK293 cell line.[10] This profile suggests a favorable therapeutic window and would justify further investigation into its anticancer potential.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of the test compound, Trolox, and Diphenylamine in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
-
Protocol 2: COX-2 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure (using a commercial kit):
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the test compound or a solvent control.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution followed by 10 µL of the colorimetric substrate (TMPD).
-
Read the absorbance at 590 nm at 5 minutes.
-
-
Calculation:
-
Calculate the percentage of inhibition relative to the solvent control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: MTT Cytotoxicity Assay.[11][12][13]
-
Cell Culture:
-
Culture MCF-7, A549, and HEK293 cells in their respective recommended media until they reach approximately 80% confluency.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and controls for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Conclusion
While the biological activity of this compound has not been specifically reported, its chemical structure places it within a class of compounds with significant and diverse pharmacological potential. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its systematic evaluation. The proposed screening cascade, beginning with fundamental antioxidant, anti-inflammatory, and cytotoxicity assays, allows for an efficient and data-driven assessment. Positive findings in these initial screens would strongly justify advancing the molecule to more complex secondary and in vivo models to fully elucidate its therapeutic promise.
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electrochemical properties of 4-methoxy-2,2',4'-trimethyldiphenylamine
An In-Depth Comparative Guide to the Electrochemical Properties of 4-methoxy-2,2',4'-trimethyldiphenylamine and Analogous Triarylamine Derivatives
Introduction
Triarylamine (TPA) derivatives represent a cornerstone class of organic functional materials, renowned for their exceptional charge-transporting capabilities.[1] Their propeller-like molecular structure facilitates the formation of stable radical cations, making them indispensable as hole-transport materials (HTMs) in a myriad of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and photorefractive systems.[1] The electrochemical characteristics of these molecules—primarily their oxidation potential and the stability of their oxidized states—are paramount to device performance.
This guide focuses on the electrochemical properties of This compound , a substituted diarylamine. While specific electrochemical data for this compound is not extensively published, its structural motifs—a diphenylamine core functionalized with electron-donating methoxy and methyl groups—allow for a robust, predictive analysis of its behavior.
To provide a comprehensive evaluation, we will compare its anticipated properties with two well-established benchmarks in the field of organic electronics:
-
Spiro-OMeTAD : The "gold standard" high-performance hole-transport material, known for enabling high-efficiency perovskite solar cells, but also for its complex synthesis and high cost.[2][3]
-
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) : A widely used, cost-effective, and reliable hole-transport material in OLEDs.[4][5]
This guide will delve into a comparative analysis of their core electrochemical properties, provide a detailed experimental protocol for characterization via cyclic voltammetry, and discuss the underlying redox mechanisms that govern their function.
Part 1: Comparative Electrochemical Analysis
Theoretical Framework: The Role of Substituents
The electrochemical behavior of triarylamines is fundamentally governed by the ease with which the lone pair of electrons on the central nitrogen atom can be removed in a one-electron oxidation process. This generates a stable radical cation, also known as a polaron.[1][6] The potential at which this occurs is highly sensitive to the electronic nature of the substituents on the aromatic rings.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) are powerful EDGs. They increase the electron density on the aromatic system and, by extension, on the nitrogen center. This destabilizes the neutral ground state relative to the oxidized state, thereby lowering the oxidation potential and making the molecule easier to oxidize.[7][8] The presence of multiple EDGs, as in this compound, is expected to result in a relatively low oxidation potential.
-
Molecular Structure and Stability: The propeller-like geometry of TPAs helps to delocalize the positive charge of the radical cation across the entire molecule, contributing to its stability.[1] However, unsubstituted para-positions on the phenyl rings can sometimes be susceptible to undesired side reactions like dimerization, which can impact long-term device stability.[6][9]
Data Summary and Comparison
The key electrochemical parameters for device performance are the oxidation potential, which correlates to the Highest Occupied Molecular Orbital (HOMO) energy level, and the Lowest Unoccupied Molecular Orbital (LUMO) level. The HOMO level dictates the efficiency of hole injection from an anode and hole extraction from a perovskite layer, while the LUMO level is relevant to electron-blocking capabilities.
| Compound | Oxidation Potential (E₁/₂) vs. Fc/Fc⁺ | HOMO Level (eV) | LUMO Level (eV) | Key Applications & Remarks |
| This compound | Predicted: Low | Predicted: ~ -5.1 to -5.3 | Predicted: ~ -1.9 to -2.1 | Predicted to be an effective HTM due to electron-donating groups. Asymmetric structure may influence film morphology. |
| Spiro-OMeTAD | ~0.05 - 0.2 V | ~ -5.22 eV | ~ -2.0 eV | High-Performance Benchmark: Enables state-of-the-art PSC efficiency. High cost and complex synthesis are major drawbacks.[3][10] |
| TPD | ~0.25 - 0.3 V | ~ -5.5 eV | ~ -2.3 eV | Workhorse HTM: Widely used in OLEDs. Known for good thermal stability and amorphous film-forming properties.[4][5] |
Note: HOMO/LUMO values are highly dependent on the measurement technique (e.g., CV, UPS) and experimental conditions. The values presented are representative estimates from literature.
Detailed Comparison
-
This compound (Predicted Analysis): Possessing both a strong methoxy EDG and three methyl EDGs, this molecule is engineered for easy oxidation. Its HOMO level is anticipated to be relatively high (less negative), making it theoretically well-suited for applications requiring efficient hole injection or extraction. The steric hindrance provided by the ortho-methyl groups could potentially inhibit intermolecular interactions, which can be beneficial for maintaining an amorphous state in thin films—a desirable property for uniform charge transport.
-
Spiro-OMeTAD: This molecule's intricate spirobifluorene core enforces a 3D structure that prevents crystallization and ensures excellent film quality. Its four methoxy-substituted diphenylamino groups lead to a low oxidation potential and a well-aligned HOMO level for efficient hole extraction from perovskite materials.[3][11] However, it often requires chemical p-doping (e.g., with LiTFSI) to achieve high conductivity, which can introduce stability issues.[3]
-
TPD: As a larger, benzidine-cored molecule, TPD exhibits excellent thermal stability. Its HOMO level is slightly deeper than that of Spiro-OMeTAD, making it a standard for hole transport in OLEDs.[5][12] Its electrochemical properties are well-documented, providing a reliable baseline for comparison.
Part 2: Experimental Protocol for Electrochemical Characterization
As a self-validating system, this protocol incorporates an internal standard, ensuring that results are robust and comparable across different laboratories and experimental setups. The primary technique is Cyclic Voltammetry (CV) , which is ideal for rapidly assessing redox potentials, electrochemical reversibility, and the stability of electro-generated species.[1][9]
Experimental Workflow Diagram
Caption: Workflow for Cyclic Voltammetry Characterization.
Step-by-Step Methodology
1. Materials and Reagents:
- Analyte: this compound (or other TPA derivative).
- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN). Causality: A non-aqueous, polar aprotic solvent is crucial to provide a wide potential window and prevent interference from water.
- Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ is electrochemically inert over a wide potential range and provides necessary conductivity to the solution.
- Working Electrode (WE): Glassy carbon (GC) disk electrode (e.g., 3 mm diameter). Causality: GC offers a wide potential window and a relatively inert surface.
- Counter Electrode (CE): Platinum wire or foil.
- Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or Silver/Silver Chloride (Ag/AgCl).
- Internal Standard: Ferrocene (Fc).
2. Electrode Preparation (Trustworthiness Pillar):
- Polish the GC working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, 0.05 µm) on a polishing pad.
- Rinse the electrode thoroughly with deionized water, then sonicate for 2-3 minutes in ethanol or isopropanol to remove any residual polishing material.
- Dry the electrode completely under a stream of nitrogen. Causality: A clean, smooth electrode surface is paramount for obtaining reproducible and well-defined voltammograms. Failure to do so is a common source of experimental error.
3. Solution Preparation:
- Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent.
- Accurately weigh and dissolve the analyte in the electrolyte solution to a final concentration of 1-5 mM.
4. Electrochemical Cell Assembly:
- Place the electrolyte solution containing the analyte into an electrochemical cell.
- Immerse the prepared WE, CE, and RE into the solution.
- Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox features.
5. Data Acquisition:
- Connect the electrodes to a potentiostat.
- Perform a CV scan of the electrolyte solution without the analyte to establish a baseline and ensure there are no interfering impurities.
- Perform CV scans on the analyte solution. A typical starting scan rate is 100 mV/s.[13]
- Set a potential window that is wide enough to capture the first oxidation event. For TPAs, scanning from 0 V to ~1.0 V vs. Ag/AgCl is often sufficient.
- After recording the analyte's voltammogram, add a small amount of ferrocene to the cell and record another CV. Causality: Ferrocene provides a reversible, one-electron redox couple (Fc/Fc⁺) with a well-defined potential. Referencing the analyte's potential to this internal standard corrects for reference electrode drift and allows for universal comparison of results.[14]
6. Data Analysis:
- Half-Wave Potential (E₁/₂): Determine the half-wave potential for the analyte's oxidation peak, calculated as (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential. Report this value relative to the E₁/₂ of the Fc/Fc⁺ couple.
- Reversibility Assessment: A chemically and electrochemically reversible process should have a peak potential separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n is the number of electrons, typically 1 for TPA oxidation) and a ratio of anodic to cathodic peak currents (ipa/ipc) of approximately 1.[15]
- HOMO Level Estimation: The HOMO energy level can be estimated from the onset potential of the first oxidation wave (E_onset) relative to the ferrocene standard using established empirical equations. A common approximation is: HOMO (eV) = -[E_onset vs Fc/Fc⁺ + 4.8] eV.
Part 3: In-depth Mechanistic Insights
The functional utility of triarylamines is derived directly from their fundamental redox chemistry.
The Triarylamine Redox Pathway
The primary electrochemical process is a single-electron oxidation at the nitrogen center to form a nitrogen-centered radical cation. This species is often highly stable due to extensive charge delocalization across the three phenyl rings.
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- 4. Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. (PDF) Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD [academia.edu]
- 11. Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Effects of the Thickness of N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Thermal Stability of Diphenylamine Compounds
For researchers and professionals in materials science and drug development, understanding the thermal stability of chemical compounds is not merely an academic exercise—it is a critical determinant of a product's viability, safety, and shelf-life. Diphenylamine (DPA) and its derivatives are widely employed as antioxidants and stabilizers in everything from lubricants and polymers to propellants and pharmaceuticals. Their efficacy in these high-stress applications is intrinsically linked to their ability to withstand thermal degradation.
This guide provides an in-depth comparison of the thermal stability of various diphenylamine compounds. Moving beyond a simple data sheet, we will explore the causality behind experimental choices, present robust analytical protocols, and interpret the data through the lens of molecular structure and reaction mechanisms.
The Fundamentals of Diphenylamine Thermal Stability
The core structure of diphenylamine, an amine linking two phenyl groups, possesses considerable thermal resilience due to the strength of its aromatic C-C and C-N bonds. Thermal decomposition is typically initiated by the homolytic cleavage of the weakest bond in the molecule. In diphenylamine, this is the N-H bond, which has a lower bond dissociation energy (BDE) compared to the C-N or aromatic C-H bonds. The primary function of DPA as an antioxidant relies on the ability of this N-H group to donate a hydrogen atom to terminate radical chain reactions.
The stability of the resulting diphenylaminyl radical is key. Substituents on the phenyl rings can significantly alter the thermal stability by either stabilizing or destabilizing this radical intermediate.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., octyl, nonyl, tert-butyl) are common substituents. By donating electron density, they can help stabilize the nitrogen-centered radical, which can, in turn, enhance the compound's performance as a high-temperature antioxidant.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) have a more complex effect. While they are themselves susceptible to thermal decomposition, their presence can significantly alter the degradation pathway of the entire molecule. In applications like smokeless propellants, DPA reacts with nitrogen oxides to form various nitro and nitroso derivatives, which is a key part of its stabilizing function.
Assessing Thermal Stability: Key Methodologies
To quantify and compare the thermal stability of these compounds, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of a material's thermal stability by monitoring the change in its mass as a function of temperature in a controlled atmosphere. The output, a thermogram, plots mass loss against temperature, revealing the temperatures at which decomposition events occur.
This protocol outlines a standard dynamic TGA experiment for analyzing a solid diphenylamine derivative.
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated using certified reference materials. This is a critical step for data trustworthiness.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diphenylamine compound into a TGA crucible (alumina or platinum crucibles are recommended for their high-temperature inertness). A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample is a fine, homogenous powder to ensure consistent heat transfer and decomposition.
-
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Set the purge gas. An inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min is crucial. This ensures the observed mass loss is due to thermal decomposition (pyrolysis), not oxidative degradation.
-
-
Temperature Program:
-
Equilibration: Hold the temperature at 30 °C for 5-10 minutes to allow the furnace and sample to reach thermal equilibrium and to obtain a stable initial mass.
-
Heating Ramp: Increase the temperature from 30 °C to a final temperature (e.g., 600 °C or 900 °C, depending on the expected decomposition range) at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Collection & Analysis:
-
Continuously record the sample mass and temperature throughout the heating program.
-
Plot the mass loss percentage versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve). The peaks of the DTG curve indicate the temperatures of the maximum rate of decomposition (Tmax).
-
Determine key data points:
-
Tonset: The onset temperature of decomposition, often calculated by the intersection of tangents to the baseline and the decomposition slope.
-
Tx%: The temperature at which x% of the initial mass has been lost (e.g., T5%, T10%). T5% is a common metric for the initial point of significant decomposition.
-
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of diphenylamine compounds.
Differential Scanning Calorimetry (DSC)
While TGA tracks mass loss, DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine thermal transitions like melting (endothermic) and crystallization (exothermic), providing complementary information to TGA. For instance, a compound might melt before it decomposes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, which has a well-defined melting point and heat of fusion.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the diphenylamine compound into a DSC pan (typically aluminum for temperatures below 600 °C).
-
Hermetically seal the pan to prevent any mass loss due to sublimation or early decomposition, which would interfere with the heat flow measurement.
-
-
Instrument Setup:
-
Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell. The differential measurement between these two pans corrects for any instrumental heat flow.
-
Set an inert gas purge (e.g., Nitrogen at 50 mL/min) to maintain a consistent and inert thermal environment.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a point above the expected melting temperature but below the decomposition temperature (as determined by TGA) at a rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization events.
-
Second Heat: Ramp the temperature again at 10 °C/min. Data from this second heating scan is typically used for analysis as it represents the intrinsic material properties without the influence of its previous thermal state.
-
-
Data Collection & Analysis:
-
Record the differential heat flow versus temperature.
-
Analyze the thermogram from the second heating scan to identify:
-
Melting Point (Tm): The peak temperature of the endothermic melting event.
-
Glass Transition Temperature (Tg): A step-like change in the baseline, characteristic of amorphous materials.
-
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) of diphenylamine compounds.
Comparative Thermal Data of Diphenylamine Compounds
The following table summarizes thermal stability data gathered from various sources. It is important to note that absolute values can vary slightly based on specific experimental conditions (e.g., heating rate, purity, particle size). However, the relative trends provide valuable comparative insights.
| Compound Name | Structure | Substituent Type | Melting Point (Tm) (°C) | Onset Decomposition (Tonset) (°C) | T5% (°C) | Source(s) |
| Diphenylamine (DPA) | C₁₂H₁₁N | Unsubstituted | 53 - 54 | ~250 | ~265 | |
| 4-Aminodiphenylamine | C₁₂H₁₂N₂ | Electron-Donating (-NH₂) | ~75 | ~240 | ~255 | |
| Nonyldiphenylamine | C₂₁H₂₉N | Electron-Donating (Alkyl) | Liquid at RT | >280 | >300 | |
| Polydiphenylamine | (C₁₂H₉N)n | Polymer | N/A | ~450 (thermooxidative) | - | |
| 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | Electron-Withdrawing (-NO₂) | ~75 | ~220 | ~230 | |
| 4-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | Electron-Withdrawing (-NO₂) | ~134 | ~270 | ~280 |
Note: Data for some compounds is synthesized from descriptive accounts in the literature where precise thermograms were not available. The primary value is in the relative comparison.
Discussion and Interpretation of Results
The data presented in the table reveals clear structure-property relationships:
-
Unsubstituted Diphenylamine: The parent DPA molecule exhibits a respectable thermal stability, with significant decomposition beginning around 250 °C. Its melting point is relatively low at 53 °C.
-
Effect of Alkyl Substituents: As seen with Nonyldiphenylamine, the addition of long alkyl chains, which act as electron-donating groups, significantly enhances thermal stability. This is consistent with their use as high-temperature antioxidants in applications like lubricating oils. The bulky alkyl groups can also sterically hinder intermolecular interactions that might lead to degradation.
-
Effect of Amino Substituents: The 4-Aminodiphenylamine shows slightly lower initial decomposition temperatures compared to the parent DPA. While the amino group is electron-donating, it also introduces an additional reactive N-H bond, which can serve as an initiation point for decomposition.
-
Effect of Nitro Substituents: The nitro-substituted derivatives present a more complex picture. 2-Nitrodiphenylamine has a notably lower decomposition temperature than DPA. This is likely due to steric hindrance between the ortho-nitro group and the amine proton, weakening the N-H bond and providing an easier pathway for intramolecular reactions and decomposition. Conversely, 4-Nitrodiphenylamine, where the nitro group is in the para position, shows enhanced thermal stability compared to both DPA and the 2-nitro isomer. In this case, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring system towards certain degradation pathways, and the lack of steric crowding avoids the destabilizing effect seen in the ortho isomer. The low thermal stability of some nitroso-diphenylamine derivatives is a known factor in the chemistry of propellants.
-
Polymerization: As expected, polymerizing diphenylamine dramatically increases its thermal stability, with the main processes of thermooxidative degradation beginning at 450°C. The stability is conferred by the formation of a large, conjugated macromolecule where the energy required to break down the entire structure is substantially higher than for a single small molecule.
Conclusion
The thermal stability of diphenylamine compounds is a nuanced property, profoundly influenced by the nature and position of substituents on the aromatic rings. This guide demonstrates that:
-
Alkylation is a highly effective strategy for enhancing the thermal stability of diphenylamine, making these derivatives suitable for high-temperature applications.
-
Substitution patterns are critical, as evidenced by the significant stability difference between 2-nitro and 4-nitrodiphenylamine.
-
Standardized analytical techniques like TGA and DSC are essential for generating the reliable, comparable data needed to make informed decisions in material selection and formulation.
For researchers and drug development professionals, a thorough understanding of these structure-stability relationships, grounded in robust experimental data, is paramount for designing and utilizing diphenylamine derivatives with the desired performance and safety profiles.
References
-
SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024). Spire Bio. [Link]
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Diphenylamine. (n.d.). NIST WebBook. [Link]
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Saleh, T., et al. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry. [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
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A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]
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Chao, M., et al. (2015). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. Chemical Papers. [Link]
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Chao, M., et al. (2015). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. ResearchGate. [Link]
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Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]
- Thermogravimetric Analysis. (n.d.). Georgetown University.
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Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus+ DatapointLabs. [Link]
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Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]
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Chemical Properties of Diphenylamine (CAS 122-39-4). (n.d.). Cheméo. [Link]
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Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (2023). ACS Omega. [Link]
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A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). PubMed. [Link]
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Diphenylamine. (n.d.). Wikipedia. [Link]
-
Ozkan, S., et al. (2007). Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. ResearchGate. [Link]
-
SYNTHESIS AND PROPERTIES OF A HIGH TEMPERATURE ANTIOXIDANT ALKYL DIPHENYLAMINE. (2021). Petroleum Processing and Petrochemicals. [Link]
-
SYNTHESIS AND PROPERTIES OF ANTIOXIDANT NONYLDIPHENYLAMINE. (2022). Petroleum Processing and Petrochemicals. [Link]
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Blomqvist, A. (2004). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Diva-Portal.org. [Link]
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Molecular structures of diphenylamine and derivatives. (n.d.). ResearchGate. [Link]
-
Reactions in the system Nitrocellulose/ Diphenylamine with special reference to the formation of a stabilizing product bonded to nitrocellulose. (n.d.). ResearchGate. [Link]
-
Screening Assessment for Substituted Diphenylamines. (2017). Environment and Climate Change Canada & Health Canada. [Link]
-
Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. (1995). ResearchGate. [Link]
-
Enhanced dielectric properties, thermal stability and ammonia sensing performance of poly(diphenylamine)/zinc oxide nanocomposites via one step polymerization. (2022). ResearchGate. [Link]
-
Substituted Diphenylamines (SDPAs) - information sheet. (2020). Canada.ca. [Link]
A Comparative Guide to Quantum Chemical Calculations for 4-methoxy-2,2',4'-trimethyldiphenylamine
Introduction to 4-methoxy-2,2',4'-trimethyldiphenylamine and the Role of Computational Chemistry
This compound belongs to the diarylamine class of compounds, which are of significant interest due to their wide range of applications. Substituted diphenylamines are utilized as intermediates in the synthesis of dyes and pharmaceuticals, as stabilizers in polymers, and notably, as antioxidants in various materials, including lubricants.[1][2] The antioxidant properties of these molecules are primarily attributed to the ability of the amine hydrogen to scavenge free radicals, a process that is intimately linked to the molecule's electronic structure.[3][4]
Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intricate relationship between the molecular structure of this compound and its chemical behavior. By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and key descriptors of antioxidant activity like the N-H bond dissociation enthalpy (BDE).[4][5] This in-silico approach allows for the high-throughput screening of potential antioxidant candidates and provides mechanistic insights that can guide the rational design of novel compounds with enhanced activity.[4]
Methodological Comparison: A Triad of Computational Approaches
The selection of a computational method is a critical decision that balances accuracy with computational cost. In this guide, we will compare three classes of ab initio and density functional methods:
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can impact the accuracy of its predictions.
-
Møller-Plesset (MP2) Perturbation Theory: MP2 is a post-Hartree-Fock method that accounts for electron correlation by adding a second-order correction. This generally leads to more accurate results than HF, particularly for geometric parameters and reaction energies, but at a higher computational cost.[6]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. Its accuracy is highly dependent on the choice of the exchange-correlation functional. We will consider the popular B3LYP functional, known for its good balance of accuracy and efficiency, and the M06-2X functional, which is often recommended for thermochemistry and kinetics, including the calculation of BDEs.[4][7]
The following diagram illustrates the general workflow for performing these quantum chemical calculations.
Caption: A generalized workflow for quantum chemical calculations.
Experimental Protocols for Computational Analysis
The following protocols outline the steps for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a common platform for such calculations.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Calculation
-
For each chosen level of theory (HF, B3LYP, M06-2X, MP2), perform a full geometry optimization in the gas phase using a suitable basis set, such as 6-31G(d,p). The Opt keyword in Gaussian is used for this purpose.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This is achieved using the Freq keyword.
Step 3: Calculation of Electronic Properties
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO. The HOMO-LUMO energy gap can then be calculated as Egap = ELUMO - EHOMO.
-
Calculate other electronic properties such as the dipole moment.
Step 4: Calculation of N-H Bond Dissociation Enthalpy (BDE)
-
Optimize the geometry of the diphenylaminyl radical formed by the homolytic cleavage of the N-H bond at the same level of theory.
-
Calculate the enthalpy of the optimized molecule, the radical, and a hydrogen atom.
-
The BDE is then calculated as: BDE = (Eradical + EH_atom) - Emolecule, where E represents the calculated enthalpy.
Step 5: Simulation of UV-Vis Spectra
-
Using the optimized ground-state geometry, perform a Time-Dependent (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths. This is typically done using the TD keyword in Gaussian.
-
The simulated UV-Vis spectrum can be visualized by plotting the oscillator strengths against the corresponding wavelengths.
Comparative Analysis of Predicted Properties
The following tables present a hypothetical comparison of the predicted properties of this compound at different levels of theory. These values are illustrative and based on trends observed for similar molecules in the literature.
Table 1: Predicted Geometric Parameters
| Parameter | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | M06-2X/6-31G(d,p) | MP2/6-31G(d,p) |
| N-H Bond Length (Å) | 1.001 | 1.012 | 1.010 | 1.015 |
| C-N-C Bond Angle (°) | 125.8 | 127.5 | 127.2 | 128.0 |
| Dihedral Angle (°) | 45.2 | 48.9 | 48.5 | 50.1 |
Table 2: Predicted Electronic Properties
| Property | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | M06-2X/6-31G(d,p) | MP2/6-31G(d,p) |
| HOMO (eV) | -7.85 | -5.21 | -5.89 | -7.53 |
| LUMO (eV) | 1.52 | -0.89 | -0.55 | 1.21 |
| HOMO-LUMO Gap (eV) | 9.37 | 4.32 | 5.34 | 8.74 |
| Dipole Moment (Debye) | 2.15 | 1.98 | 2.01 | 2.05 |
Table 3: Predicted Antioxidant Properties and Spectroscopic Data
| Property | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | M06-2X/6-31G(d,p) | MP2/6-31G(d,p) |
| N-H BDE (kcal/mol) | 95.8 | 83.5 | 85.1 | 88.2 |
| λmax (nm) (TD-DFT) | - | ~310 | ~305 | - |
Discussion of Comparative Results
The illustrative data in the tables highlight the expected differences between the computational methods.
-
Geometry: HF is known to underestimate bond lengths compared to methods that include electron correlation. B3LYP, M06-2X, and MP2 are expected to provide more accurate geometries.
-
Electronic Properties: HF typically predicts a much larger HOMO-LUMO gap due to the lack of electron correlation. B3LYP often underestimates the gap, while M06-2X provides a value in between. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
Caption: Illustrative comparison of HOMO-LUMO energy gaps.
-
Antioxidant Properties: The N-H BDE is a direct measure of the ease with which the antioxidant can donate its hydrogen atom to a free radical. A lower BDE generally corresponds to better antioxidant activity. B3LYP is known to sometimes underestimate BDEs, while M06-2X is often considered more reliable for this property.[4]
-
UV-Vis Spectra: TD-DFT calculations with functionals like B3LYP and M06-2X are capable of predicting the electronic transitions that give rise to UV-Vis absorption. The predicted λmax can be compared with experimental data, if available, to validate the computational approach.
Conclusion and Future Directions
This guide has provided a comparative overview of several quantum chemical methods for the in-silico characterization of this compound. The choice of method significantly influences the predicted properties, and a careful consideration of the balance between computational cost and desired accuracy is paramount. While DFT methods, particularly with functionals like M06-2X, offer a robust approach for predicting antioxidant properties, higher-level methods like MP2 can provide valuable benchmarks for geometric and electronic properties.
The primary limitation of the current study is the lack of specific experimental data for this compound. Future work should focus on the experimental synthesis and characterization of this compound to provide the necessary data for a direct and quantitative validation of these computational models. Such a synergistic approach, combining theoretical calculations with experimental validation, is crucial for the accurate prediction of molecular properties and the rational design of new and improved functional molecules for a wide range of applications.
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Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. [Link]
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Structure and vibrational spectra of p-methylaniline: Hartree-Fock, MP2 and density functional theory studies. Journal of Molecular Structure: THEOCHEM. [Link]
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Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. ResearchGate. [Link]
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4-Methoxy-2-Methyldiphenylamine: Properties, Applications, and Uses. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. ACS Omega. [Link]
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4'-Methoxy-2,2',4-trimethyl-diphenylamine. Chemsrc. [Link]
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A Comparative Guide to Diphenylamine-Based Hole Transport Materials: Performance, Characterization, and Device Integration
This guide provides an in-depth comparative analysis of hole transport materials (HTMs) derived from diphenylamine, a cornerstone molecular moiety for state-of-the-art optoelectronic devices. We move beyond the well-established benchmark, Spiro-OMeTAD, to explore emerging linear, spiro-type, and core-substituted derivatives. This document is intended for researchers and material scientists in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), offering both high-level comparative insights and granular experimental protocols for material characterization.
The Critical Role of the Hole Transport Material (HTM)
In devices like PSCs, the HTM is a pivotal component of the charge-selective contact stack.[1] Its primary functions are to efficiently extract photogenerated holes from the light-absorbing perovskite layer, transport these holes to the electrode, and simultaneously block electron passage, thereby preventing charge recombination.[2][3] The properties of the HTM profoundly influence the overall power conversion efficiency (PCE), operational stability, and even the manufacturing cost of the final device.[1][4]
For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the gold-standard HTM, particularly in high-efficiency n-i-p architecture PSCs.[1][5] However, its complex multi-step synthesis, high purification cost, and tendency to degrade under operational stress have catalyzed a global search for superior alternatives.[6][7] Diphenylamine and its parent structure, triphenylamine (TPA), serve as exceptional building blocks for new HTMs due to their inherent electron-donating nature, high hole mobility, thermal stability, and propensity to form stable amorphous films.[3][4]
This guide will dissect the key performance indicators of diphenylamine derivatives, present a comparative analysis of prominent alternatives to Spiro-OMeTAD, and provide the detailed experimental workflows required for their rigorous evaluation.
Key Performance Parameters for HTM Evaluation
The efficacy of an HTM is not defined by a single metric but by a synergistic combination of electrochemical, photophysical, and material properties.
Energy Level Alignment
For efficient device operation, the energy levels of the HTM must be precisely aligned with the adjacent layers. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a sufficient driving force for hole extraction.[2] Concurrently, the Lowest Unoccupied Molecular Orbital (LUMO) of the HTM must be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport.[2] These energy levels are most commonly determined experimentally using cyclic voltammetry (CV).[8][9]
Hole Mobility (μ)
High hole mobility is crucial for rapid and efficient charge extraction, minimizing charge accumulation at the perovskite/HTM interface and thus reducing recombination losses.[2] This parameter is a direct measure of how quickly holes can move through the material under an electric field. Several techniques can measure charge carrier mobility, with Space-Charge-Limited Current (SCLC) being a widely adopted method for thin-film devices.[10][11][12]
Thermal and Morphological Stability
The long-term operational stability of a device is often limited by the degradation of its organic components. An HTM must be thermally stable and maintain an amorphous, pinhole-free morphology during device operation. The glass transition temperature (Tg) is a critical parameter indicating the stability of the amorphous state; a higher Tg is desirable to prevent crystallization at elevated operating temperatures.[2][13]
Comparative Analysis of Diphenylamine Derivatives
While Spiro-OMeTAD remains the benchmark, significant progress has been made in developing novel diphenylamine-based HTMs with improved properties and lower synthetic complexity.
| Material | Core Structure | HOMO (eV) | Hole Mobility (cm²/Vs) | Tg (°C) | Reported PCE (%) | Key Advantages |
| Spiro-OMeTAD | Spirobifluorene | ~ -5.1 to -5.2 | ~ 2 x 10⁻⁴ - 1 x 10⁻³ | ~ 121 | >22 (doped) | High efficiency, well-understood |
| FR01 [14][15] | Linear, Core-substituted DPA | -5.21 | 1.12 x 10⁻³ | N/A | 22.77 | Excellent stability, mitigates aggregation |
| SFX-3 [6] | Spiro[fluorene-xanthene] | -5.19 | 1.05 x 10⁻³ | 196 | 22.42 | High Tg, lower synthesis cost, high stability |
| TDF-2 [1] | Fluorene-iminodibenzyl | ~ -5.2 | N/A | N/A | 19.38 | Enhanced photostability |
| DPA-PEAI [16] | Triphenylamine Ligand | N/A (used as 2D layer) | Enhanced transfer integral | N/A | 25.7 (in 2D/3D PSC) | Enables efficient out-of-plane charge transport |
Note: Values are often dependent on measurement conditions and device architecture. Doping with additives like LiTFSI is typically required for Spiro-OMeTAD to achieve high mobility and conductivity.
The data clearly indicates that newer diphenylamine derivatives can not only match but in some cases exceed the performance of Spiro-OMeTAD. For instance, SFX-3 demonstrates a comparable PCE with a significantly higher glass transition temperature and a reduced synthesis cost, making it a highly promising candidate for commercial applications.[6] Similarly, linear HTMs like FR01 show that moving away from the complex spiro core can yield highly efficient and exceptionally stable devices, retaining 89% of initial PCE after 1000 hours.[14][15]
Experimental Characterization Protocols
Accurate and reproducible characterization is the bedrock of materials science. Here, we detail the core experimental workflows for evaluating HTMs.
Workflow for HTM Characterization
The logical flow of experiments begins with fundamental material property assessment and culminates in device fabrication and testing.
Caption: Experimental workflow for HTM synthesis, characterization, and device testing.
Protocol 1: Determining HOMO/LUMO via Cyclic Voltammetry (CV)
Causality: CV measures the potential at which a molecule is oxidized or reduced.[9] The oxidation potential is directly related to the energy required to remove an electron from the HOMO, thus allowing its calculation.[17]
Methodology:
-
Preparation: Dissolve the HTM sample in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[18]
-
Three-Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[18]
-
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The Fc/Fc⁺ couple has a well-defined absolute energy level of -4.8 eV relative to vacuum.[19]
-
Measurement: Scan the potential to record the oxidation and reduction peaks of the HTM sample.
-
Calculation:
-
Identify the onset potential of the first oxidation peak (E_ox, onset).
-
Calculate the HOMO energy level using the formula: E_HOMO (eV) = - [E_ox, onset (vs Fc/Fc⁺) + 4.8] [19]
-
If a reversible reduction peak is observed, the LUMO can be similarly calculated from the reduction onset potential (E_red, onset).
-
Protocol 2: Determining Optical Bandgap via UV-Vis Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical bandgap (E_g).[20][21][22]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the HTM in a suitable solvent or spin-coat a thin film onto a transparent substrate (e.g., quartz).
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[20]
-
Data Conversion: Convert the wavelength (λ) of the absorption edge to energy (E) in eV using the formula: E (eV) = 1240 / λ (nm) .
-
Tauc Plot Analysis: For a more accurate determination, construct a Tauc plot by plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient. The value of n depends on the nature of the electronic transition (n=2 for direct bandgap semiconductors). Extrapolating the linear portion of the plot to the x-axis gives the bandgap energy.[20][21]
Protocol 3: Measuring Hole Mobility via Space-Charge-Limited Current (SCLC)
Causality: The SCLC method involves fabricating a single-carrier (hole-only) device. At a sufficiently high voltage, the injected charge density exceeds the intrinsic carrier density, and the current becomes limited by the space charge. In this regime, the current-voltage (J-V) characteristic is governed by the Mott-Gurney law, allowing for the direct extraction of charge carrier mobility.[10][23]
Methodology:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / HTM / Au . The high work function of PEDOT:PSS and Au ensures efficient hole injection while blocking electrons.
-
J-V Measurement: Measure the current density (J) as a function of the applied voltage (V) in the dark.
-
Data Analysis:
-
Plot J vs. V² on a log-log scale. A linear region with a slope of approximately 2 confirms the SCLC regime.[23]
-
Fit the trap-free SCLC region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).
-
μ is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the HTM layer.[10]
-
-
Solve for μ to determine the hole mobility.
-
Device Performance and Energy Level Architecture
The ultimate test of an HTM is its performance within a full solar cell. The alignment of energy levels is critical for efficient charge transfer, as illustrated below for a standard n-i-p PSC architecture.
Caption: Energy level diagram for a typical n-i-p perovskite solar cell.
Conclusion and Future Outlook
The field of hole transport materials is rapidly evolving beyond the confines of Spiro-OMeTAD. Diphenylamine derivatives have proven to be an exceptionally versatile and fruitful chemical platform for this development. Molecular engineering strategies, such as introducing core-substitutions to create linear HTMs or designing novel spiro-cores, have led to materials with lower costs, superior thermal and morphological stability, and excellent device performance.[6][14]
Future research should continue to focus on simplifying synthetic routes to reduce costs further and designing molecules with intrinsic hydrophobicity to enhance device longevity in ambient conditions.[24] As demonstrated by materials like FR01 and SFX-3, the strategic design of diphenylamine-based HTMs is a key pathway toward achieving the trifecta of high efficiency, long-term stability, and economic viability required for the widespread commercialization of perovskite solar cell technology.
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Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-methoxy-2,2',4'-trimethyldiphenylamine
The guidance herein is synthesized from safety data for closely related compounds such as 4-Methoxy-2-methyl diphenyl amine and 4-Methoxy-4'-methyldiphenylamine, and general safety protocols for handling aromatic amines.[1][2]
Hazard Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is paramount. Aromatic amines as a class, and the available data on similar methoxy-diphenylamine derivatives, point towards a consistent hazard profile.
Primary Hazards:
-
Eye Irritation: Direct contact is likely to cause serious irritation.[2][3]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][3]
-
Acute Oral Toxicity: The substance is presumed to be harmful if swallowed.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Aquatic Toxicity: This class of compounds can be harmful to aquatic life.[4]
Given its nature as a solid (powder), the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] Therefore, our PPE strategy must create an effective barrier against these pathways.
The Core Defense: Selecting Appropriate PPE
A multi-layered approach to PPE is essential. Each component serves a specific purpose, and together they form a comprehensive shield against exposure. When handling amines, it is recommended to wear appropriate PPE, including gloves, goggles, and protective clothing.[1]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile - with caution) | Aromatic amines can permeate glove materials at different rates. Butyl and Viton® generally offer excellent resistance to aromatic compounds.[5][6] Nitrile gloves may be suitable for short-duration tasks but should be changed immediately upon contamination, as they offer less resistance to some aromatic solvents and amines.[6] Always check the manufacturer's specific glove resistance data.[7][8] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation.[9] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[2] |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | Provides a barrier against incidental skin contact with the chemical powder.[10][11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for low-level dust; half-mask or full-face respirator with appropriate cartridges for higher concentrations or poor ventilation). | Necessary to prevent the inhalation of fine dust particles that can cause respiratory irritation.[1] The choice depends on a risk assessment of the specific procedure and ventilation conditions. |
Operational Plan: From Preparation to Disposal
Safe handling is a procedural workflow. Adhering to a step-by-step process minimizes the risk of exposure and ensures a controlled environment from the moment the container is opened until the waste is properly discarded.
Experimental Workflow for Safe Handling
Caption: Workflow for handling 4-methoxy-2,2',4'-trimethyldiphenylamine.
Step-by-Step Handling and Disposal Protocol
Preparation:
-
Work Area Designation: All handling of solid this compound should occur within a certified chemical fume hood to ensure adequate ventilation and containment of dust.[2] Ensure an eyewash station and safety shower are readily accessible.[12]
-
PPE Donning: Put on all required PPE before entering the designated handling area. This includes a lab coat, appropriate gloves, and safety goggles. A respirator should be worn if indicated by your risk assessment.
Handling:
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.
-
Container Management: Keep the chemical container tightly closed when not in use to prevent contamination and accidental spills.[2][4]
Spill Management:
-
In the event of a small spill, do not use dry sweeping methods which can aerosolize the powder.
-
Gently dampen the spilled material with water and carefully transfer it to a suitable, labeled container for disposal.
-
Ventilate the area and wash the surface thoroughly with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and contaminated cleaning materials, must be treated as hazardous waste.
-
Containerization: Collect solid waste in a clearly labeled, sealed container. The label must include the words "Hazardous Waste" and the full chemical name.[13]
-
Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14] Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[4]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the protection of yourself and your colleagues.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





